1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Description
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Properties
IUPAC Name |
2-(difluoromethyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-3-2-4(5(11)12)10(9-3)6(7)8/h2,6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMWVXOLEQPRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Landscape of Difluoromethyl Pyrazole Carboxylic Acids: A Technical Guide
An In-depth Examination of 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid and its Commercially Significant Isomer
For researchers and professionals in drug development and agrochemical synthesis, pyrazole derivatives represent a cornerstone of modern heterocyclic chemistry. Their diverse biological activities have led to numerous applications, from pharmaceuticals to advanced fungicides.[1][2] This guide provides a detailed technical overview of the properties, synthesis, and applications of difluoromethyl pyrazole carboxylic acids, with a primary focus on the requested, albeit less documented, This compound , and a comprehensive analysis of its well-characterized and industrially vital isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .
Part 1: The Elusive Target: this compound
Physicochemical Properties
Basic physicochemical properties have been reported by commercial suppliers. These are summarized below. It is critical to note that one major supplier explicitly states that they do not collect analytical data for this product, and the buyer assumes responsibility for confirming its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₆H₆F₂N₂O₂ | |
| Molecular Weight | 176.12 g/mol | |
| Physical Form | Solid | |
| InChI Key | AAHYTWRSQZFZCM-UHFFFAOYSA-N | |
| SMILES | Cn1nc(cc1C(O)=O)C(F)F | |
| CAS Number | 1052617-38-5 | [4] |
Synthesis and Reactivity: A Knowledge Gap
The primary challenge in synthesizing this compound lies in achieving the correct regioselectivity. The cyclocondensation reactions typically used to form the pyrazole ring often yield a mixture of isomers.[5] General methods for synthesizing pyrazole-5-carboxylic acids exist, often involving the reaction of a hydrazine with a β-ketoester or a related 1,3-dicarbonyl compound.[6] However, the specific precursors and reaction conditions required to favor the 5-carboxy isomer in this particular substitution pattern are not well-documented.
The synthesis of pyrazoles is a well-established field, with common methods including the Knorr pyrazole synthesis (reaction of a hydrazine with a 1,3-dicarbonyl compound) and 1,3-dipolar cycloadditions.[7][8] The regiochemical outcome of these reactions is highly dependent on the nature and position of the substituents on both the hydrazine and the dicarbonyl component, as well as the reaction conditions (e.g., pH).[9] For researchers aiming to synthesize the 5-carboxylic acid isomer, a careful selection of starting materials and a thorough investigation of reaction conditions would be necessary to control the regioselectivity of the cyclization step.[5][10]
Part 2: The Industrial Workhorse: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
In stark contrast to its 5-carboxy isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS Number: 176969-34-9) is a well-characterized and highly significant chemical intermediate.[11] It serves as a key building block for a class of modern fungicides known as succinate dehydrogenase inhibitors (SDHIs).[11]
Physicochemical Properties
The properties of this isomer are well-documented and are presented below for comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₆F₂N₂O₂ | [12] |
| Molecular Weight | 176.12 g/mol | [12] |
| Physical Form | White to Off-White Solid/Powder | [12][13] |
| Melting Point | 200–201 °C | [11] |
| InChI Key | RLOHOBNEYHBZID-UHFFFAOYSA-N | [11] |
| SMILES | CN1C=C(C(=N1)C(F)F)C(=O)O | [11] |
| CAS Number | 176969-34-9 | [11][12] |
Synthesis and Mechanism
The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been extensively studied and optimized for large-scale industrial production.[11] The general and most common synthetic route starts from the ethyl ester of difluoroacetoacetic acid.[11]
The causality behind the experimental choices is rooted in achieving high regioselectivity and yield. The initial reaction with triethyl orthoformate in acetic anhydride creates a more reactive intermediate that, upon reaction with methyl hydrazine, preferentially leads to the desired 4-carboxylate isomer. The subsequent hydrolysis is a standard procedure to convert the ester to the final carboxylic acid.
Experimental Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid [11][14]
Step 1: Synthesis of the Pyrazole Ester Intermediate
-
Reaction Setup: In a suitable reaction vessel, charge the ethyl ester of difluoroacetoacetic acid.
-
Reagent Addition: Add triethyl orthoformate in the presence of acetic anhydride.
-
Reaction Conditions: Heat the mixture. The exact temperature and time are optimized based on the scale of the reaction.
-
Work-up: After the reaction is complete, the excess reagents are typically removed under reduced pressure.
-
Cyclization: The resulting intermediate is then reacted with methyl hydrazine. This is often done at low temperatures to control the exothermicity of the reaction. The use of a catalyst, such as sodium iodide or potassium iodide, can improve the reaction rate and yield.[14]
-
Isolation: The product, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, is isolated. This step may involve extraction and purification by crystallization or chromatography.
Step 2: Hydrolysis to the Carboxylic Acid
-
Reaction Setup: The pyrazole ester from Step 1 is dissolved in a suitable solvent, often an alcohol/water mixture.
-
Reagent Addition: An aqueous solution of a base, such as sodium hydroxide, is added.
-
Reaction Conditions: The mixture is heated to reflux until the hydrolysis is complete, which can be monitored by techniques like TLC or HPLC.
-
Work-up and Isolation: After cooling, the reaction mixture is acidified (e.g., with HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., an isopropanol/water mixture) can be performed for further purification.[14]
Logical Flow of Synthesis
The synthesis pathway is designed to build the pyrazole ring with the desired substitution pattern. The choice of starting materials is critical for the final regiochemistry.
Caption: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Applications in Agrochemicals
The primary and most significant application of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is as a precursor for a range of potent fungicides.[11] Amides derived from this acid are known to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[11][15] This inhibition disrupts the fungus's energy production, leading to its death.
Several highly successful commercial fungicides are based on this pyrazole core, including:
-
Bixafen
-
Fluxapyroxad
-
Isopyrazam
-
Sedaxane
-
Benzovindiflupyr
These fungicides exhibit broad-spectrum activity against various plant pathogens.[11][15] The difluoromethyl group at the 3-position of the pyrazole ring is crucial for the biological activity of these compounds.
Part 3: Broader Context and Future Directions
The study of pyrazole carboxylic acids is an active area of research due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][16] They are also used as ligands in the synthesis of metal-organic frameworks (MOFs).[17]
For researchers interested in the less-common this compound, the challenge lies in developing a regioselective synthesis. A review of synthetic methodologies for pyrazole-3/5-carboxylic acids suggests that achieving high regioselectivity can be problematic and often depends on the specific substrates and reaction conditions.[5] Future work in this area could involve exploring novel catalytic systems or synthetic routes that allow for precise control over the cyclization reaction to favor the 5-carboxy isomer. Such a breakthrough would open up new avenues for creating novel pyrazole derivatives with potentially unique biological activities, further expanding the already impressive utility of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. scbt.com [scbt.com]
- 4. 1052617-38-5|3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 12. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C6H5F3N2O2 | CID 606540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 15. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
- 16. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 17. researchgate.net [researchgate.net]
1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS number
An In-Depth Technical Guide to Pyrazole Carboxylic Acids in Modern Agrochemical Development
A Note on Isomeric Specificity: This guide addresses the core topic of difluoromethyl-methyl-pyrazole-carboxylic acids, a class of compounds pivotal to the agrochemical industry. The initial query specified the isomer 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid . However, a thorough review of scientific and patent literature reveals a lack of substantial public data for this specific isomer.
In the spirit of providing a technically accurate and valuable resource, this guide will focus on the closely related and industrially significant isomer: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No: 176969-34-9) . This compound is a cornerstone intermediate in the synthesis of numerous blockbuster fungicides, and its extensive documentation allows for an in-depth exploration that aligns with the core requirements of this whitepaper. Understanding the chemistry and application of this key isomer provides the most authoritative and practical insights for researchers in the field.
Introduction: The Rise of a Privileged Scaffold
The pyrazole ring system is a "privileged scaffold" in medicinal and agrochemical research, renowned for its metabolic stability and versatile substitution patterns that allow for fine-tuning of biological activity. Within this class, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has emerged as a critical building block, particularly for the development of succinate dehydrogenase inhibitor (SDHI) fungicides.[1] These fungicides are essential for controlling a broad spectrum of devastating fungal diseases in major crops.[1]
The introduction of the difluoromethyl (-CHF₂) group is a key strategic choice. This moiety often enhances metabolic stability and can modulate the compound's lipophilicity and binding affinity to its target enzyme. This guide delves into the synthesis, properties, and applications of this high-value intermediate, providing field-proven insights for professionals in chemical synthesis and crop protection.
Physicochemical and Structural Data
Accurate characterization is the foundation of all subsequent research and development. The key properties of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 176969-34-9 | [1] |
| Molecular Formula | C₆H₆F₂N₂O₂ | [1][2] |
| Molar Mass | 176.12 g/mol | [1][2] |
| Appearance | White solid | [3] |
| Melting Point | 200–201 °C | [1] |
| SMILES | CN1C=C(C(=N1)C(F)F)C(=O)O | [1] |
| InChI Key | RLOHOBNEYHBZID-UHFFFAOYSA-N | [1] |
Synthesis Pathway: A Modern Industrial Approach
The first reported synthesis of this pyrazole acid was by Monsanto in 1993.[1] Since then, the process has been heavily optimized by major agrochemical companies like Syngenta, BASF, and Bayer for large-scale industrial production.[1] The common pathway involves a multi-step sequence starting from readily available materials.
Causality of the Synthetic Route: The chosen pathway is elegant in its construction of the substituted pyrazole ring. It begins with a difluoroacetyl precursor, which is then elaborated to create an electrophilic intermediate. This intermediate is primed for a cyclization reaction with methylhydrazine. The use of methylhydrazine is critical as it introduces the N-methyl group and initiates the formation of the pyrazole heterocycle. The final hydrolysis step is a standard and efficient method to unmask the carboxylic acid, which is the reactive handle for subsequent derivatization.
References
The Ascendancy of the Difluoromethyl-Pyrazole Scaffold: A Technical Guide to Biological Activity and Therapeutic Design
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal and agrochemical design. Among fluorinated motifs, the difluoromethyl (CHF2) group offers a unique balance of lipophilicity, metabolic stability, and hydrogen bond donating capability. When coupled with the versatile pyrazole scaffold—a five-membered aromatic heterocycle—the resulting derivatives exhibit a remarkable spectrum of biological activities. This guide provides a comprehensive analysis of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of difluoromethyl-pyrazole derivatives, with a focus on their applications as potent antifungal, herbicidal, and anticancer agents. We will explore the causality behind experimental design, present detailed protocols, and synthesize data to offer field-proven insights for professionals in drug and pesticide discovery.
Introduction: The Strategic Synergy of Pyrazole and the Difluoromethyl Group
The pyrazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents like Celecoxib and Sildenafil.[1][2] Its two adjacent nitrogen atoms provide sites for substitution and hydrogen bonding, while its aromatic nature contributes to molecular stability.[3][4] The introduction of fluorine-containing substituents, particularly the difluoromethyl (CHF2) group, has proven to be a highly effective strategy for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.[5][6]
The CHF2 group acts as a lipophilic hydrogen bond donor, enhancing binding affinity to target proteins. It also serves as a bioisostere for hydroxyl or thiol groups while providing increased metabolic stability by blocking sites susceptible to oxidative degradation.[5][7] This synergistic combination of the versatile pyrazole nucleus and the unique electronic properties of the CHF2 group has led to the development of highly successful commercial products and a rich field of ongoing research.
Caption: Core components of the difluoromethyl-pyrazole pharmacophore.
Antifungal Activity: A New Generation of SDHIs
One of the most significant applications of difluoromethyl-pyrazole derivatives is in agriculture as fungicides.[8] A substantial class of these compounds functions as Succinate Dehydrogenase Inhibitors (SDHIs).[9][10]
Mechanism of Action: Targeting Cellular Respiration
Succinate dehydrogenase (SDH), or Complex II, is a critical enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone-binding site of the SDH complex, these pyrazole derivatives block the oxidation of succinate to fumarate, thereby halting ATP production and leading to fungal cell death.[7][9] The difluoromethyl group on the pyrazole ring is crucial for high-level activity in many commercial SDHI fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam.[7]
Caption: Inhibition of the mitochondrial respiratory chain by SDHIs.
Structure-Activity Relationship and Performance Data
Research has consistently shown that 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides are a highly effective structural motif.[7][9] Modifications to the amide moiety significantly influence the antifungal spectrum and potency. For instance, the introduction of an indazole group can lead to compounds with a broader spectrum of activity and lower EC₅₀ values than commercial standards like boscalid.[7]
| Compound ID | Target Fungi | EC₅₀ (mg/L) | Reference |
| 9m (N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide) | Colletotrichum orbiculare | 5.50 | [7] |
| Rhizoctonia solani | 14.40 | [7] | |
| Phytophthora infestans | 75.54 | [7] | |
| Botryosphaeria berengeriana | 28.29 | [7] | |
| A8 (pyrazole-4-carboxamide with tertiary alcohol) | Sclerotinia sclerotiorum | 3.96 | [10] |
| A14 (pyrazole-4-carboxamide with tertiary alcohol) | Sclerotinia sclerotiorum | 2.52 | [10] |
| Boscalid (Commercial Control) | Colletotrichum orbiculare | 10.43 | [7] |
| Rhizoctonia solani | 24.31 | [7] |
Herbicidal Activity: Targeting Essential Plant Pathways
Difluoromethyl-pyrazole derivatives have also been developed as potent herbicides, targeting key enzymes in plant-specific metabolic pathways.[11][12] This mode of action provides selectivity, making them effective against weeds with minimal impact on crops.
Key Enzymatic Targets
Two primary targets for pyrazole-based herbicides are 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO).[11]
-
HPPD Inhibitors: These compounds disrupt the biosynthesis of plastoquinone and tocopherol, which are essential for carotenoid biosynthesis. The lack of carotenoids leads to the photo-destruction of chlorophyll, resulting in characteristic bleaching of the plant tissue and eventual death.[13]
-
PPO Inhibitors: These herbicides block the final step in chlorophyll and heme biosynthesis, leading to an accumulation of protoporphyrinogen IX. This molecule leaks from the plastid and is rapidly oxidized, generating reactive oxygen species that destroy cell membranes.
Efficacy Data
| Compound Class | Target Weed | Inhibition (%) at 150 g a.i./hm² | Reference |
| Phenylpyridine-pyrazoles (6a, 6c) | Digitaria sanguinalis (DS) | 50-60% | [11][15] |
| Abutilon theophrasti (AT) | 50-60% | [11][15] | |
| Eclipta prostrata (EP) | 50-60% | [11][15] | |
| Setaria viridis (SV) | ~50% | [11][15] | |
| Pyrazobenzophenones (5n, 5o) | Barnyard Grass | Good Activity (more potent than Pyrazoxyfen) | [13] |
Anticancer Activity: Multi-Targeted Approaches
The pyrazole scaffold is a frequent feature in anticancer drug candidates due to its ability to target a variety of proteins involved in tumorigenesis.[16][17][18] The inclusion of a difluoromethyl group can enhance potency and improve drug-like properties.
Diverse Mechanisms of Action
-
Kinase Inhibition: Many pyrazole derivatives are designed as inhibitors of protein kinases that are overactive in cancer cells. Key targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth, proliferation, and angiogenesis.[19]
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives act as microtubule-destabilizing agents, similar to vinca alkaloids. By inhibiting tubulin polymerization, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[16][20]
In Vitro Cytotoxicity Data
A range of difluoromethyl-pyrazole derivatives have demonstrated potent cytotoxicity against various human cancer cell lines.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Mechanism | Reference |
| Fused Pyrazole (Compound 4) | HEPG2 (Liver) | 0.31 | EGFR/VEGFR-2 Inhibition | [19] |
| Fused Pyrazole (Compound 1) | HEPG2 (Liver) | 0.45 | EGFR/VEGFR-2 Inhibition | [19] |
| Fused Pyrazole (Compound 2) | HEPG2 (Liver) | 0.52 | EGFR/VEGFR-2 Inhibition | [19] |
| 4-chloro substituted pyrazole | HeLa (Cervix) | 4.94 | Not specified | [16] |
| Erlotinib (Reference Drug) | HEPG2 (Liver) | 10.6 | EGFR Inhibition | [19] |
| Sorafenib (Reference Drug) | HEPG2 (Liver) | 1.06 | Kinase Inhibition | [19] |
Synthesis Strategies and Experimental Protocols
The synthesis of difluoromethyl-pyrazole derivatives often relies on established heterocyclic chemistry principles, with specific adaptations for introducing the fluorinated moiety.[5]
Common Synthetic Pathways
A prevalent method for constructing the pyrazole ring is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[21][22] To introduce the difluoromethyl group, reagents such as difluoroacetohydrazonoyl bromides can be used in [3+2] cycloaddition reactions with alkynes, providing an efficient route to difluoromethyl-substituted pyrazoles.[23]
Caption: A generalized workflow for pyrazole derivative synthesis.
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol is a self-validating system for assessing the antifungal efficacy of newly synthesized compounds.
-
Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving. Cool the medium to approximately 50-60°C in a water bath.
-
Compound Stock Solution: Dissolve the test compound (e.g., a difluoromethyl-pyrazole carboxamide) in a minimal amount of a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10,000 mg/L).
-
Serial Dilutions: Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final test concentrations (e.g., 100, 50, 25, 12.5, 6.25, and 3.125 mg/L). Ensure thorough mixing. A solvent-only plate (e.g., DMSO) serves as the negative control, and a commercial fungicide (e.g., boscalid) serves as the positive control.
-
Plating: Pour the amended PDA into sterile Petri dishes (9 cm diameter) and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a 5 mm diameter mycelial disc from the edge of an actively growing culture of the target fungus (e.g., Sclerotinia sclerotiorum). Place the disc, mycelium-side down, in the center of each prepared Petri dish.
-
Incubation: Seal the plates with paraffin film and incubate them in a controlled environment (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate has almost reached the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the colony in the negative control and dt is the average diameter of the colony in the treated plate. Use the inhibition data to calculate the EC₅₀ value via probit analysis.
Conclusion and Future Outlook
Pyrazole derivatives bearing a difluoromethyl group represent a highly successful and versatile class of bioactive molecules. Their proven efficacy as antifungal, herbicidal, and potential anticancer agents stems from the unique physicochemical properties conferred by the CHF2 group combined with the adaptable pyrazole scaffold. The primary mechanism in fungicides, the inhibition of succinate dehydrogenase, is well-established, leading to several blockbuster agricultural products.[7][9] In herbicides and oncology, these compounds target a wider array of enzymes, demonstrating the platform's tunability.[11][19]
Future research will likely focus on several key areas:
-
Combating Resistance: As resistance to existing SDHIs and other modes of action emerges, the design of novel derivatives that can overcome these resistance mechanisms is paramount.[10]
-
Expanding Biological Targets: Exploring new enzymatic targets and signaling pathways for these compounds could unlock treatments for other diseases, including viral infections and inflammatory conditions.[21]
-
Refining Synthesis: The development of more efficient, regioselective, and environmentally friendly synthetic methods will accelerate the discovery and optimization of new lead compounds.[5][23]
The difluoromethyl-pyrazole scaffold is not merely a transient success but a foundational platform for the rational design of next-generation therapeutic and crop protection agents.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
- 10. Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. srrjournals.com [srrjournals.com]
- 19. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
The Unseen Isomer: A Technical Guide to 1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic Acid
An In-depth Review for Researchers, Scientists, and Agrochemical Development Professionals
Abstract
1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid stands as a significant, yet less documented, structural isomer of the commercially vital 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. The latter is a cornerstone intermediate in the synthesis of numerous blockbuster succinate dehydrogenase inhibitor (SDHI) fungicides. This technical guide provides a comprehensive review of the available literature on this compound, offering insights into its synthesis, properties, and potential applications. Given the scarcity of direct research on this specific isomer, this guide leverages the extensive knowledge base of its 4-carboxylic acid counterpart to infer synthetic strategies, mechanisms of action, and structure-activity relationships, thereby providing a valuable resource for researchers and professionals in the agrochemical and pharmaceutical industries.
Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Fungicides
Pyrazole carboxamide derivatives have revolutionized the fungicide market, offering broad-spectrum control of devastating plant pathogens.[1] Their remarkable efficacy is rooted in a specific mode of action: the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi.[1][2] This targeted disruption of fungal respiration leads to a halt in ATP production and ultimately, cell death.[1]
At the heart of many of these potent fungicides lies a pyrazole carboxylic acid core. The most prominent of these is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the key building block for a range of commercially successful SDHI fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam.[3] These compounds have become indispensable tools for global food security.[1]
This guide, however, focuses on its lesser-known isomer, This compound . While direct literature is sparse, its structural similarity to the highly valued 4-carboxylic acid isomer suggests significant potential as a building block for novel agrochemicals and pharmaceuticals. Understanding its unique chemical characteristics is paramount for unlocking new avenues in crop protection and drug discovery.
The Tale of Two Isomers: A Structural and Synthetic Comparison
The key distinction between the two isomers lies in the position of the carboxylic acid group on the pyrazole ring. This seemingly minor structural change can have a profound impact on the molecule's reactivity, physicochemical properties, and the biological activity of its derivatives.
| Feature | This compound | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
| CAS Number | 1052617-38-5[4] | 176969-34-9[1] |
| Molecular Formula | C₆H₆F₂N₂O₂ | C₆H₆F₂N₂O₂ |
| Molar Mass | 192.12 g/mol | 176.12 g/mol [1] |
| Structure | Carboxylic acid at position 5 | Carboxylic acid at position 4 |
Synthetic Pathways: A Landscape of Possibilities
The synthesis of pyrazole rings typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the 4-carboxylic acid isomer, a common starting material is ethyl difluoroacetoacetate, which is reacted with triethyl orthoformate and then methyl hydrazine.[1] A similar multi-step synthesis beginning with appropriately substituted precursors is the most probable route to the 5-carboxylic acid isomer.
Conceptual Synthetic Workflow for Pyrazole Carboxylic Acid Isomers
Figure 1: A comparative diagram of the established synthesis for the 4-carboxylic acid isomer and a postulated pathway for the 5-carboxylic acid isomer.
Mechanism of Action: The SDHI Connection
The fungicidal activity of pyrazole carboxamides derived from the 4-carboxylic acid isomer is unequivocally linked to the inhibition of succinate dehydrogenase (SDH).[1][2] It is highly probable that derivatives of the 5-carboxylic acid isomer would share this mechanism of action.
The pyrazole carboxamide molecule binds to the Qp site of the SDH enzyme, blocking the electron transport chain and thereby inhibiting fungal respiration.[1] This leads to a cascade of events within the fungal cell, including:
-
Inhibition of ATP synthesis: Depriving the cell of its primary energy source.[1]
-
Accumulation of reactive oxygen species (ROS): Causing oxidative stress and cellular damage.[1]
-
Disruption of the tricarboxylic acid (TCA) cycle: Impairing essential metabolic pathways.[1]
Inhibition of Fungal Respiration by Pyrazole Carboxamides
Figure 2: Diagram illustrating the inhibition of the fungal mitochondrial respiratory chain at Complex II (SDH) by pyrazole carboxamide fungicides.
Experimental Protocols: A Framework for Investigation
For researchers embarking on the synthesis and evaluation of derivatives of this compound, the following protocols, adapted from methodologies for the 4-carboxylic acid isomer, can serve as a valuable starting point.
General Synthesis of Pyrazole Carboxamides
This protocol outlines the conversion of the pyrazole carboxylic acid to the corresponding amide, a crucial step in generating biologically active molecules.
Step 1: Acid Chloride Formation
-
To a solution of this compound in a suitable solvent (e.g., toluene), add thionyl chloride.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acid chloride.
Step 2: Amide Coupling
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution in an ice bath.
-
Add a solution of the desired amine and a non-nucleophilic base (e.g., triethylamine or pyridine) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction mixture by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
In Vitro Antifungal Activity Assay
The following protocol can be used to assess the antifungal efficacy of newly synthesized pyrazole carboxamide derivatives.
-
Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Incorporate the compound dilutions into a molten agar medium (e.g., potato dextrose agar) to achieve the desired final concentrations.
-
Pour the agar into petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug of the target fungal pathogen.
-
Incubate the plates at an appropriate temperature for several days.
-
Measure the diameter of the fungal colony and calculate the percentage of growth inhibition relative to a solvent-only control.
-
Determine the EC₅₀ value (the concentration that causes 50% inhibition of growth) for each compound.
Future Outlook and Conclusion
While the existing body of literature is heavily focused on the 4-carboxylic acid isomer, the structural potential of this compound as a scaffold for novel bioactive compounds is undeniable. Further research into the synthesis, characterization, and biological evaluation of its derivatives is warranted. Such investigations could lead to the discovery of new fungicides with improved efficacy, a broader spectrum of activity, or a different resistance profile compared to existing SDHIs.
This technical guide serves as a foundational resource, consolidating the available information and providing a logical framework for future exploration. By building upon the extensive knowledge of its commercially successful isomer, researchers and drug development professionals can strategically navigate the path to unlocking the full potential of this intriguing molecule.
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | MDPI [mdpi.com]
- 3. 1052617-38-5|3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Pyrazole Scaffold - A Privileged Structure in Chemical Biology
An In-Depth Technical Guide to the Discovery and History of Pyrazole-Based Fungicides and Pharmaceuticals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern bioactive molecules.[1][2][3] First synthesized by Buchner in 1889, its unique electronic properties and structural versatility have made it a "privileged scaffold" in medicinal and agricultural chemistry.[3][4][5] The ability of the pyrazole ring to serve as a stable, synthetically accessible framework for diverse functionalization has led to a vast array of compounds with a wide spectrum of biological activities, from anti-inflammatory and anticancer agents to potent fungicides.[2] This guide provides a technical overview of the pivotal discoveries and developmental history of pyrazole-based compounds, tracing their evolution from early pharmaceutical breakthroughs to their current role in cutting-edge crop protection.
Part 1: The Pharmaceutical Saga - From Pain Relief to Targeted Therapies
The journey of pyrazole in medicine is a story of scientific evolution, beginning with broad-acting analgesics and culminating in highly specific, mechanism-based therapies.
The Dawn of Pyrazolone-Based Anti-Inflammatories
The first significant therapeutic application of this scaffold came with the pyrazolone class of drugs. Antipyrine, synthesized by Ludwig Knorr in 1883, was one of the first synthetic organic compounds to be used as a major drug, primarily for its analgesic and antipyretic properties.[3][6] This early success spurred the development of other pyrazolone-based Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as Phenylbutazone, which became mainstays for treating arthritis.[4]
However, the therapeutic utility of these early NSAIDs was hampered by a significant drawback: severe gastrointestinal side effects.[6][7] This toxicity was later understood to be a consequence of their non-selective inhibition of both cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-2 is induced during inflammation and is a key mediator of pain, COX-1 is constitutively expressed and plays a crucial role in protecting the gastric mucosa.[8] This understanding set the stage for a paradigm shift in anti-inflammatory drug design.
The COX-2 Revolution and the Advent of Celecoxib (Celebrex)
The early 1990s marked a watershed moment with the discovery and cloning of two distinct COX isoforms.[8][9] This discovery provided a compelling therapeutic hypothesis: a drug that could selectively inhibit the inflammation-driving COX-2 enzyme while sparing the protective COX-1 enzyme could offer potent anti-inflammatory relief without the associated gastric toxicity.[8]
This hypothesis was the driving force behind a focused research effort at G. D. Searle & Company. Building on the foundational discovery of the COX-2 enzyme by Daniel L. Simmons at Brigham Young University, a team at Searle, led by John Talley, embarked on a mission to design a selective inhibitor.[9][10] Their work culminated in the discovery of Celecoxib , a diaryl-substituted pyrazole. The specific three-dimensional structure of the COX-2 active site, which features a larger binding pocket compared to COX-1, was key to this design. The bulky sulfonamide group of Celecoxib could fit into the COX-2 pocket but was sterically hindered from entering the narrower COX-1 active site.
Celecoxib, branded as Celebrex , received FDA approval on December 31, 1998, for the treatment of osteoarthritis and rheumatoid arthritis, heralding a new era of anti-inflammatory therapy.[8][10][11]
Table 1: Key Pyrazole-Based Pharmaceuticals
| Compound | Brand Name | Mechanism of Action | Primary Indication(s) | Year of Approval (FDA) |
|---|---|---|---|---|
| Celecoxib | Celebrex | Selective COX-2 Inhibitor | Osteoarthritis, Rheumatoid Arthritis, Acute Pain | 1998[10][11][12] |
| Sildenafil | Viagra | Phosphodiesterase-5 (PDE5) Inhibitor | Erectile Dysfunction, Pulmonary Hypertension | 1998 |
| Rimonabant | Acomplia | Cannabinoid Receptor 1 (CB1) Antagonist | Obesity (Withdrawn) | 2006 (EMA) |
| Crizotinib | Xalkori | ALK/ROS1 Tyrosine Kinase Inhibitor | Non-Small Cell Lung Cancer | 2011 |
| Ruxolitinib | Jakafi | JAK1/JAK2 Inhibitor | Myelofibrosis, Polycythemia Vera | 2011 |
Caption: Mechanism of Celecoxib as a selective COX-2 inhibitor.
Expanding Therapeutic Horizons
The success of Celecoxib solidified the pyrazole scaffold's reputation as a versatile pharmacophore.[4] Its application has since expanded into numerous other therapeutic areas. Fused pyrazole systems are central to blockbuster drugs like Sildenafil (Viagra) , a phosphodiesterase-5 inhibitor for erectile dysfunction.[1] In oncology, pyrazole derivatives such as Crizotinib and Ruxolitinib have emerged as critical kinase inhibitors for treating specific types of cancer.[1] Furthermore, pyrazole derivatives were instrumental in exploring the endocannabinoid system, with compounds like SR141716A (Rimonabant) being developed as potent cannabinoid receptor antagonists.[13][14][15]
Part 2: Pyrazoles in Agriculture - Protecting Crops Through Precision Fungicides
In parallel with its rise in pharmaceuticals, the pyrazole ring has become indispensable in the agrochemical industry, particularly in the development of highly effective fungicides. The primary driver for this has been the urgent need for novel modes of action to combat the growing problem of fungal resistance to existing treatments.[16]
The Emergence of Pyrazole Carboxamide SDHIs
A major breakthrough in fungicide development was the discovery of compounds that inhibit the enzyme succinate dehydrogenase (SDH) , also known as Complex II, a critical component of the mitochondrial respiratory chain in fungi.[17][18] By blocking this enzyme, SDHI fungicides effectively shut down the fungus's energy production, leading to its death.
The pyrazole carboxamide class of fungicides has proven to be exceptionally effective as SDH inhibitors.[17] This has led to the commercialization of several market-leading products that are vital for modern crop protection.
Table 2: Prominent Pyrazole-Based SDHI Fungicides
| Compound | Developer | Key Target Pathogens | Mechanism of Action |
|---|---|---|---|
| Bixafen | Bayer | Septoria, Rusts, Powdery Mildew | Succinate Dehydrogenase Inhibitor (SDHI)[16] |
| Fluxapyroxad | BASF | Wide spectrum including Botrytis, Powdery Mildew | Succinate Dehydrogenase Inhibitor (SDHI)[16] |
| Penthiopyrad | Mitsui / DuPont | Botrytis, Rhizoctonia, Sclerotinia | Succinate Dehydrogenase Inhibitor (SDHI)[16] |
| Isopyrazam | Syngenta | Ramularia, Septoria, Rusts | Succinate Dehydrogenase Inhibitor (SDHI)[16] |
| Penflufen | Bayer | Rhizoctonia solani (Seed Treatment) | Succinate Dehydrogenase Inhibitor (SDHI)[16][17] |
Caption: Mechanism of pyrazole carboxamide SDHI fungicides.
Structure-Activity Relationships (SAR) in Fungicide Design
The success of pyrazole-based fungicides is a testament to sophisticated chemical design. Research has shown that the biological activity is highly dependent on the nature and position of substituents on the pyrazole ring.[16] The core pyrazole-4-carboxamide structure is crucial for binding to the SDH enzyme. By systematically modifying the substituents at other positions—for instance, by introducing various aryl groups with different halogenation patterns—chemists can fine-tune the compound's potency, spectrum of activity, and physicochemical properties for optimal performance in the field.[19][20][21] Ongoing research continues to explore novel pyrazole derivatives, such as those incorporating isothiocyanate or thiazole moieties, to discover next-generation fungicides with enhanced efficacy and new resistance-breaking potential.[16][22]
Part 3: Synthesis of the Pyrazole Core - From Classical Reactions to Modern Methods
The widespread use of pyrazoles is underpinned by robust and versatile synthetic methodologies.
Classical Synthesis: The Knorr Reaction
The most fundamental and enduring method for pyrazole synthesis is the Knorr cyclocondensation , first reported in 1883.[7][23] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (such as a β-ketoester or a β-diketone).[23] The choice of reactants allows for the straightforward introduction of various substituents onto the resulting pyrazole ring. While highly effective, a key challenge with unsymmetrical dicarbonyl compounds is controlling the regioselectivity of the final product.[7]
Caption: General workflow of the Knorr pyrazole synthesis.
Experimental Protocol: A Representative Knorr Synthesis of a Substituted Pyrazole
The following protocol is a generalized representation based on common procedures for synthesizing pyrazole-4-carboxylic acid derivatives, which are key intermediates for many fungicides and pharmaceuticals.[15][17][23]
Objective: To synthesize Ethyl 1-Aryl-3-substituted-1H-pyrazole-4-carboxylate.
Materials:
-
Substituted Arylhydrazine Hydrochloride
-
Substituted Ethyl Acetoacetate (or similar 1,3-dicarbonyl compound)
-
Glacial Acetic Acid (Solvent and Catalyst)
-
Ethanol (Recrystallization Solvent)
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted arylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.
-
Addition of Dicarbonyl: To this solution, add the corresponding substituted ethyl acetoacetate (1.0-1.1 eq) dropwise at room temperature.
-
Cyclocondensation: Heat the reaction mixture to reflux (typically 110-120°C) and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice-cold water while stirring. A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid and other water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure substituted pyrazole product.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Modern Synthetic Approaches
While the Knorr synthesis remains a workhorse, modern organic chemistry has introduced more efficient and diverse methods. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[7] Furthermore, multi-component reactions (MCRs), where three or more reactants are combined in a single step to form the pyrazole ring, offer a highly efficient and atom-economical approach to generating complex pyrazole libraries for screening.[7]
Conclusion and Future Outlook
From the first synthetic analgesics to targeted cancer therapies and precision fungicides, the pyrazole scaffold has demonstrated remarkable and enduring value. Its metabolic stability, synthetic tractability, and ability to engage with a wide range of biological targets have cemented its status as a privileged structure in drug discovery and agrochemical research.[5] The future for pyrazole derivatives remains bright. As our understanding of disease and pest biology deepens, this versatile heterocyclic core will undoubtedly serve as the foundation for the next generation of innovative molecules designed to improve human health and secure the global food supply.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. news-medical.net [news-medical.net]
- 13. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of Novel Pyrazole/Thiazole Derivatives Containing Cyano/Thiocyanato Groups as Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of Pyrazole Carboxylic Acid Isomers: The Case of (Difluoromethyl)-methyl-pyrazole-carboxylic Acid
This guide provides a comprehensive overview of the key physicochemical properties of a significant pyrazole carboxylic acid scaffold. It addresses the structural ambiguity inherent in the nomenclature "1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid" by examining its plausible isomers. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this molecule's characteristics for applications in agrochemicals, pharmaceuticals, and material science.
Introduction: The Importance of Pyrazole Carboxylic Acids and Structural Elucidation
Pyrazole carboxylic acids are foundational building blocks in modern chemistry. Their derivatives are known to exhibit a wide range of biological activities, serving as the core scaffold for numerous fungicides, herbicides, and pharmaceutical agents. The specific substitution pattern on the pyrazole ring dramatically influences the molecule's spatial arrangement, electronic properties, and, consequently, its interaction with biological targets.
The nomenclature "this compound" presents a common challenge in chemical synthesis and analysis: structural isomerism. The precise placement of the difluoromethyl, methyl, and carboxylic acid groups on the pyrazole ring is critical. This guide will focus on the following distinct, commercially available, or cataloged isomers to provide a clear and comparative analysis:
-
Isomer A: 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1052617-38-5)
-
Isomer B: 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 1004643-64-4)
-
Isomer C: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 176969-34-9)
Understanding the distinct physicochemical properties of these isomers is paramount for predicting their behavior in various matrices, from biological systems to formulation solvents.
Caption: Relationship between the core molecular formula and its positional isomers.
Comparative Physicochemical Data
Direct experimental data for many specific pyrazole carboxylic acid isomers is often sparse in publicly available literature. Therefore, we present a combination of available experimental data and computationally predicted values from reputable databases. It is crucial for researchers to verify these properties experimentally for their specific batch of material.
| Property | Isomer A (CAS 1052617-38-5) | Isomer B (CAS 1004643-64-4) | Isomer C (CAS 176969-34-9) |
| IUPAC Name | 3-(difluoromethyl)-1-methylpyrazole-5-carboxylic acid[1] | 1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid[2] | 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid[3] |
| Molecular Weight | 176.12 g/mol [1] | 176.12 g/mol | 176.12 g/mol [3] |
| Molecular Formula | C₆H₆F₂N₂O₂[1] | C₆H₆F₂N₂O₂ | C₆H₆F₂N₂O₂[3] |
| Melting Point | Data not available | Data not available | 200–201°C (Experimental) |
| XLogP3 (Predicted) | 0.7[1] | Data not available | 0.4[3] |
| pKa (Predicted) | Data not available | Data not available | Data not available |
| Form | Solid (Assumed) | Solid (Assumed)[2] | Solid |
Note: Predicted values are derived from computational models and should be used as estimates pending experimental verification.
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized, field-proven methodologies for determining the critical physicochemical parameters of novel compounds like the pyrazole carboxylic acid isomers.
Acid Dissociation Constant (pKa) Determination
The pKa is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn governs its solubility, membrane permeability, and receptor-binding interactions. For a carboxylic acid, the pKa represents the pH at which 50% of the molecules are in their deprotonated (carboxylate) form.
Methodology: Potentiometric Titration
This is the gold-standard method for pKa determination, offering high accuracy and reproducibility.[4][5]
Principle: A solution of the acidic compound is titrated with a standardized strong base (e.g., 0.1 M NaOH), and the pH of the solution is monitored continuously with a calibrated pH meter. The pKa is determined from the resulting titration curve.
Step-by-Step Protocol:
-
Preparation: Accurately weigh approximately 10-20 mg of the pyrazole carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If aqueous solubility is low, a co-solvent system (e.g., water-methanol) may be used, though this will yield an apparent pKa (pKaapp).
-
Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[5]
-
Titration: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Submerge the calibrated pH electrode and a magnetic stir bar.
-
Data Collection: Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL) using a burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope on the curve (inflection point). The pKa is the pH at the half-equivalence point (i.e., when half of the acid has been neutralized).[4]
Caption: Workflow for pKa determination via potentiometric titration.
Partition Coefficient (logP) Determination
The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a key predictor of drug absorption, distribution, metabolism, and excretion (ADME) properties. A positive logP indicates a preference for the lipid phase (octanol), while a negative value indicates a preference for the aqueous phase.
Methodology: Shake-Flask Method (OECD Guideline 107)
This classic method directly measures the partitioning of a compound between n-octanol and water. It is suitable for compounds with logP values in the range of -2 to 4.[6][7]
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of these concentrations.
Step-by-Step Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of the pyrazole carboxylic acid in n-octanol. The concentration should be low enough to avoid self-association (typically < 0.01 M).
-
Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a known volume of the pre-saturated n-octanol stock solution with a known volume of pre-saturated water.
-
Equilibration: Shake the vessel vigorously for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C). Allow the phases to separate completely. Centrifugation can be used to expedite separation.[7]
-
Analysis: Carefully sample a precise aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration]octanol / [Concentration]water The final result is expressed as log₁₀(P).
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that affects bioavailability and formulation development. Poor solubility is a major hurdle in drug discovery.
Methodology: Flask Method (OECD Guideline 105)
This method is suitable for determining the solubility of substances above 10⁻² g/L.[8][9][10][11]
Principle: An excess amount of the solid compound is stirred in water at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.
Step-by-Step Protocol:
-
Equilibration: Add an excess amount of the solid pyrazole carboxylic acid to a known volume of deionized water in a sealed flask. The excess solid ensures that a saturated solution is formed.
-
Stirring: Stir the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. A preliminary test can determine the necessary time, but 24-48 hours is typical.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, filter the solution through a non-adsorptive filter (e.g., PTFE) or centrifuge to obtain a clear supernatant.
-
Analysis: Accurately dilute an aliquot of the clear saturated solution and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Calculation: The solubility is reported in units such as mg/L or µg/mL.
Melting Point Determination
The melting point is a basic but crucial indicator of a crystalline solid's purity. A sharp melting range (typically < 2°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.
Methodology: Capillary Method
This is a widely used, simple, and reliable technique for determining the melting point of a solid.[12][13]
Principle: A small amount of the powdered solid in a capillary tube is heated at a controlled rate. The temperature range over which the solid melts is observed and recorded.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount (2-3 mm height) of the powder into a glass capillary tube sealed at one end.[12]
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.
-
Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting point. Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, heat rapidly to about 15-20°C below the estimated melting point. Then, decrease the heating rate to 1-2°C per minute.[12]
-
Recording: Record two temperatures: T₁ (the temperature at which the first drop of liquid appears) and T₂ (the temperature at which the last crystal melts). The melting point is reported as the range T₁ - T₂.
Conclusion and Future Directions
The physicochemical properties of (difluoromethyl)-methyl-pyrazole-carboxylic acid are highly dependent on the specific isomeric form. While computational tools provide valuable initial estimates, this guide underscores the necessity of rigorous experimental determination. The protocols outlined herein for pKa, logP, solubility, and melting point represent robust, standards-compliant methods for generating the accurate data required by researchers in drug discovery and development. For any of the isomers discussed, these experimental workflows provide a clear path to fully characterizing the molecule, enabling informed decisions in synthesis, formulation, and biological testing.
References
- 1. 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid | C6H6F2N2O2 | CID 18983017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1004643-64-4|1-(Difluoromethyl)-5-methyl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. creative-bioarray.com [creative-bioarray.com]
- 6. oecd.org [oecd.org]
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- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
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- 13. westlab.com [westlab.com]
Safety and handling information for pyrazole carboxylic acid compounds
An In-Depth Technical Guide to the Safe Handling of Pyrazole Carboxylic Acid Compounds
Authored by: A Senior Application Scientist
Introduction: The Duality of Pyrazole Carboxylic Acids in Modern Research
Pyrazole carboxylic acids and their derivatives represent a cornerstone in modern medicinal chemistry and drug development.[1][2] Their versatile scaffold is a key component in a wide array of pharmacologically active agents, with applications ranging from antimicrobial and anti-inflammatory to anticancer and antiviral therapies.[1][2][3] However, the very reactivity and structural complexity that make these compounds invaluable also necessitate a rigorous and informed approach to their handling. This guide is designed for the hands-on researcher and drug development professional, moving beyond mere procedural lists to instill a deep, causality-driven understanding of safety protocols. By treating every handling step as a self-validating system, we can ensure both personal safety and the integrity of our research.
Hazard Identification: Understanding the Intrinsic Risks
The first principle of laboratory safety is to "know your chemical." While the toxicity profiles of novel derivatives may not be fully characterized, the core pyrazole carboxylic acid structure presents a consistent set of hazards identified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
The primary hazards associated with this class of compounds are:
-
Skin Irritation (H315): Causes skin irritation upon direct contact.[4][5][6][7]
-
Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[4][5][6]
-
Respiratory Tract Irritation (H335): May cause irritation to the respiratory system if inhaled as dust or aerosol.[4][5][6][8]
-
Harmful if Swallowed (H302): Some derivatives are classified as being harmful if ingested.[8]
It is crucial to consult the Safety Data Sheet (SDS) for the specific derivative in use, as substitutions on the pyrazole ring can alter the compound's reactivity and toxicological profile.[5][9][10]
Data Summary: GHS Classification for Representative Pyrazole Carboxylic Acids
| Compound Name | GHS Pictogram | Hazard Statements |
| 1H-Pyrazole-4-carboxylic acid | GHS07 (Exclamation Mark) | H315, H319, H335[5][6] |
| 1H-Pyrazole-3-carboxylic acid | GHS07 (Exclamation Mark) | H315[11][12] |
| 5-Acetyl-1H-pyrazole-3-carboxylic acid | GHS07 (Exclamation Mark) | H302, H315, H319, H335[8] |
| 3-(1,3-Benzodioxol-5-Yl)-1-Methyl-1h-Pyrazole-5-Carboxylic Acid | GHS07 (Exclamation Mark) | H315, H319, H335[4] |
The Hierarchy of Controls: A Proactive Safety Paradigm
Effective risk mitigation is not solely reliant on personal protective equipment (PPE). It begins with robust engineering controls and administrative practices. This "Hierarchy of Controls" prioritizes strategies that remove or reduce the hazard at its source.
Caption: Hierarchy of controls, prioritizing the most effective safety measures.
-
Engineering Controls: The primary line of defense is to handle these compounds within a certified chemical fume hood.[13][14] This ensures that any fine powders or dusts are contained and exhausted, preventing inhalation.[8][10] Workstations must also be equipped with easily accessible eyewash stations and safety showers.[9][11]
-
Administrative Controls: This includes robust training on specific handling protocols, clear labeling of all containers, and restricting access to authorized personnel.[14][15] Every researcher must be familiar with the location and content of the relevant SDS before beginning work.[13]
Personal Protective Equipment (PPE): The Essential Barrier
When engineering and administrative controls are in place, PPE provides the critical final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific risks.
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times.[14] Given the serious eye irritation hazard (H319), they provide a necessary seal around the eyes.[11] When there is a significant risk of splashing, a full-face shield should be worn over the safety goggles.[13][16]
-
Skin Protection: An appropriately sized, buttoned lab coat is the minimum requirement.[13][17] For handling pyrazole carboxylic acids, nitrile or butyl rubber gloves are recommended for their chemical resistance.[9][18] Gloves must be inspected for tears before each use and removed before touching common surfaces like doorknobs or keyboards to prevent cross-contamination.[13][16] Always wash hands thoroughly after removing gloves.[13]
-
Respiratory Protection: For routine handling inside a fume hood, additional respiratory protection is typically not required. However, if weighing large quantities or if engineering controls are insufficient, a NIOSH-approved respirator (e.g., an N95 dust mask for powders or a respirator with acid gas cartridges for vapors) should be used in accordance with institutional safety policies.[9][18]
Standard Operating Protocol: Handling and Storage
Adherence to a strict, validated protocol is non-negotiable. The causality is clear: methodical handling prevents aerosolization and contamination, while proper storage maintains chemical integrity and prevents hazardous reactions.
Experimental Protocol: Weighing and Handling Solid Compounds
-
Preparation: Don all required PPE (lab coat, safety goggles, gloves). Ensure the chemical fume hood sash is at the appropriate working height.
-
Work Surface: Decontaminate the work surface and place a disposable, absorbent bench liner inside the fume hood.
-
Weighing: Use an analytical balance inside the hood or a dedicated weighing enclosure. To minimize dust, do not pour the compound directly from a large stock bottle. Use a clean spatula to carefully transfer the desired amount to a weigh boat or receiving vessel.
-
Transfer: If transferring the solid to a reaction vessel, do so carefully and slowly. If dissolving, add the solvent to the vessel containing the solid; do not add the solid to a large volume of stirred solvent, which can cause splashing.
-
Cleanup: Immediately after use, carefully clean the spatula and any surfaces. Dispose of the weigh boat and bench liner in the designated solid chemical waste container.
-
Post-Handling: Remove gloves using the proper technique and wash hands with soap and water.
Storage Requirements
-
Container: Store in a tightly closed, properly labeled container to prevent contamination and absorption of moisture.[9]
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight.[9][10][19]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[11]
Emergency Response: A Validated Workflow
In the event of an exposure or spill, a clear and practiced emergency plan is critical to mitigating harm. All personnel must be familiar with these procedures and the location of safety equipment.
Caption: A streamlined workflow for responding to laboratory incidents.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9][11][20] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.[9]
-
Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin area with plenty of soap and water for at least 15 minutes.[4][9][11] Seek medical advice if irritation persists.[11][19]
-
Inhalation: Move the affected person to fresh air at once.[9][10] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[10] Seek immediate medical aid.[9]
-
Ingestion: Do NOT induce vomiting.[10][21] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[10] Never give anything by mouth to an unconscious person.[10] Call a poison control center or doctor immediately.[10]
Spill Cleanup Protocol
For small spills of solid material:
-
Evacuate non-essential personnel and ensure the area is well-ventilated (work within a fume hood if possible).
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[9]
-
Decontaminate the spill area with an appropriate solvent and wash thoroughly.
-
Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[4][10]
Disposal and Toxicological Considerations
Disposal: Chemical waste generators are responsible for the proper classification and disposal of hazardous materials.[11] Pyrazole carboxylic acids should be disposed of in accordance with all local, regional, and national regulations.[4] This typically involves collection in a sealed, labeled container and transfer to a licensed chemical destruction plant or controlled incineration facility.[10] Do not discharge to sewer systems.[10]
Toxicological Insights: The primary toxicological concerns are irritation to the skin, eyes, and respiratory tract.[5][9] While comprehensive toxicological data for every derivative is often unavailable, the prudent approach is to treat all new or untested compounds as potentially hazardous.[22] Notably, some research on 1-methyl-1H-pyrazole-5-carboxamide derivatives has shown unexpected acute mammalian toxicity linked to the inhibition of mitochondrial respiration, highlighting that even seemingly minor structural changes can have significant biological consequences.[23] This underscores the critical importance of adhering to stringent safety protocols for all compounds within this class.
Conclusion
The safe and effective use of pyrazole carboxylic acid compounds is predicated on a foundation of knowledge, preparation, and consistent adherence to established protocols. By understanding the inherent hazards, implementing a robust hierarchy of controls, and being prepared for emergencies, researchers can confidently harness the immense potential of these molecules while ensuring the safety of themselves and their colleagues. The principles outlined in this guide provide a framework for creating a self-validating system of safety in the laboratory.
References
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- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
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- 4. aksci.com [aksci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 12. 1H-Pyrazole-3-carboxylic acid 97 1621-91-6 [sigmaaldrich.com]
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- 15. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
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- 17. ethz.ch [ethz.ch]
- 18. leelinework.com [leelinework.com]
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- 23. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Pyrazole-Carboxamide Fungicides
A Foreword on the Subject Compound: The specified molecule, 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid, is a structural isomer of the key chemical intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid[1]. This latter acid is the foundational building block for a highly successful class of agricultural fungicides known as pyrazole-carboxamide Succinate Dehydrogenase Inhibitors (SDHIs)[1]. While direct mechanistic studies on the 5-carboxylic acid isomer are not prevalent in published literature, the core pyrazole structure is central to the biological activity of its amide derivatives. This guide, therefore, provides a comprehensive technical overview of the well-established mechanism of action for this vital class of fungicides, offering deep insights into the molecular interactions and biological consequences relevant to this chemical scaffold.
Executive Summary
Succinate Dehydrogenase Inhibitor (SDHI) fungicides represent a cornerstone of modern crop protection, offering broad-spectrum control of devastating fungal pathogens. Their efficacy stems from a highly specific mode of action: the targeted inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component in the mitochondrial respiratory chain of fungi[2][3]. By disrupting this enzyme, SDHIs effectively shut down cellular energy production, leading to the cessation of fungal growth and eventual cell death[2]. This guide delves into the molecular intricacies of this mechanism, the structure of the target enzyme, the biochemical consequences of its inhibition, and the standard methodologies employed by researchers to investigate these interactions.
The Molecular Target: Succinate Dehydrogenase (Complex II)
The succinate dehydrogenase enzyme is a unique protein complex, being the only enzyme that participates in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC)[4][5][6]. This dual role makes it an ideal and vulnerable target for fungicidal action[7].
Structure of the SDH Complex: SDH is a heterotetrameric protein embedded in the inner mitochondrial membrane, composed of four subunits[5][6]:
-
SdhA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the binding site for succinate.
-
SdhB (Iron-sulfur protein subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that are essential for transferring electrons from FAD to ubiquinone.
-
SdhC & SdhD (Membrane anchor subunits): These are integral membrane proteins that anchor the complex to the inner mitochondrial membrane. They form the binding pocket for ubiquinone (also known as the Q-site or Qp-site) and the SDHI fungicides[8][9].
The primary mode of action for pyrazole-carboxamide fungicides is the inhibition of fungal respiration by blocking the ubiquinone-binding (Qp) site, which is structurally defined by the interface between the SdhB, SdhC, and SdhD subunits[8].
Mechanism of Inhibition and Biochemical Consequences
SDHI fungicides are competitive inhibitors that bind to the Qp-site of the SDH complex, preventing the natural substrate, ubiquinone (Coenzyme Q10), from binding[8][10][11]. This binding event initiates a cascade of metabolic failures.
The Inhibition Cascade:
-
Binding: The pyrazole-carboxamide molecule occupies the Qp-site on the SDH enzyme complex[10].
-
Electron Transport Blockage: The transfer of electrons derived from the oxidation of succinate to fumarate is halted at SdhB and cannot be passed to ubiquinone[12].
-
TCA Cycle Disruption: The blockage prevents the conversion of succinate to fumarate, a key step in the TCA cycle. This leads to an accumulation of succinate[3][4].
-
Energy Production Failure: With the electron transport chain disrupted at Complex II, the production of adenosine triphosphate (ATP), the cell's primary energy currency, is severely impaired[2][13].
-
Fungal Death: The resulting energy deficit prevents essential cellular processes, such as spore germination and mycelial growth, ultimately leading to fungal cell death[2].
This targeted disruption of mitochondrial respiration provides effective control against a wide range of seed- and soil-borne fungi[2][14].
Caption: SDHI Mechanism of Action at Mitochondrial Complex II.
Molecular Basis of Fungicide Resistance
The consistent use of site-specific fungicides like SDHIs can lead to the selection of resistant fungal genotypes[12]. The primary mechanism of resistance is the development of mutations in the genes encoding the target SDH subunits, specifically SdhB, SdhC, and SdhD[8][15]. These mutations typically alter the amino acid sequence within or near the Qp-binding site, which reduces the binding affinity of the fungicide to the enzyme, thereby decreasing its efficacy[8][12]. Common mutations have been identified at specific codons in the SdhB, SdhC, and SdhD subunits in various fungal pathogens[16].
Methodologies for Elucidating the Mechanism of Action
A multi-faceted approach is required to fully characterize the mechanism of action and resistance profiles of SDHI fungicides.
In Vitro Mycelial Inhibition Assay
This foundational assay determines the direct inhibitory effect of a compound on fungal growth and is used to calculate the Effective Concentration 50% (EC₅₀), a key measure of fungicide potency.
Protocol: Mycelial Inhibition Assay
-
Preparation of Stock Solution: Dissolve the test compound (e.g., an SDHI fungicide) in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Serial Dilution: Perform a serial dilution of the stock solution to create a range of desired test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL)[17].
-
Media Amendment: Amend a suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA) with each fungicide concentration. Include a control plate containing only the solvent (DMSO) at the same final concentration used in the test plates[17].
-
Inoculation: Place a mycelial plug of a consistent size, taken from the growing edge of an actively growing fungal culture, onto the center of each amended and control plate.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus in the dark.
-
Data Collection: After a set incubation period (e.g., 72-96 hours), measure the diameter of the fungal colony on all plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Plot the inhibition percentages against the log of the fungicide concentration and use probit analysis or non-linear regression to determine the EC₅₀ value.
SDH Enzyme Activity Assay
This biochemical assay directly measures the inhibitory effect of the compound on the target enzyme's activity.
Protocol: Spectrophotometric SDH Activity Assay
-
Mitochondrial Extraction: Isolate mitochondria from fungal mycelia through differential centrifugation.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing succinate (the substrate), an artificial electron acceptor like 2,6-dichloroindophenol (DCPIP) or phenazine methosulfate (PMS), and the mitochondrial extract[13].
-
Inhibitor Addition: Add varying concentrations of the SDHI fungicide (or solvent control) to the reaction mixtures.
-
Activity Measurement: Monitor the reduction of the electron acceptor over time using a spectrophotometer. The activity of SDH is proportional to the rate of color change (e.g., the reduction of blue DCPIP to its colorless form)[13].
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting enzyme activity against the log of the inhibitor concentration[18][19].
Caption: Experimental Workflow for SDH Enzyme Inhibition Assay.
Quantitative Data Summary
The efficacy of different SDHI fungicides varies depending on the compound's structure and the target fungal species. The EC₅₀ and IC₅₀ values are critical for comparing the intrinsic activity of these inhibitors.
| Fungicide Class | Example Compound | Target Pathogen | Assay Type | Potency (EC₅₀/IC₅₀) | Reference |
| Pyrazole-Carboxamide | Sedaxane | Rhizoctonia solani | Mycelial Growth | Low µg/mL range | [14],[20] |
| Pyrazole-Carboxamide | Isopyrazam | Podosphaera xanthii | Mycelial Growth | EC₅₀ = 0.04 µg/mL | [21] |
| Pyrazole-Carboxamide | Bixafen | Leptosphaeria maculans | Mycelial Growth | Mean EC₅₀ = 2.71 ng/mL | [17] |
| Pyrazole-Carboxamide | Fluxapyroxad | Porcine Heart SDH | Enzyme Inhibition | IC₅₀ = 3.76 µM | [18] |
| Oxathiin-Carboxamide | Carboxin | Beef Heart SDH | Enzyme Inhibition | IC₅₀ in µM range | [22] |
Conclusion and Future Directions
The mechanism of action for pyrazole-carboxamide fungicides is a well-defined process centered on the inhibition of the mitochondrial enzyme succinate dehydrogenase. This targeted disruption of fungal respiration provides a powerful and specific means of disease control. Understanding this mechanism at a molecular level is crucial for managing fungicide resistance and for the rational design of new, more effective active ingredients. Future research will continue to focus on characterizing novel resistance mutations, exploring the structural biology of fungicide-enzyme interactions through techniques like X-ray crystallography, and developing next-generation SDHIs that can overcome existing resistance challenges.
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Succinate Dehydrogenase Subunit C Contributes to Mycelial Growth and Development, Stress Response, and Virulence in the Insect Parasitic Fungus Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lsa.umich.edu [lsa.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi [online-rpd.org]
- 9. Stereoselective Bioactivity and Action Mechanism of the Fungicide Isopyrazam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sedaxane - Wikipedia [en.wikipedia.org]
- 11. Carboxin - Wikipedia [en.wikipedia.org]
- 12. ndsu.edu [ndsu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi -Research in Plant Disease | Korea Science [koreascience.kr]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 22. SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us? - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Scrutiny of Pyrazole Scaffolds: A Guide to Understanding and Predicting Electronic Structure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazole Nucleus in Modern Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its unique electronic architecture, characterized by π-electron delocalization and the interplay of two nitrogen heteroatoms, imparts a remarkable versatility that has been exploited in a vast array of applications. From blockbuster drugs like Celecoxib to advanced organic light-emitting diodes (OLEDs), the pyrazole scaffold is a testament to the power of heterocyclic chemistry.
This guide provides a deep dive into the theoretical underpinnings of pyrazole's electronic structure. We will move beyond a superficial overview of computational methods to deliver a field-proven perspective on why certain theoretical approaches are chosen, how to interpret the resulting data, and how these insights can be practically applied to accelerate research and development, particularly in the realm of drug discovery. Our focus is on the causality behind the science—the expert reasoning that transforms raw computational data into actionable intelligence.
Part 1: The Electronic Essence of Pyrazole - A Quantum Mechanical Perspective
The foundational step in any theoretical investigation is a firm grasp of the molecule's intrinsic electronic properties. For pyrazole, these are governed by its aromaticity, tautomeric forms, and the profound influence of substituent groups.
Aromaticity and Tautomerism: The Duality of the Pyrazole Ring
Pyrazole is an aromatic heterocycle, fulfilling Hückel's rule with a 6π-electron system. This aromaticity is the source of its notable stability. However, the presence of an N-H proton introduces the phenomenon of tautomerism, where the proton can reside on either nitrogen atom (N1 or N2).
The choice of the stable tautomer is not trivial and is heavily influenced by the electronic nature of substituents on the ring. Theoretical calculations are indispensable for predicting the most stable tautomer, a critical step as different tautomers can exhibit vastly different biological activities and spectroscopic signatures. Density Functional Theory (DFT) calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, have proven highly effective in accurately predicting the relative energies of pyrazole tautomers.
The Frontier Molecular Orbitals: Gateways to Reactivity and Photophysics
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and its electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and is fundamental to predicting the molecule's photophysical properties.
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a red-shift in the UV-Vis absorption spectrum. For substituted pyrazoles, electron-donating groups (EDGs) like -NH2 or -OCH3 tend to raise the HOMO energy level, while electron-withdrawing groups (EWGs) such as -NO2 or -CN lower the LUMO energy. This modulation of the frontier orbitals is a key strategy in designing pyrazole derivatives with specific electronic and optical properties.
Part 2: The Computational Chemist's Toolkit - Methodologies for Electronic Structure Elucidation
The accurate theoretical description of pyrazole systems hinges on the judicious selection of computational methods and basis sets. This section details a robust, self-validating workflow for such investigations.
The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)
DFT has emerged as the premier tool for studying the electronic structure of medium to large-sized molecules due to its excellent balance of accuracy and computational cost.
Experimental Protocol: A Step-by-Step Guide to DFT Calculations on a Substituted Pyrazole
-
Molecule Building and Initial Geometry Optimization:
-
Construct the 3D structure of the desired pyrazole derivative using a molecular builder (e.g., GaussView, Avogadro).
-
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Quantum Mechanical Geometry Optimization:
-
Select the B3LYP functional, a hybrid functional that has consistently provided reliable results for organic heterocycles.
-
Choose the Pople-style basis set, 6-311++G(d,p). The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, essential for describing systems with potential charge separation or lone pairs. The "(d,p)" denotes the addition of polarization functions, which are crucial for accurately describing bonding.
-
Perform a full geometry optimization without any symmetry constraints. This is a self-validating step; the calculation will converge to the lowest energy conformation.
-
Verify that the optimization has reached a true minimum by performing a frequency calculation. The absence of any imaginary frequencies confirms a stable structure.
-
-
Calculation of Electronic Properties:
-
Using the optimized geometry, perform a single-point energy calculation at the same level of theory.
-
Request the calculation of molecular orbitals (HOMO, LUMO), Mulliken population analysis (for atomic charges), and the molecular electrostatic potential (MEP).
-
Diagram: Workflow for DFT-based Analysis of Pyrazole Derivatives
Caption: A validated workflow for the theoretical analysis of pyrazole compounds using DFT.
Visualizing Reactivity: The Molecular Electrostatic Potential (MEP)
The MEP is a powerful tool for visualizing the charge distribution around a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. It is plotted onto the molecule's electron density surface.
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on heteroatoms (like the N2 nitrogen of the pyrazole ring). These are sites prone to electrophilic attack.
-
Blue Regions (Positive Potential): Represent areas of low electron density, usually around hydrogen atoms, particularly the N-H proton. These are sites susceptible to nucleophilic attack.
The MEP provides an intuitive, visual hypothesis for non-covalent interactions, such as hydrogen bonding, which is paramount in understanding drug-receptor binding.
Part 3: From Theory to Application - Bridging Electronic Structure and Drug Development
The true power of theoretical studies lies in their ability to predict and explain the biological activity of molecules, thereby guiding the synthesis of more potent and selective drug candidates.
Quantitative Structure-Activity Relationships (QSAR)
Calculated electronic properties serve as powerful descriptors in QSAR studies. By establishing a statistical correlation between these descriptors and the observed biological activity of a series of pyrazole analogues, predictive models can be built.
Table 1: Key Electronic Descriptors for QSAR Modeling of Pyrazole Derivatives
| Descriptor | Symbol | Significance in Drug Action |
| HOMO Energy | EHOMO | Relates to the molecule's ability to be oxidized and its electron-donating capability in interactions. |
| LUMO Energy | ELUMO | Relates to the molecule's ability to be reduced and its electron-accepting capability. |
| HOMO-LUMO Gap | ΔE | Indicator of chemical stability and reactivity. |
| Dipole Moment | µ | Influences solubility and the ability to engage in dipole-dipole interactions with a receptor. |
| Mulliken Atomic Charges | q | Provides insight into the charge distribution and sites for electrostatic interactions. |
| Molecular Electrostatic Potential | MEP | Visually identifies regions for hydrogen bonding and other non-covalent interactions. |
Molecular Docking: Simulating the Drug-Receptor Handshake
While DFT provides a detailed picture of the drug molecule itself, molecular docking simulates its interaction with a biological target, such as a protein receptor. The electronic properties calculated from DFT are crucial for this process. The atomic charges, for instance, are used by the docking software's scoring function to evaluate the electrostatic complementarity between the pyrazole ligand and the amino acid residues in the protein's active site.
A synergistic approach, where DFT is used to obtain accurate electronic information for the ligand before performing molecular docking, provides a more physically realistic and predictive model of the binding event.
Diagram: The Synergy Between DFT and Molecular Docking
Caption: Integrating DFT-derived charges into molecular docking workflows enhances predictive accuracy.
Conclusion: A Forward Look
The theoretical study of the electronic structure of pyrazole compounds is a mature and powerful field. The methodologies outlined in this guide, from the selection of DFT functionals to the synergistic application with molecular docking, represent a robust framework for researchers. By understanding the "why" behind these computational choices, scientists can move beyond black-box calculations and leverage theoretical chemistry to its full potential—to rationalize experimental observations, to predict the properties of novel molecules, and to accelerate the design of the next generation of pyrazole-based therapeutics and materials.
Methodological & Application
Synthesis Protocol for 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid: A Detailed Guide for Researchers
Introduction
1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a key building block in the development of novel agrochemicals and pharmaceuticals. The unique physicochemical properties imparted by the difluoromethyl group, such as increased metabolic stability and lipophilicity, make this scaffold highly desirable for the design of bioactive molecules. This document provides a comprehensive, in-depth guide for the synthesis of this important intermediate, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative sources.
Synthetic Strategy Overview
The synthesis of this compound is approached through a three-step sequence, commencing with the construction of the pyrazole core, followed by the crucial N-difluoromethylation, and concluding with the hydrolysis of the ester to the final carboxylic acid.
Caption: Overall synthetic workflow.
Part 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
This initial step involves the cyclocondensation of a β-dicarbonyl compound with hydrazine to form the pyrazole ring. The choice of ethyl 2,4-dioxovalerate as the starting material directly installs the required methyl and ethyl carboxylate groups at the C3 and C5 positions of the resulting pyrazole, respectively.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl 2,4-dioxovalerate | ≥98% | Commercially Available |
| Hydrazine monohydrate | ≥98% | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Acetic Acid (AcOH) | Glacial | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | In-house preparation |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Experimental Protocol
-
To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in a mixture of ethanol and a catalytic amount of acetic acid (e.g., 100:1 v/v), cool the reaction vessel to 0 °C in an ice bath.
-
Slowly add hydrazine monohydrate (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C. The use of hydrazine hydrate is a well-established method for the formation of pyrazole rings from 1,3-dicarbonyl compounds.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
Upon completion of the reaction (monitored by TLC), pour the mixture into water and add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure ethyl 3-methyl-1H-pyrazole-5-carboxylate as a white solid.
Part 2: N-Difluoromethylation of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
This is the most critical and challenging step of the synthesis. The direct N-difluoromethylation of an unsymmetrical pyrazole can lead to the formation of two regioisomers. The protocol below utilizes chlorodifluoromethane as the difluoromethylating agent in the presence of a strong base. It is imperative to handle chlorodifluoromethane with appropriate safety precautions in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl 3-methyl-1H-pyrazole-5-carboxylate | As prepared in Part 1 | - |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Chlorodifluoromethane (CHClF₂) | Gas | Commercially Available |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | - | In-house preparation |
Experimental Protocol
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a gas inlet, add a suspension of sodium hydride (1.5 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C and add a solution of ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Bubble chlorodifluoromethane gas through the reaction mixture for 2-4 hours at 0 °C. The reaction progress should be monitored by TLC or LC-MS. The use of NaH and CHClF₂ is a common method for N-difluoromethylation, though it often results in a mixture of isomers with unsymmetrical pyrazoles.
-
After completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the mixture with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will be a mixture of ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate and ethyl 2-(difluoromethyl)-3-methyl-2H-pyrazole-5-carboxylate. The isomers should be separated by preparative HPLC or careful flash column chromatography. The characterization of each isomer by ¹H and ¹⁹F NMR is crucial for structural assignment.
Part 3: Hydrolysis of Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate
The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard transformation that proceeds readily under basic conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate | As prepared in Part 2 | - |
| Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) | ACS Grade | Commercially Available |
| Tetrahydrofuran (THF) | ACS Grade | Commercially Available |
| Water (H₂O) | Deionized | - |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | In-house preparation |
Experimental Protocol
-
Dissolve the purified ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide or sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Expected ¹H NMR data (indicative):
-
A singlet for the methyl group protons.
-
A triplet for the difluoromethyl proton (due to coupling with fluorine).
-
A singlet for the pyrazole ring proton.
-
A broad singlet for the carboxylic acid proton.
Expected ¹⁹F NMR data (indicative):
-
A doublet for the difluoromethyl fluorine atoms (due to coupling with the proton).
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydride is a highly flammable and reactive substance. Handle with extreme care under an inert atmosphere.
-
Chlorodifluoromethane is a gas that should be handled with appropriate gas-handling equipment.
References
Application Notes & Protocols: A Guide to Regiocontrolled Synthesis of 1,3,5-Substituted Pyrazoles
Introduction: The Strategic Importance of the 1,3,5-Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability and versatile biological activity.[1][2] Specifically, the 1,3,5-trisubstituted substitution pattern is a key feature in a multitude of pharmacologically active agents, demonstrating a broad spectrum of therapeutic applications including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5]
The quintessential example of this scaffold's success is Celecoxib, a selective COX-2 inhibitor widely used as an anti-inflammatory drug.[6][7] The precise arrangement of substituents on the pyrazole ring is critical for its biological activity, making the regiocontrolled synthesis of these molecules a paramount challenge for researchers in drug discovery and development.[7][8]
This guide provides an in-depth analysis of robust synthetic strategies for achieving high regioselectivity in the synthesis of 1,3,5-substituted pyrazoles, moving from classical challenges to modern, highly-controlled methodologies. We will explore the mechanistic underpinnings of regiocontrol and provide detailed protocols for immediate application in the laboratory.
Synthetic Strategies: Navigating the Challenge of Regioselectivity
The synthesis of substituted pyrazoles has been a long-standing area of chemical research. While numerous methods exist, achieving absolute control over the placement of substituents, particularly at the 1, 3, and 5 positions, requires a careful selection of strategy.
The Classical Approach: Knorr Pyrazole Synthesis and its Limitations
The most traditional and widely known method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10][11][12][13]
The Core Challenge: When an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine, the reaction often yields a mixture of two regioisomers (1,3,5- and 1,5,3-substituted pyrazoles).[8][14][15] This lack of selectivity arises because the initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to complex purification challenges and reduced yields of the desired isomer. Recent studies have even revealed unexpectedly complex reaction pathways, further complicating predictive control under neutral conditions.[14]
Figure 1: The Knorr synthesis with unsymmetrical 1,3-diketones often leads to a mixture of regioisomers.
Modern Regiocontrolled Methodologies
To overcome the limitations of the Knorr synthesis, several highly regioselective methods have been developed. These approaches offer chemists precise control over the final substitution pattern.
A. [3+2] Cycloaddition Reactions The 1,3-dipolar cycloaddition between a 1,3-dipole (like a nitrile imine) and a dipolarophile (like an alkyne or alkene) is a powerful strategy for constructing the pyrazole ring.[11][16][17] When appropriately designed, these reactions can proceed with excellent regioselectivity. For instance, the reaction of in situ generated nitrile imines with specific alkenes has been shown to produce 1,3,5-trisubstituted pyrazoles through a tandem cycloaddition/elimination pathway.[7]
B. Multicomponent Reactions (MCRs) MCRs, where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, represent a highly efficient and atom-economical approach.[18] These reactions can be designed to be highly regioselective, avoiding the formation of isomeric byproducts.[16][19][20] For example, multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes has been reported for the synthesis of multisubstituted pyrazoles.[19]
C. Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes A particularly robust and highly regioselective method involves the reaction of N-alkylated tosylhydrazones with terminal alkynes.[21][22] This strategy offers several key advantages:
-
Complete Regioselectivity: The method consistently produces a single 1,3,5-trisubstituted regioisomer, even when substituents are electronically and sterically similar.[21][23]
-
Broad Substrate Scope: It tolerates a wide range of functional groups on both the tosylhydrazone and the alkyne, including electron-donating and electron-withdrawing groups.[23]
-
Enhanced Safety: The reaction avoids the in situ formation of potentially hazardous diazo intermediates, making it more practical for scale-up.[21][23]
The proposed mechanism involves a sequence of nucleophilic addition, a 1,3-H shift, and subsequent cyclization, which dictates the observed regiochemical outcome.[21]
Figure 2: Highly regioselective synthesis of 1,3,5-pyrazoles using the tosylhydrazone method.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on factors such as substrate availability, desired substitution pattern, and scalability. The following table summarizes the key features of the discussed methods.
| Synthetic Method | Starting Materials | Key Strengths | Key Limitations | Regioselectivity |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Simple, well-established | Poor regioselectivity with unsymmetrical diketones | Low to Moderate |
| [3+2] Cycloaddition | Nitrile Imine, Alkyne/Alkene | High efficiency, good functional group tolerance | Requires specific precursors | High (Substrate Dependent) |
| Multicomponent Reactions | Aldehydes, Ketones, Hydrazines, etc. | High atom economy, operational simplicity | Optimization can be complex | High to Excellent |
| Tosylhydrazone Method | N-Alkylated Tosylhydrazone, Terminal Alkyne | Excellent and predictable regioselectivity, safer profile | Poor yields with aliphatic substrates[21] | Excellent / Complete |
Detailed Experimental Protocol: Regioselective Synthesis from an N-Alkylated Tosylhydrazone
This protocol is adapted from the highly regioselective procedure developed by Kong, Tang, and Wang (2014).[21][23] It describes the synthesis of 1-benzyl-3-phenyl-5-(p-tolyl)-1H-pyrazole.
Self-Validation and Causality:
-
Base (t-BuOK): A strong, non-nucleophilic base is required to deprotonate the tosylhydrazone and initiate the reaction sequence.
-
Solvent (Pyridine): Pyridine serves as a suitable polar aprotic solvent. Alternative solvents were found to give poor yields.[21]
-
Additive (18-crown-6): The crown ether complexes the potassium cation (from t-BuOK), increasing the reactivity of the anion and thereby enhancing the reaction rate and yield.[21]
Materials:
-
N-benzylbenzaldehyde tosylhydrazone (1.0 mmol, 1.0 equiv)
-
1-ethynyl-4-methylbenzene (1.2 mmol, 1.2 equiv)
-
Potassium tert-butoxide (t-BuOK) (2.0 mmol, 2.0 equiv)
-
18-crown-6 (0.2 mmol, 0.2 equiv)
-
Anhydrous Pyridine (5 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N-benzylbenzaldehyde tosylhydrazone (1.0 mmol), 18-crown-6 (0.2 mmol), and anhydrous pyridine (5 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add potassium tert-butoxide (2.0 mmol) to the solution. The mixture may change color.
-
Add 1-ethynyl-4-methylbenzene (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-benzyl-3-phenyl-5-(p-tolyl)-1H-pyrazole.
Expected Outcome: This protocol is expected to yield the desired 1,3,5-trisubstituted pyrazole with complete regioselectivity.[23] Yields are generally reported as good to high for a wide range of aromatic substrates.[21]
Workflow for Selecting a Synthetic Strategy
Choosing the optimal synthetic route is critical for success. The following workflow provides a decision-making framework for researchers.
Figure 3: Decision workflow for selecting a pyrazole synthesis strategy based on regiocontrol requirements.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. allresearchjournal.com [allresearchjournal.com]
- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. name-reaction.com [name-reaction.com]
- 14. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 15. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 16. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 22. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. | Semantic Scholar [semanticscholar.org]
- 23. pubs.acs.org [pubs.acs.org]
The Synthetic Utility of 1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic Acid: A Gateway to Advanced Agrochemicals
Introduction: A Privileged Scaffold in Modern Crop Protection
In the landscape of modern agrochemical development, the pyrazole carboxamides have emerged as a dominant class of fungicides, renowned for their high efficacy and novel mode of action.[1][2] At the heart of many of these advanced crop protection agents lies a key structural motif derived from 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 176969-34-9). This intermediate is a cornerstone in the synthesis of numerous succinate dehydrogenase inhibitor (SDHI) fungicides.[3] These fungicides disrupt the fungal respiratory chain, a mode of action that has proven effective against a broad spectrum of devastating plant pathogens.[1]
The unique substitution pattern of this pyrazole derivative—featuring a difluoromethyl group at the 3-position, a methyl group at the 1-position, and a carboxylic acid at the 4-position—is critical to the biological activity of the resulting fungicides. The difluoromethyl group, in particular, often enhances the metabolic stability and binding affinity of the final molecule.[1] This guide provides an in-depth exploration of the synthesis of this pivotal intermediate and its subsequent application in the preparation of high-value agrochemicals, offering detailed protocols and mechanistic insights for researchers and process chemists in the field.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 176969-34-9 | |
| Molecular Formula | C₆H₆F₂N₂O₂ | |
| Molecular Weight | 176.12 g/mol | |
| Appearance | White to light yellow powder | [4] |
| Melting Point | 200-201 °C | [3] |
Synthetic Pathways to the Core Intermediate
The industrial synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid has been a subject of extensive process optimization. Several routes have been developed, primarily focusing on cost-effectiveness, yield, and purity. Below are outlines of prominent synthetic strategies.
Protocol 1: Synthesis from Ethyl Difluoroacetoacetate
A widely adopted method begins with the Claisen condensation of ethyl difluoroacetate, followed by cyclization with methylhydrazine.[3][5]
Workflow for Synthesis via Ethyl Difluoroacetoacetate
References
- 1. mdpi.com [mdpi.com]
- 2. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. 3-Difluoromethyl)-1-Methyl-1h-Pyrazole-4-Carboxylic Acid from China manufacturer - Wanxingda [wxdchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group in Pyrazoles
Introduction: The Versatility of Pyrazole Carboxylic Acids in Modern Chemistry
Pyrazole scaffolds are a cornerstone in medicinal chemistry and materials science.[1][2][3][4] Their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1][2][5] The carboxylic acid functional group on a pyrazole ring is a particularly valuable handle for synthetic chemists. It serves as a versatile precursor for a variety of derivatives, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the conversion of the carboxylic acid to esters, amides, and other functionalities enables the exploration of structure-activity relationships (SAR) crucial for drug development.
This comprehensive guide provides detailed application notes and step-by-step protocols for the most common and synthetically useful derivatizations of the carboxylic acid group in pyrazoles. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind the choice of reagents and reaction conditions.
I. Esterification: Modulating Polarity and Pro-drug Strategies
Esterification of pyrazole carboxylic acids is a fundamental transformation often employed to mask the polar carboxylic acid group, thereby increasing a compound's cell permeability. Pyrazole esters can also serve as pro-drugs, which are converted back to the active carboxylic acid in vivo.
A. Fischer-Speier Esterification: A Classic and Cost-Effective Approach
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is driven to completion by using a large excess of the alcohol or by removing water as it is formed.
Causality Behind Experimental Choices:
-
Acid Catalyst (e.g., H₂SO₄, p-TsOH): The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6][7]
-
Excess Alcohol: Using the alcohol as the solvent or in large excess shifts the equilibrium towards the ester product, according to Le Châtelier's principle.[1]
-
Removal of Water: Techniques like azeotropic distillation with a Dean-Stark apparatus are employed to remove the water byproduct, which also drives the equilibrium towards the product.[2]
Detailed Protocol: Synthesis of Ethyl 1-Methyl-1H-pyrazole-3-carboxylate
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol (20 eq, serving as both reactant and solvent).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
Reaction Mechanism: Fischer-Speier Esterification
Caption: Mechanism of Fischer-Speier Esterification.
II. Amidation: Building Blocks for Bioactive Molecules
The amide bond is a critical functional group in a vast number of pharmaceuticals. The conversion of pyrazole carboxylic acids to amides allows for the introduction of diverse substituents, enabling extensive SAR studies.
A. Amide Coupling via an Acid Chloride Intermediate
A common and reliable method for amide bond formation involves the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with an amine.[8]
Causality Behind Experimental Choices:
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂): These reagents are highly effective for converting carboxylic acids to acid chlorides.[3][9] The byproducts of these reactions (SO₂, HCl or CO, CO₂, HCl) are gaseous and are easily removed from the reaction mixture, driving the reaction to completion. A catalytic amount of DMF is often used with oxalyl chloride to form the Vilsmeier reagent in situ, which is the active chlorinating agent.
-
Base (e.g., Triethylamine, Pyridine): A non-nucleophilic base is added to the amidation step to neutralize the HCl generated, preventing the protonation of the amine nucleophile.[10]
Detailed Protocol: Synthesis of N-Benzyl-1-methyl-1H-pyrazole-3-carboxamide
Part 1: Formation of the Acid Chloride
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.5 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours. The reaction is complete when the solid has dissolved and gas evolution has ceased.
-
Isolation: Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The crude pyrazole-3-carbonyl chloride is typically used immediately in the next step without further purification.
Part 2: Amide Formation
-
Reaction Setup: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred acid chloride solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude amide can be purified by recrystallization or column chromatography.
Reaction Workflow: Acid Chloride Mediated Amidation
Caption: Workflow for Amide Synthesis via Acid Chloride.
III. Rearrangement Reactions: Accessing Amines and their Derivatives
The Curtius, Schmidt, and Lossen rearrangements are powerful transformations that convert carboxylic acids into primary amines, with the loss of one carbon atom.[11][12][13] These reactions proceed through an isocyanate intermediate, which can be trapped with various nucleophiles to yield carbamates, ureas, or the corresponding amine upon hydrolysis.
A. The Curtius Rearrangement
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate.[14][15] The acyl azide is typically generated from the corresponding carboxylic acid or acid chloride.
Causality Behind Experimental Choices:
-
Diphenylphosphoryl Azide (DPPA): DPPA is a common reagent for the one-pot conversion of a carboxylic acid to an acyl azide, which then rearranges to the isocyanate.[16][17] This method avoids the isolation of potentially explosive acyl azides.
-
Trapping Nucleophile (e.g., t-BuOH, H₂O): The choice of nucleophile determines the final product. tert-Butanol (t-BuOH) traps the isocyanate to form a Boc-protected amine, a stable and synthetically versatile intermediate. Water leads to the formation of a carbamic acid, which decarboxylates to the primary amine.[13]
Detailed Protocol: Synthesis of 3-Amino-1-methyl-1H-pyrazole via Curtius Rearrangement
-
Reaction Setup: To a solution of 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq).
-
Reagent Addition: Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.
-
Rearrangement: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, until the evolution of nitrogen gas ceases.
-
Isocyanate Trapping: Cool the reaction mixture to room temperature. For the synthesis of the primary amine, carefully add 1M HCl and heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate.
-
Work-up: Cool the mixture and basify with NaOH solution.
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The crude amine can be purified by column chromatography.
Reaction Mechanism: The Curtius Rearrangement
Caption: Mechanism of the Curtius Rearrangement.
IV. Multi-Component Reactions: The Ugi Reaction
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for rapidly generating molecular complexity from simple starting materials.[18] It involves the reaction of a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide in a one-pot process.
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is a common solvent for the Ugi reaction as it effectively dissolves the starting materials and facilitates the formation of the initial imine intermediate.
-
Reaction Concentration: The Ugi reaction is often run at high concentrations to favor the multi-component assembly over side reactions.
Detailed Protocol: Ugi Reaction with a Pyrazole Carboxylic Acid
-
Reaction Setup: In a vial, dissolve the pyrazole carboxylic acid (1.0 eq), an amine (e.g., benzylamine, 1.0 eq), and an aldehyde (e.g., benzaldehyde, 1.0 eq) in methanol.
-
Isocyanide Addition: Add an isocyanide (e.g., tert-butyl isocyanide, 1.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours.
-
Work-up and Purification: The product often precipitates from the reaction mixture upon completion. The solid can be collected by filtration and washed with cold methanol. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
V. Data Summary
| Derivatization Method | Key Reagents | Typical Conditions | Product | Key Advantages |
| Fischer Esterification | Alcohol, Acid Catalyst (H₂SO₄) | Reflux | Ester | Cost-effective, simple |
| Amidation (via Acid Chloride) | SOCl₂ or (COCl)₂, Amine, Base | 0 °C to Reflux | Amide | High yielding, broad scope |
| Curtius Rearrangement | DPPA, Trapping Nucleophile | Heat | Amine, Carbamate, Urea | Access to amines with C₁ deletion |
| Ugi Reaction | Amine, Aldehyde, Isocyanide | Room Temperature | α-Acylamino Amide | Rapid generation of complexity |
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 12. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review | MDPI [mdpi.com]
- 13. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 16. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic Acid in Modern Medicinal Chemistry
Preamble: A Privileged Scaffold Meets a Strategic Bioisostere
In the landscape of contemporary drug discovery, the strategic assembly of molecular building blocks is paramount. The selection of a core scaffold can define the trajectory of a research program, influencing properties from target affinity to pharmacokinetics. 1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid represents a confluence of two highly advantageous structural motifs: the pyrazole core, a well-established "privileged scaffold"[1][2][3], and the difluoromethyl (CF₂H) group, a modern bioisosteric replacement for polar functional groups.[4][5][6]
The pyrazole ring is a cornerstone in numerous FDA-approved drugs, prized for its metabolic stability, synthetic tractability, and its ability to engage in critical hydrogen bonding interactions within protein active sites.[1][7] When combined with the unique electronic properties of the difluoromethyl group—which serves as a lipophilic hydrogen bond donor and a metabolically robust surrogate for hydroxyl or thiol moieties—the resulting scaffold becomes a powerful tool for medicinal chemists.[5][6]
This guide provides an in-depth exploration of the strategic application of this compound, detailing not only the protocols for its use but also the underlying scientific rationale that empowers researchers to design next-generation therapeutics.
The Strategic Value Proposition: Physicochemical & Bioisosteric Rationale
The decision to incorporate the 1-(difluoromethyl)-3-methyl-pyrazole moiety is a deliberate one, aimed at leveraging a unique combination of properties to overcome common drug design challenges.
The Pyrazole Core: A Foundation for Drug-Like Properties
The pyrazole scaffold is a five-membered heterocycle with two adjacent nitrogen atoms that offers several key advantages:
-
Structural Rigidity: It provides a predictable vector for substituents, aiding in rational structure-activity relationship (SAR) studies.
-
Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, crucial for anchoring ligands in enzyme active sites.[1]
-
Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, contributing to improved in vivo half-life.[7]
-
Synthetic Versatility: A wealth of synthetic methodologies exists for the construction and functionalization of the pyrazole core.[8][9]
The Difluoromethyl (CF₂H) Group: A Multifunctional Modulator
The CF₂H group is more than a simple fluorinated substituent; it is a strategic tool for fine-tuning molecular properties.[5]
-
Bioisosterism: It acts as a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, often enhancing metabolic stability by blocking sites of oxidation.[4][6]
-
Lipophilic H-Bond Donor: Unlike the trifluoromethyl (-CF₃) group, the CF₂H moiety retains an acidic proton, allowing it to function as a weak hydrogen bond donor.[5] This unique "lipophilic hydrogen bond donor" character can introduce favorable interactions with a target protein while simultaneously improving membrane permeability.[4]
-
Modulation of pKa and Lipophilicity: The strong electron-withdrawing nature of the CF₂H group can modulate the pKa of nearby functionalities and alter the overall lipophilicity (logP) of the molecule, impacting solubility and absorption.[5]
The following table summarizes a comparative analysis of the CF₂H group against other common functionalities.
| Functional Group | H-Bond Capability | Typical logP Contribution | Metabolic Stability | Primary Bioisosteric Role |
| -CF₂H | Weak Donor | Lipophilic (Enhances) | High | Hydroxyl, Thiol, Amine[4][5] |
| -OH | Donor & Acceptor | Hydrophilic (Reduces) | Low (Site of Oxidation/Glucuronidation) | N/A |
| -SH | Weak Donor | Moderately Lipophilic | Low (Site of Oxidation) | N/A |
| -CH₃ | None | Lipophilic (Enhances) | Moderate (Site of Oxidation) | N/A |
| -CF₃ | Acceptor (Weak) | Very Lipophilic (Enhances) | Very High | Methyl, Isopropyl |
Core Application Workflow: From Carboxylic Acid to Bioactive Amide
The primary utility of this compound in medicinal chemistry is as a foundational building block for the synthesis of pyrazole-5-carboxamides. The carboxylic acid moiety serves as a versatile handle for coupling with a diverse library of amines, enabling rapid SAR exploration.
Caption: General experimental workflow for pyrazole-5-carboxamide synthesis.
Experimental Protocols: Amide Bond Formation
The conversion of the carboxylic acid to an amide is one of the most frequently performed reactions in medicinal chemistry.[10] The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine, as well as the desired reaction conditions. Below are two robust, field-proven protocols.
Protocol 1: HATU-Mediated Amide Coupling
Causality & Expertise: This method is highly effective for a broad range of amines, including those that are sterically hindered or weakly nucleophilic. HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is an aminium-based coupling reagent that rapidly forms a highly reactive O-acylisourea intermediate, minimizing side reactions and often leading to higher yields and cleaner conversions compared to carbodiimide methods.[11] The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is essential to prevent unwanted side reactions with the coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aq. NaHCO₃, 5% aq. LiCl (if using DMF), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Reagent Addition: Add HATU (1.2 eq) and the desired amine (1.1 eq) to the solution.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (2.5 eq) dropwise while stirring. Rationale: Adding the base last and at a low temperature controls the rate of activation and minimizes potential side reactions.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring (Self-Validation): Track the consumption of the carboxylic acid starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the disappearance of the starting acid and the appearance of a new, typically less polar, product spot/peak.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aq. LiCl (3x, to remove DMF), saturated aq. NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel to yield the pure pyrazole-5-carboxamide.
Protocol 2: EDC/NHS-Mediated Amide Coupling
Causality & Expertise: This is a classic, cost-effective method particularly suitable for non-hindered amines and aqueous-compatible reactions (bioconjugation).[11] The reaction proceeds via a two-step, one-pot process. First, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid. This intermediate can be prone to rearrangement; therefore, NHS (N-hydroxysuccinimide) is added as an activator/stabilizer to form a more stable NHS-ester.[10] This stable intermediate then reacts cleanly with the amine. The byproducts of this reaction are water-soluble, simplifying purification.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.0-1.2 eq)
-
EDC hydrochloride (1.2 eq)
-
NHS (1.2 eq)
-
Anhydrous DMF or DCM
-
Saturated aq. NaHCO₃, 1M aq. HCl, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Step-by-Step Methodology:
-
Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and NHS (1.2 eq) in anhydrous DMF or DCM.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes. Rationale: This allows for the complete formation of the stable NHS-ester intermediate prior to the addition of the nucleophile.
-
Amine Addition: Add the amine (1.0-1.2 eq) to the pre-activated mixture.
-
Reaction: Continue to stir at room temperature for 4-24 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.
-
Work-up:
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash sequentially with 1M aq. HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
Caption: Mechanism of EDC/NHS mediated amide coupling.
Downstream Applications & Potential Target Classes
Derivatives of this compound are versatile scaffolds for targeting a wide array of protein families implicated in human disease. The specific amine coupled to the pyrazole core dictates the final compound's topology and pharmacophore, allowing for tailored drug design.
-
Kinase Inhibitors: The pyrazole scaffold is a key component in numerous kinase inhibitors.[1] By coupling the pyrazole acid with amines that mimic the hinge-binding motifs of ATP, novel inhibitors for targets in oncology and immunology can be developed.
-
Succinate Dehydrogenase Inhibitors (SDHIs): The closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is the cornerstone of a major class of agricultural fungicides that inhibit Complex II of the mitochondrial respiratory chain.[12][13] This suggests that derivatives of the 5-carboxylic acid isomer could be explored for similar applications or as probes for mitochondrial function.
-
GPCR Ligands & Other Targets: The metabolic stability and tunable physicochemical properties of this scaffold make it an attractive starting point for developing ligands against various other target classes, including G-protein coupled receptors and nuclear hormone receptors.
Caption: Potential target classes for scaffold derivatives.
Safety & Handling
As a matter of good laboratory practice, researchers should always consult the latest Safety Data Sheet (SDS) before handling any chemical.
-
General Handling: Handle this compound in a well-ventilated area or a chemical fume hood.[14][15] Avoid formation of dust and aerosols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Hazards: The compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[14] May cause respiratory irritation.[14]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]
-
Skin: Wash with plenty of soap and water.[14]
-
Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[14]
-
Inhalation: Move person into fresh air.[15]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[14]
Conclusion
This compound is a high-value building block for modern medicinal chemistry. It strategically combines the robust, drug-like properties of the pyrazole core with the nuanced, bioisosteric advantages of the difluoromethyl group. By employing well-established amide coupling protocols, researchers can efficiently generate diverse libraries of novel compounds for screening against a multitude of biological targets. The insights and methodologies presented in this guide are intended to empower drug discovery professionals to effectively harness the potential of this versatile scaffold in their pursuit of innovative therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 9. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. hepatochem.com [hepatochem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
- 13. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 14. biosynth.com [biosynth.com]
- 15. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols: Comprehensive NMR Characterization of 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Introduction
In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds have emerged as a cornerstone for creating novel molecular entities with enhanced metabolic stability, binding affinity, and bioavailability. Among these, pyrazole carboxylic acids bearing a difluoromethyl group are of significant interest due to their prevalence in a variety of commercial fungicides that act as succinate dehydrogenase inhibitors (SDHI)[1][2]. The precise structural elucidation of these molecules is paramount for quality control, patent protection, and understanding structure-activity relationships.
This application note provides a detailed guide to the characterization of 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As direct experimental spectra for this specific isomer are not widely available in the public domain, this guide presents a robust, predicted analysis grounded in the spectral data of closely related structural analogs and established principles of NMR theory. We will delve into the causality behind experimental choices for sample preparation, predict the chemical shifts and coupling patterns, and provide detailed protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the NMR spectroscopic features of this important chemical scaffold.
Molecular Structure and Numbering
To ensure clarity in spectral assignments, the IUPAC numbering scheme for the pyrazole ring is used throughout this document.
Figure 1: Molecular structure of this compound with IUPAC numbering.
Experimental Protocols
The quality of NMR spectra is profoundly dependent on meticulous sample preparation. The following protocols are designed to yield high-resolution data suitable for unambiguous structural confirmation.
Sample Preparation
The choice of solvent is critical, especially for a carboxylic acid which contains a labile proton and can exhibit variable solubility. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solubilizing capacity for polar organic acids and its relatively high boiling point, which minimizes evaporation[3][4].
-
Required Materials:
-
This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
Deuterated solvent: DMSO-d₆, ≥99.8% D
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
-
Internal Standard: Tetramethylsilane (TMS) (optional, as modern spectrometers can lock on the solvent signal)[5]
-
-
Protocol Steps:
-
Weigh 5-10 mg of the analyte for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it into a clean, dry vial.[6]
-
Gently agitate or vortex the vial to ensure complete dissolution of the solid. If necessary, gentle warming can be applied.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This step is crucial to remove any particulate matter that could degrade spectral resolution by interfering with the magnetic field homogeneity.[9]
-
If an internal standard is desired, add a very small drop of TMS to the NMR tube and mix thoroughly. Alternatively, use the residual solvent peak of DMSO-d₆ for calibration (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[5]
-
Cap the NMR tube securely and label it appropriately.
-
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following are suggested starting parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (e.g., zg30)
-
Spectral Width: 0-15 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 16
-
Temperature: 298 K
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse with NOE (e.g., zgpg30)
-
Spectral Width: 0-180 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 5 seconds (A longer delay is recommended for quaternary carbons, including the carbonyl carbon)
-
Number of Scans (ns): 1024 or more, as needed for adequate signal-to-noise ratio
-
Temperature: 298 K
-
Predicted Spectral Analysis and Interpretation
The following spectral predictions are based on established chemical shift ranges and coupling constants observed in analogous pyrazole derivatives and fluorinated compounds.[1][8][10]
¹H NMR Spectrum (Predicted)
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the carboxylic acid proton, the pyrazole ring proton (H4), the difluoromethyl proton, and the methyl protons.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| COOH | > 13.0 | Broad Singlet (br s) | - | 1H | The acidic proton of a carboxylic acid typically appears at a very downfield chemical shift and is often broad due to hydrogen bonding and chemical exchange. |
| H4 | ~7.0 - 7.5 | Singlet (s) | - | 1H | The proton on the pyrazole ring is in an electron-deficient environment, leading to a downfield shift. It has no adjacent protons to couple with. |
| N-CHF₂ | ~7.6 - 8.2 | Triplet (t) | ²J(H-F) ≈ 55-60 Hz | 1H | The proton of the difluoromethyl group is significantly deshielded by the two electronegative fluorine atoms and the pyrazole ring. It is split into a triplet by the two equivalent fluorine atoms.[6][11] |
| C3-CH₃ | ~2.3 - 2.6 | Singlet (s) | - | 3H | The methyl group attached to the pyrazole ring is expected in a typical chemical shift range for such a moiety. |
¹³C NMR Spectrum (Predicted)
The proton-decoupled ¹³C NMR spectrum is anticipated to display six signals. The presence of the difluoromethyl group will introduce characteristic C-F couplings, which will be observable in a proton-coupled or fluorine-coupled ¹³C spectrum.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (¹⁹F coupled) | Coupling Constant (J, Hz) | Rationale |
| C=O | ~160 - 165 | Singlet (s) or small triplet (t) | ³J(C-F) may be small or unresolved | The carboxylic acid carbonyl carbon appears in a characteristic downfield region. A small three-bond coupling to the fluorine atoms may be observed. |
| C3 | ~150 - 155 | Singlet (s) | - | This quaternary carbon is attached to a nitrogen and a methyl group. Its chemical shift is influenced by the surrounding heteroatoms. |
| C5 | ~138 - 145 | Triplet (t) | ²J(C-F) ≈ 20-30 Hz | This quaternary carbon is directly attached to the electron-withdrawing difluoromethyl group and the carboxylic acid. A significant two-bond coupling to the fluorine atoms is expected. |
| N-CHF₂ | ~110 - 118 | Triplet (t) | ¹J(C-F) ≈ 240-250 Hz | This carbon is directly bonded to two highly electronegative fluorine atoms, resulting in a very large one-bond C-F coupling constant and a characteristic triplet signal. |
| C4 | ~108 - 112 | Singlet (s) | - | The CH carbon of the pyrazole ring is expected to appear in this region, influenced by the adjacent nitrogen and carbon atoms. |
| CH₃ | ~12 - 15 | Singlet (s) or quartet (q) in ¹H coupled | - | The methyl carbon signal is expected at a typical upfield chemical shift. |
Key Spectroscopic Features and Causality
-
The Difluoromethyl Group (CHF₂): The most diagnostic feature of the molecule is the difluoromethyl group. In the ¹H NMR spectrum, the proton signal is a triplet due to coupling with two fluorine atoms (²J(H-F) ≈ 55-60 Hz). In the ¹³C NMR spectrum, the carbon of this group will appear as a triplet with a very large one-bond coupling constant (¹J(C-F) ≈ 240-250 Hz), a clear and unambiguous indicator of a direct C-F bond.[6]
-
The Carboxylic Acid Proton: The lability of the COOH proton often results in a broad singlet that can be easily identified. Its downfield position (>13 ppm in DMSO-d₆) is a consequence of strong hydrogen bonding with the solvent.
-
Pyrazole Ring Signals: The single proton on the pyrazole ring (H4) gives a sharp singlet, providing a clean signal for integration and reference. The chemical shifts of the ring carbons (C3, C4, C5) are influenced by the positions of the nitrogen atoms and the electron-withdrawing nature of the difluoromethyl and carboxylic acid substituents.
Caption: Diagram of key predicted NMR spin-spin couplings.
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided tables and interpretations of predicted chemical shifts and coupling constants, based on sound chemical principles and data from analogous structures, offer a reliable guide for spectral assignment. The distinctive triplet patterns arising from the H-F and C-F couplings of the difluoromethyl group serve as definitive spectroscopic markers for the structural confirmation of this and related fluorinated pyrazole compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. spectrabase.com [spectrabase.com]
- 8. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
Authored by a Senior Application Scientist
Introduction
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) is a critical intermediate in the chemical industry, primarily serving as a foundational building block for a modern class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[1][2] The unique properties imparted by the difluoromethyl group have led to the development of highly effective agrochemicals that control a broad spectrum of fungal diseases in major crops.[1][3] Consequently, robust and economically viable large-scale synthetic routes to high-purity DFPA are of significant commercial interest.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, purification, and analysis of DFPA, with a focus on scientifically sound and scalable methodologies.
Comparative Analysis of Synthetic Routes
Several synthetic strategies for DFPA have been developed and optimized by major agrochemical companies.[1] The choice of a particular route on an industrial scale often depends on factors such as raw material cost, process safety, atom economy, and achievable purity. Below is a summary of prominent synthetic pathways.
| Route | Key Starting Materials | Key Transformations | Advantages | Challenges | Primary Innovators |
| Route A: The Classic Ester Route | Ethyl difluoroacetate, Triethyl orthoformate, Methyl hydrazine | Condensation, Cyclization, Hydrolysis | Well-established and documented. | Potential for isomer formation that requires control.[2] | Monsanto, Syngenta, Bayer Crop Science, BASF[1] |
| Route B: The Acetyl Pyrazole Route | Acetone, Ethyl formate, Dimethylamine, Difluoroacetyl fluoride | Knoevenagel condensation, Difluoroacetylation, Cyclization, Oxidation | High purity of final product (up to 99%).[2] Utilizes in-house raw materials for some manufacturers.[2] | Requires handling of difluoroacetyl fluoride. | Asahi Glass Company (AGC Inc.)[2] |
| Route C: The Difluoromethane Route | Difluoromethane, Carbon monoxide | Carbonyl insertion, Halogenation, Cyclization, Hydrolysis | Utilizes inexpensive starting materials.[4] | May require specialized high-pressure equipment for carbonylation. | Patented Technology[4] |
This guide will focus on a detailed protocol for Route A , the classic ester route, due to its foundational role and extensive documentation in the public domain.
Experimental Protocols: The Classic Ester Route
This pathway proceeds in three main stages: formation of the enol ether, cyclization to form the pyrazole ester, and finally, hydrolysis to the target carboxylic acid.
Logical Workflow of the Synthesis
Caption: Overall workflow for the large-scale synthesis of DFPA.
Stage 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
-
Principle: This step involves the reaction of the β-ketoester, ethyl 4,4-difluoroacetoacetate, with triethyl orthoformate. Acetic anhydride is used as a dehydrating agent to drive the reaction to completion by removing the ethanol formed.
-
Protocol:
-
To a reactor equipped with a mechanical stirrer, thermometer, and distillation setup, charge ethyl 4,4-difluoroacetoacetate, triethyl orthoformate (1.2 equivalents), and acetic anhydride (1.5 equivalents).
-
Heat the mixture gradually to approximately 120-140 °C.
-
Continuously remove the low-boiling byproducts (ethyl acetate and ethanol) by distillation.
-
Monitor the reaction progress by Gas Chromatography (GC) until the starting ketoester is consumed.
-
Once the reaction is complete, remove the excess reagents and acetic anhydride under reduced pressure. The resulting crude product, ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, is typically used in the next step without further purification.
-
Stage 2: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
-
Principle: This is a classic Knorr-type pyrazole synthesis.[5] The enol ether intermediate from Stage 1 reacts with methyl hydrazine. The reaction is regioselective, but the formation of the isomeric 5-difluoromethyl pyrazole can occur. Reaction conditions are optimized to favor the desired 4-carboxylate isomer.[1]
-
Protocol:
-
Cool a suitable solvent (e.g., toluene or a two-phase system of water and a water-immiscible organic solvent) in a reactor to 0-5 °C.[6]
-
Add the crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate from Stage 1 to the solvent.
-
Slowly add methyl hydrazine (1.0-1.1 equivalents) to the reaction mixture while maintaining the temperature below 10 °C. The exothermicity of the reaction must be carefully controlled.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-20 °C) for several hours.[6] The use of a weak base like potassium carbonate in a two-phase system can promote the ring closure.[6]
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC) or GC.
-
Upon completion, perform a work-up which may include phase separation, washing with brine, and removal of the solvent under vacuum to yield the crude ethyl ester of DFPA.
-
Stage 3: Hydrolysis to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)
-
Principle: The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid salt, followed by acidification to precipitate the free acid.
-
Protocol:
-
Dissolve the crude ethyl ester from Stage 2 in a suitable solvent such as ethanol or methanol.
-
Add an aqueous solution of sodium hydroxide (1.1-1.5 equivalents).
-
Heat the mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours, or until HPLC analysis confirms the complete disappearance of the ester.
-
Cool the reaction mixture to room temperature. The solvent may be partially removed under vacuum.
-
Slowly add a mineral acid, such as hydrochloric acid, to the aqueous solution of the sodium salt until the pH is approximately 1-2.
-
The DFPA will precipitate as a white solid. Cool the slurry to 0-5 °C to maximize crystallization.[7]
-
Isolate the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
-
Purification Protocol
For many applications, the purity of the DFPA obtained after the final precipitation is sufficient. However, for use as a pharmaceutical or high-grade agrochemical intermediate, further purification may be required.
-
Recrystallization: The most common method for purifying solid carboxylic acids is recrystallization.[8]
-
Select a suitable solvent system. This may be a single solvent (e.g., water, ethanol) or a binary mixture (e.g., toluene/petroleum ether).[8]
-
Dissolve the crude DFPA in the minimum amount of the hot solvent.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to induce crystallization.
-
Isolate the purified crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Analytical Methods for Quality Control
Rigorous analytical testing is essential to ensure the identity and purity of the final product and intermediates.
| Analysis | Method | Purpose |
| Identity Confirmation | 1H NMR, 13C NMR, 19F NMR | Confirms the chemical structure and isomeric purity of the final product. |
| Purity Assay | HPLC, GC | Quantifies the amount of DFPA and detects organic impurities. |
| Physical Properties | Melting Point | A sharp melting point range (200–201°C) indicates high purity.[1] |
| Residual Solvents | Headspace GC | Determines the level of any remaining solvents from the synthesis and purification steps. |
| Inorganic Impurities | Ash Content, Ion Chromatography | Measures non-volatile inorganic matter and specific ionic impurities. |
Visualizing the Chemical Transformation
Caption: Reaction scheme for the synthesis of DFPA via the classic ester route.
Safety Precautions
The large-scale synthesis of DFPA involves hazardous materials and reactions that require strict safety protocols.
-
Chemical Hazards:
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE).
-
Methyl Hydrazine: Highly toxic, flammable, and a suspected carcinogen. All handling must be done in a closed system or a fume hood.[9] Appropriate gloves (e.g., butyl rubber) and respiratory protection are mandatory.[10]
-
Difluoroacetic Acid Derivatives: While DFPA itself is a stable solid, some difluoromethylating agents can release hydrogen fluoride (HF) upon decomposition or reaction with moisture.[2][11] HF is extremely corrosive and toxic.[12] Ensure engineering controls are in place and have calcium gluconate gel readily available as a first aid measure for skin exposure.[12]
-
Solvents: Toluene, methanol, and ethanol are flammable.[13] Store and handle away from ignition sources in a well-ventilated area.[13]
-
-
Operational Hazards:
-
Exothermic Reactions: The cyclization with methyl hydrazine and the final acidification are exothermic. Ensure adequate cooling capacity and slow, controlled addition of reagents to manage the reaction temperature.
-
Pressure Build-up: When heating reactors, ensure they are properly vented.
-
-
Personal Protective Equipment (PPE):
-
Standard PPE includes safety glasses, a lab coat, and chemical-resistant gloves.
-
When handling highly toxic substances like methyl hydrazine or working with reactions that could release HF, enhanced PPE is required, including chemical splash goggles, a face shield, an acid-resistant apron, and appropriate gloves.[10][12]
-
-
Waste Disposal:
-
All chemical waste must be segregated and disposed of according to local, state, and federal regulations. This includes aqueous waste, organic solvent waste, and contaminated solid materials.
-
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. thieme.de [thieme.de]
- 3. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | MDPI [mdpi.com]
- 4. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 7. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 10. Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens [policies.unc.edu]
- 11. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. m.youtube.com [m.youtube.com]
Strategic Synthesis of Pyrazole Scaffolds via Cyclocondensation Reactions: Mechanisms, Protocols, and Best Practices
An Application Note and Protocol Guide:
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into agents targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes. The synthetic accessibility of the pyrazole ring system through cyclocondensation reactions has been a major driver of its widespread use.
This comprehensive guide provides an in-depth exploration of the most robust and widely employed cyclocondensation strategies for the synthesis of pyrazole rings. We will delve into the underlying mechanisms, provide detailed, field-tested protocols, and offer insights into the critical parameters that govern the success of these reactions. This document is designed to serve as a practical resource for researchers in drug discovery and process development, enabling the efficient and strategic synthesis of diverse pyrazole libraries.
The Paal-Knorr Synthesis: A Cornerstone of Pyrazole Chemistry
The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative stands as the most classical and versatile method for constructing the pyrazole core. This reaction, a variant of the Paal-Knorr synthesis, offers a straightforward and high-yielding pathway to a wide range of substituted pyrazoles.
Reaction Mechanism and Regioselectivity
The reaction proceeds through a well-established pathway involving the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.
The regioselectivity of the reaction is a critical consideration when unsymmetrical 1,3-dicarbonyl compounds are employed. The initial nucleophilic attack can occur at either of the two carbonyl carbons. The outcome is governed by a combination of steric and electronic factors. Generally, the most electrophilic (least sterically hindered) carbonyl group is preferentially attacked by the hydrazine. For instance, in the case of a 1,3-ketoester, the hydrazine will typically attack the more reactive ketone carbonyl.
To illustrate the reaction pathway, a Graphviz diagram is provided below:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields.
Understanding the Synthetic Challenge
The synthesis of substituted pyrazoles is a cornerstone of medicinal and agricultural chemistry.[1][2] The target molecule, this compound, contains key structural motifs that are valuable in the development of active pharmaceutical ingredients (APIs) and agrochemicals. However, its synthesis presents several challenges, primarily concerning reaction control, regioselectivity during the core ring formation, and purification.
This guide provides a logical, cause-and-effect framework to diagnose and solve common issues encountered during the synthesis.
Overall Synthetic Pathway
The most common and established route to this class of compounds involves a two-step process: a cyclocondensation reaction to form the pyrazole ring, followed by hydrolysis of an ester to yield the final carboxylic acid.[3][4]
Caption: General two-step synthesis pathway.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most pressing issues you may face during your experiments.
Q1: My overall yield is consistently low. Where should I start troubleshooting?
Low overall yield is a common problem that can typically be traced back to two critical areas: the cyclocondensation step and the final hydrolysis. However, the purity of your starting materials is the foundation of the entire synthesis.
Initial Diagnostic Checklist:
-
Verify Starting Material Purity: Confirm the purity of ethyl 4,4-difluoro-3-oxobutanoate and methylhydrazine using techniques like NMR or GC-MS. Impurities can lead to significant side product formation.
-
Analyze the Cyclocondensation Reaction: This step is often the primary source of yield loss due to the formation of regioisomers. Obtain a crude NMR of your reaction mixture before purification to determine the ratio of desired product to isomers.
-
Evaluate the Hydrolysis Step: Check for incomplete conversion of the intermediate ester to the final acid. Acid-base titration or HPLC analysis of the crude product post-hydrolysis can quantify the conversion efficiency.
Q2: I'm getting a mixture of regioisomers during the cyclocondensation step. How can I improve selectivity for the 1,3,5-substituted product?
This is the most frequent and impactful challenge. The reaction of a non-symmetrical 1,3-dicarbonyl compound with methylhydrazine can produce two regioisomers.[5][6] Controlling the regioselectivity is paramount for maximizing the yield of the desired isomer and simplifying purification.
The Chemistry Behind the Problem: Methylhydrazine has two distinct nitrogen atoms: the substituted (N1) and the unsubstituted (NH2). The NH2 group is generally more nucleophilic. The 1,3-dicarbonyl precursor has two electrophilic carbonyl carbons. The final product distribution depends on which nitrogen attacks which carbonyl and the stability of the intermediates formed.[6] To favor the desired 1-(difluoromethyl)-3-methyl isomer, the reaction must be guided so that the substituted nitrogen of methylhydrazine becomes N1 of the pyrazole ring, which is attached to the difluoromethyl group.
Strategies for Improving Regioselectivity:
-
Solvent Choice: The solvent can dramatically influence the reaction pathway. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to improve regioselectivity in similar pyrazole syntheses compared to standard solvents like ethanol.[6] These solvents can modulate the reactivity of the nucleophile and electrophile through hydrogen bonding.
-
Temperature Control: Running the reaction at lower temperatures, such as -10°C to 0°C, can enhance selectivity by favoring the kinetic product.[7] A systematic temperature screen is recommended.
-
pH and Catalysis: The reaction is often catalyzed by acid. Adding a catalytic amount of a mild acid like acetic acid can accelerate the desired cyclization and dehydration steps.[1][8] Careful control of pH is crucial, as strongly acidic or basic conditions can promote side reactions.
Table 1: Effect of Reaction Conditions on Regioselectivity
| Parameter | Condition | Expected Outcome on Selectivity | Rationale |
| Solvent | Ethanol | Moderate Selectivity | Standard protic solvent, often results in isomer mixtures.[6] |
| TFE / HFIP | Improved Selectivity | Fluorinated alcohols can stabilize intermediates, guiding the reaction path.[6] | |
| Temperature | Room Temp (20-25°C) | Baseline Selectivity | Thermodynamic product may be favored, potentially leading to mixtures. |
| Low Temp (0°C to -10°C) | Improved Selectivity | Favors the kinetically controlled pathway, often increasing the ratio of one isomer.[7] | |
| Catalyst | None | Slow reaction, poor selectivity | Uncatalyzed reaction may proceed through multiple pathways. |
| Acetic Acid (catalytic) | Improved Selectivity & Rate | Accelerates the rate-limiting dehydration step, promoting efficient ring closure.[1][8] |
Q3: The hydrolysis of my pyrazole ester is incomplete or leads to decomposition. What are the best practices?
The saponification of the ethyl ester to the carboxylic acid is the final step. While seemingly straightforward, it can be a source of yield loss if not properly optimized.
Troubleshooting Hydrolysis:
-
Incomplete Reaction: If you observe residual ester in your product, consider the following:
-
Increase Reaction Time/Temperature: Gently heat the reaction mixture (e.g., to 40-50°C) or extend the reaction time.
-
Use a Co-solvent: Adding a solvent like methanol or THF can improve the solubility of the ester in the aqueous base, enhancing the reaction rate.
-
Choice of Base: While NaOH is common, LiOH is sometimes more effective at lower temperatures and can provide a cleaner reaction.
-
-
Product Decomposition: If you suspect decomposition (e.g., through decarboxylation at high temperatures), employ milder conditions:
-
Use a stoichiometric amount of base at room temperature or below.
-
Carefully monitor the reaction progress by TLC or LC-MS to avoid prolonged exposure to harsh conditions.
-
Ensure the acidification/workup step is performed at low temperatures (0-5°C) to prevent degradation of the acid product.
-
Q4: What is the most common source of impurities, and how can I effectively purify the final product?
The primary impurity is the unwanted regioisomer formed during cyclocondensation. Effective purification is essential for obtaining the high-purity final product required for most applications.
Purification Strategy:
-
Acid-Base Extraction: The carboxylic acid product is soluble in aqueous base (e.g., NaHCO3 or Na2CO3 solution), while the ester intermediate and non-acidic impurities are not. This allows for an effective initial separation.
-
Recrystallization: This is the most powerful technique for removing the regioisomeric impurity. The solubility differences between the desired product and its isomer can be exploited.
Detailed Experimental Protocols
The following protocols are provided as a starting point. Optimization will be necessary based on your specific laboratory conditions and equipment.
Protocol 1: Cyclocondensation to Synthesize Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (approx. 5-10 mL per gram of ketoester).
-
Cooling: Cool the solution to -5°C in an ice-salt bath.
-
Addition of Hydrazine: Slowly add a solution of methylhydrazine (1.1 eq) in TFE dropwise over 30 minutes, ensuring the internal temperature does not exceed 0°C.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Remove the TFE under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. The product should be carried forward to the next step, but a small sample should be analyzed by ¹H NMR to determine the isomeric ratio.
Protocol 2: Hydrolysis to this compound
-
Setup: Dissolve the crude ethyl ester from the previous step in a mixture of methanol and water (e.g., a 3:1 ratio).
-
Addition of Base: Add sodium hydroxide (1.5 eq) as a 2M aqueous solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the disappearance of the ester spot by TLC. If the reaction is sluggish, gently warm to 40°C.
-
Workup: Cool the reaction mixture to 0°C in an ice bath. Slowly acidify with cold 2M HCl until the pH is approximately 2-3. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid. Dry the final product under vacuum.
Troubleshooting Workflow
Use the following decision tree to systematically diagnose and resolve issues with your synthesis.
Caption: Decision tree for troubleshooting low yield.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 8. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Pyrazole Carboxylic Acid Isomers
Welcome to the technical support center for professionals engaged in the synthesis and purification of pyrazole carboxylic acid isomers. The structural similarity of these isomers, particularly regioisomers, presents a significant purification challenge in synthetic and medicinal chemistry. This guide provides in-depth, field-proven insights and troubleshooting workflows to help you achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of pyrazole carboxylic acid regioisomers so challenging?
The primary difficulty lies in their very similar physicochemical properties. Regioisomers, such as 3- and 5-substituted pyrazole carboxylic acids, often have nearly identical molecular weights, polarities, and pKa values. This similarity results in comparable solubility in common solvents and similar retention times in chromatography, making baseline separation difficult to achieve with standard methods.[1]
Q2: What are the main strategies I can employ to separate these isomers?
There are three principal techniques, often used in combination:
-
Chromatography: Exploits subtle differences in polarity and interaction with a stationary phase. This is the most common approach.[1][2]
-
Fractional Crystallization: Leverages minor differences in solubility and crystal lattice energy in a specific solvent system.[1]
-
Derivatization / Salt Formation: Chemically modifies the isomers to amplify differences in their physical properties, facilitating separation by crystallization or chromatography.[1][3]
Q3: How do I know which purification strategy to start with?
The optimal strategy depends on the specific isomers, the scale of your synthesis, and the required purity. The following decision workflow provides a general guideline.
Caption: Initial strategy selection workflow.
Troubleshooting Guide: Column Chromatography
Column chromatography is often the first method attempted for isomer separation. Success hinges on optimizing the stationary and mobile phases to exploit subtle differences in polarity.[2][4]
Q4: My isomers are co-eluting on a standard silica gel column. What should I do?
This is a common issue. Here’s a systematic approach to troubleshoot:
-
Optimize the Mobile Phase:
-
Reduce Polarity: If the Rf values are high (>0.5), decrease the concentration of the polar solvent (e.g., ethyl acetate in hexanes). This increases interaction with the silica, potentially improving separation.
-
Use a Less Polar System: Switch to a solvent system with a different selectivity, such as Dichloromethane/Methanol or Toluene/Acetone.
-
Introduce an Additive: The carboxylic acid and pyrazole nitrogen moieties can cause peak tailing on silica. Adding a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase can protonate the pyrazole nitrogen, leading to sharper peaks and potentially better resolution.
-
-
Modify the Stationary Phase:
-
Deactivate Silica: For basic pyrazole compounds, tailing can be severe. Pre-treating the silica gel by slurrying it with a solvent containing 1% triethylamine can neutralize acidic silanol groups and improve peak shape.[1]
-
Switch to Alumina: Neutral or basic alumina can be an effective alternative to silica for separating compounds that are sensitive to acid.
-
Consider Reversed-Phase: If normal-phase fails, reversed-phase (C18) flash chromatography can be highly effective, as it separates based on hydrophobicity.[1]
-
Q5: I have chiral pyrazole carboxylic acids. Can I separate the enantiomers on a standard column?
No, enantiomers have identical physical properties in a non-chiral environment and will not separate on standard silica or C18 columns. You must use a chiral stationary phase (CSP).
-
Expert Insight: Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are highly effective for separating chiral pyrazole derivatives.[5][6] High-Performance Liquid Chromatography (HPLC) is almost always required for this type of separation.[7]
Experimental Protocol: HPLC Method Development for Isomer Separation
This protocol outlines a general approach for developing a reversed-phase HPLC method.
-
Initial Screening:
-
Column: Use a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.[8][9]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Run a fast scouting gradient (e.g., 5% to 95% B over 10 minutes).
-
Detection: Use a UV detector at a wavelength where both isomers absorb (e.g., 210, 254 nm).
-
-
Optimization Workflow:
-
If partial separation is observed, optimize the gradient. A shallower gradient around the elution point of the isomers will increase resolution.
-
If co-elution occurs, try switching the organic modifier (e.g., from Acetonitrile to Methanol) as this can alter selectivity.
-
Adjusting the column temperature can also influence separation; sometimes a lower temperature enhances resolution.[7]
-
Caption: HPLC method optimization workflow.
Troubleshooting Guide: Crystallization & Salt Formation
Crystallization is a powerful, scalable purification technique but can be challenging for isomers that tend to co-crystallize.
Q6: I can't find a solvent that selectively crystallizes one isomer. What are my options?
-
Systematic Solvent Screening: Do not limit yourself to common solvents. Test a wide range of solvents with varying polarities and hydrogen bonding capabilities (e.g., ethanol/water, ethyl acetate/hexanes, acetone, toluene).[1]
-
Slow Evaporation & Cooling: Rapid crystallization often traps impurities. Try slow evaporation of the solvent at room temperature or a very slow, controlled cooling ramp in a refrigerator or freezer.
-
Seeding: If you have a small amount of pure crystal, use it to seed a saturated solution of the mixed isomers. This can encourage the crystallization of the desired isomer.
Q7: How does forming a salt help with separation?
This is a highly effective chemical technique. The basic nitrogen atoms on the pyrazole ring can be protonated by an acid to form a salt.[1] Crucially, the different regioisomers may form salts with significantly different crystal packing energies and solubilities.[3]
-
Causality: The position of the carboxylic acid relative to the ring nitrogens affects the overall molecular dipole and how the molecule packs into a crystal lattice. When a counterion from an acid (e.g., phosphate, oxalate) is introduced, it creates new, strong ionic and hydrogen-bonding interactions. These interactions are highly sensitive to the molecule's geometry, often amplifying the subtle structural differences between isomers into large differences in solubility for the resulting salts.[3]
Experimental Protocol: Purification via Salt Formation & Crystallization
-
Dissolve the Isomer Mixture: Dissolve the crude mixture of pyrazole carboxylic acid isomers in a suitable organic solvent (e.g., ethyl acetate, isopropanol, or acetone).
-
Add the Acid: Add a stoichiometric equivalent (1.0 eq) of a selected acid. Both inorganic (e.g., phosphoric acid) and organic (e.g., oxalic acid) acids can be effective.[3]
-
Induce Crystallization: Stir the solution at room temperature. If no precipitate forms, slowly cool the solution or add a non-polar co-solvent (like hexanes) to induce crystallization.
-
Isolate and Analyze: Filter the resulting solid salt. Analyze the solid and the remaining mother liquor by LC-MS or NMR to determine if a selective precipitation of one isomer has occurred.
-
Liberate the Free Acid: Once an isomer is isolated as a pure salt, dissolve it in water and adjust the pH with a base (e.g., NaHCO₃) to deprotonate the carboxylic acid, followed by re-acidification (e.g., with HCl) to precipitate the pure, neutral pyrazole carboxylic acid.
| Purification Technique | Principle | Pros | Cons | Best Suited For |
| Normal-Phase Chromatography | Adsorption based on polarity | Widely applicable, good for polar compounds. | Can have peak tailing, requires organic solvents. | Small to medium scale, isomers with polarity differences. |
| Reversed-Phase HPLC | Partitioning based on hydrophobicity | High resolution, excellent for purity analysis. | Requires specialized equipment, can be costly for prep scale. | Analytical checks, small-scale prep, hydrophobic isomers. |
| Fractional Crystallization | Differential solubility | Highly scalable, cost-effective, yields high-purity material. | Can be time-consuming, requires trial-and-error, risk of co-crystallization. | Large-scale purification (>10g) where a suitable solvent is found. |
| Salt Formation | Altering solubility via ionic interactions | Can dramatically improve separation, highly effective. | Adds extra chemical steps (salt formation, liberation). | Isomers that are inseparable by other means.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ijcpa.in [ijcpa.in]
Identifying and minimizing byproducts in pyrazole synthesis
A-Z Guide to Identifying and Minimizing Byproducts for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in numerous blockbuster drugs. While syntheses like the Knorr reaction are classic, they are often plagued by byproduct formation, leading to reduced yields and complex purification challenges.[1][2] This guide provides in-depth, practical solutions to the common issues encountered during pyrazole synthesis, empowering you to optimize your reactions, streamline purification, and accelerate your research.
Part 1: Troubleshooting Guide
This section addresses specific, common problems in a direct question-and-answer format.
Q1: My reaction produced a mixture of two isomers that are very difficult to separate. What are they and how can I favor one over the other?
Answer: You are almost certainly observing the formation of regioisomers . This is the most common byproduct issue in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[3][4]
-
Causality: The two carbonyl groups of your dicarbonyl starting material have different electronic and steric environments. The substituted hydrazine can attack either carbonyl, leading to two different cyclization pathways and, ultimately, two distinct pyrazole regioisomers (e.g., 1,3,5- and 1,4,5-substituted products).[4]
-
Troubleshooting & Minimization Strategy:
-
Solvent Choice is Critical: Standard solvents like ethanol often give poor selectivity. Switching to fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the regioselectivity of the reaction, often favoring one isomer almost exclusively.[3]
-
Control the pH: The regiochemical outcome is highly dependent on pH.[4]
-
Acidic Conditions: Can protonate the hydrazine, altering the relative nucleophilicity of the two nitrogen atoms and potentially reversing the selectivity compared to neutral conditions.[4] A few drops of glacial acetic acid is a common additive.[2]
-
Neutral/Basic Conditions: May favor attack at the more electrophilic carbonyl center.
-
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. Reactions are often run from 0 °C up to 40 °C.[5]
-
Steric Hindrance: You can leverage sterics to your advantage. A bulky substituent on either the dicarbonyl or the hydrazine will often direct the initial attack to the less sterically hindered carbonyl group.[4]
-
-
Separation of Isomers: If you cannot avoid forming a mixture, separation can be challenging.
-
Column Chromatography: Silica gel column chromatography is the most common method.[6] Deactivating the silica with triethylamine may be necessary to prevent product loss on the column.[7]
-
Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can be effective.[7]
-
Acid Salt Formation: Treating the mixture with an inorganic or organic acid can form acid addition salts, which may have different crystallization properties, allowing for separation.[5][8]
-
Q2: My yield is very low, and the crude NMR shows a complex mixture with many unidentifiable peaks. Where should I start?
Answer: Low yields and complex mixtures often point to issues with starting material purity, side reactions, or product degradation.
-
Causality & Troubleshooting Workflow:
-
Check Hydrazine Quality: Hydrazine and its derivatives can degrade over time. Use a fresh bottle or re-distill if necessary. Impurities can lead to a host of side reactions.
-
Dicarbonyl Stability: Ensure your 1,3-dicarbonyl compound is pure and has not undergone self-condensation or other degradation pathways.
-
Atmosphere Control: While many pyrazole syntheses are robust, sensitive substrates may benefit from being run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
-
Formation of Bis-Pyrazoles: In some cases, particularly with specific starting materials like chalcones or diacylpyridines, bis-pyrazole byproducts can form.[9] These are molecules containing two pyrazole rings. Their formation can be minimized by controlling stoichiometry and reaction conditions.
-
-
Visual Troubleshooting Workflow:
Caption: A workflow for troubleshooting low-yield pyrazole syntheses.
Q3: I see an unexpected signal in my mass spectrum. What could it be?
Answer: Unexpected mass peaks can arise from several common byproducts. Compare the observed m/z with the possibilities in the table below.
| Potential Byproduct | Origin | Expected Mass Difference from Product | Mitigation Strategy |
| Bis-Pyrazole | Dimerization or reaction with a di-functional starting material.[9][10] | + (Mass of Product - H) or more complex | Adjust stoichiometry, control temperature. |
| Unreacted Hydrazone Intermediate | Incomplete cyclization/dehydration.[1][2] | + 18 (H₂O) | Increase reaction time, temperature, or add a dehydrating agent. |
| Side-chain Oxidation Product | If using an oxidizing agent or air-sensitive materials.[11] | + 16 (O) or + 14 (O-2H) | Run under an inert atmosphere. |
| Solvent Adduct | Reaction with the solvent (e.g., ethanol addition). | + Mass of Solvent | Choose a less reactive solvent. |
Part 2: Frequently Asked Questions (FAQs)
What are the most common pyrazole synthesis methods and their associated byproducts?
The Knorr synthesis and its variations are the most widely used methods.[12][13]
-
Knorr Pyrazole Synthesis:
-
Synthesis from α,β-Unsaturated Ketones (Chalcones):
-
Reactants: α,β-Unsaturated ketone + Hydrazine derivative.[14]
-
Primary Intermediate: This reaction first forms a pyrazoline (a non-aromatic, 5-membered ring), which must then be oxidized to the pyrazole.[14][15]
-
Byproducts: If the oxidation step is incomplete, the pyrazoline will be a major byproduct. Over-oxidation or side-chain reactions can also occur.
-
How do I definitively identify which regioisomer I have?
Unequivocal identification requires advanced spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H and ¹³C NMR: The chemical shifts of the substituents and the pyrazole ring protons/carbons will be different for each isomer.[16][17][18] Comparing your experimental spectra to literature values for known compounds is the first step.
-
2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard.[6][19] It can show through-space correlations between protons on the N-substituent and protons on the C3 or C5 substituents of the pyrazole ring, definitively establishing the connectivity.[6]
-
-
Mass Spectrometry (MS): While MS will show that you have a product of the correct mass, the fragmentation patterns of regioisomers are often too similar to distinguish them reliably without careful study and comparison to standards.[20]
-
X-ray Crystallography: If you can grow a suitable single crystal of one of the isomers, X-ray diffraction will provide an unambiguous structural determination.
What is the general mechanism of the Knorr synthesis and where do byproducts form?
The mechanism involves a sequence of condensation and cyclization steps. Byproducts can arise at nearly every stage if conditions are not optimal.
References
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. researchgate.net [researchgate.net]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 12. jk-sci.com [jk-sci.com]
- 13. name-reaction.com [name-reaction.com]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Difluoromethylation of Pyrazoles
Welcome to the Technical Support Center for the difluoromethylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical reaction. The difluoromethyl group (CF₂H) is an increasingly important motif in medicinal and agrochemical chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups.[1][2] Its incorporation can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the difluoromethylation of pyrazoles in a question-and-answer format.
Low to No Product Yield
Question: I am not observing any formation of my desired N-difluoromethylated pyrazole, or the yield is very low. What are the likely causes and how can I rectify this?
Answer: Low or no yield is a common issue that can often be traced back to several key factors related to the reagents, reaction setup, or the intrinsic reactivity of your substrate.
-
Inadequate Base: The choice and stoichiometry of the base are critical. The base's primary role is often to deprotonate the pyrazole's N-H, making it nucleophilic enough to react with the difluoromethylating agent. In other cases, the base may be involved in the in-situ generation of a difluorocarbene intermediate.[3]
-
Causality: If the base is not strong enough to deprotonate the pyrazole, the reaction will not initiate. Conversely, a base that is too strong or nucleophilic can lead to side reactions or decomposition of the starting material or product.[4]
-
Solution: Screen a panel of bases with varying strengths. Common choices include inorganic bases like K₂CO₃ and CsF, or stronger, non-nucleophilic organic bases.[3][5] For difluorocarbene-based methods using reagents like BrCF₂PO(OEt)₂, a weaker base might be sufficient.[3] In contrast, methods utilizing ClCF₂H may require a stronger base like NaH.[6]
-
-
Inactive Difluoromethylating Agent: The stability and reactivity of the difluoromethylating agent are paramount.
-
Causality: Many difluoromethylating reagents can be sensitive to moisture and air. Improper storage or handling can lead to decomposition before the reaction has a chance to proceed.
-
Solution: Ensure your difluoromethylating agent is of high quality and handled under anhydrous and inert conditions.[7] Consider using freshly opened or purified reagents. For radical difluoromethylations, ensure the initiator (e.g., a photoredox catalyst) and light source are appropriate for activating the radical precursor.[8][9][10]
-
-
Suboptimal Temperature: Temperature plays a crucial role in reaction kinetics and reagent stability.
-
Causality: Some difluoromethylation reactions require elevated temperatures to overcome the activation energy barrier. Others, particularly those involving unstable intermediates, may need to be run at low temperatures to prevent decomposition.[4]
-
Solution: Experiment with a range of temperatures. For instance, start at room temperature and incrementally increase it. If decomposition is suspected, try running the reaction at 0 °C or even lower.[11]
-
-
Poor Substrate Reactivity: The electronic properties of your pyrazole substrate can significantly impact its reactivity.
-
Causality: Electron-withdrawing groups on the pyrazole ring will decrease the nucleophilicity of the nitrogen atom, making it less reactive towards electrophilic difluoromethylating agents or difluorocarbene.[4]
-
Solution: For less reactive substrates, you may need to employ more forceful conditions, such as a stronger base, a more reactive difluoromethylating agent, or higher temperatures.[4][5]
-
Formation of Multiple Isomers
Question: I am obtaining a mixture of N1- and N2-difluoromethylated pyrazole isomers and am struggling to separate them. How can I improve the regioselectivity of the reaction?
Answer: The formation of regioisomers is a common challenge in the functionalization of unsymmetrically substituted pyrazoles.[12] The difluoromethyl group can attach to either of the two nitrogen atoms in the pyrazole ring.
-
Steric Hindrance: The substitution pattern on the pyrazole ring can direct the incoming difluoromethyl group.
-
Causality: A bulky substituent at the C3 or C5 position will sterically hinder the adjacent nitrogen atom, favoring reaction at the less hindered nitrogen.
-
Solution: While you cannot change the substrate, understanding this principle can help predict the major isomer. If synthesizing a new pyrazole, consider installing a bulky group that can be removed later to direct the difluoromethylation.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and, in some cases, the isomeric ratio.
-
Causality: Different solvents can stabilize transition states to varying degrees, potentially favoring one isomeric outcome over another.[13][14]
-
Solution: Screen a range of solvents with varying polarities, from nonpolar solvents like hexane or toluene to polar aprotic solvents like THF, acetonitrile, or DMF.[13][14]
-
-
Separation of Isomers: When a mixture is unavoidable, chromatographic separation can be challenging due to the similar polarities of the isomers.[12]
-
Solution: If separation by standard column chromatography is unsuccessful, consider alternative techniques such as preparative HPLC or fractional distillation for larger scales.[12] In some cases, chemical derivatization of the isomeric mixture to introduce a more significant polarity difference can facilitate separation, followed by removal of the derivatizing group.
-
Side Product Formation and Decomposition
Question: My reaction is messy, with multiple unidentified side products and evidence of starting material decomposition. What could be causing this?
Answer: A complex reaction mixture often points to issues with reaction conditions being too harsh or incompatible with the functional groups present in your substrate.
-
Reaction Temperature Too High:
-
Causality: Excessive heat can lead to the decomposition of thermally sensitive starting materials, reagents, or the desired product. It can also promote unwanted side reactions.
-
Solution: Run the reaction at a lower temperature.[11] Monitor the reaction closely by TLC or LC-MS to find the optimal temperature that allows for product formation without significant decomposition.
-
-
Incompatible Functional Groups:
-
Causality: Certain functional groups on your pyrazole substrate may not be stable to the reaction conditions. For example, strongly basic conditions can hydrolyze esters, while radical conditions might affect other sensitive moieties.
-
Solution: Protect sensitive functional groups before carrying out the difluoromethylation. Alternatively, choose a difluoromethylation method known to be tolerant of your specific functional groups.[5][15]
-
-
Solvent Choice:
-
Causality: The solvent can play a role in side reactions. For instance, in some cases, the solvent itself can react with the reagents or intermediates.
-
Solution: Ensure the solvent is anhydrous and appropriate for the reaction type.[7] Switching to a different solvent system might suppress side reactions.[13][14]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of difluoromethylating agents for pyrazoles?
A1: There is a variety of difluoromethylating agents available, each with its own mechanism and advantages. They can be broadly categorized as:
-
Difluorocarbene Precursors: These reagents generate difluorocarbene (:CF₂) in situ, which then reacts with the deprotonated pyrazole. Examples include diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) and chlorodifluoromethane (ClCF₂H).[3][6]
-
Radical Precursors: These generate a difluoromethyl radical (•CF₂H) that can then react with the pyrazole, often through a C-H functionalization pathway.[8][9] Common radical sources include sodium difluoromethanesulfinate (NaSO₂CF₂H) used in conjunction with a photoredox catalyst.[8]
-
Nucleophilic Sources: Reagents like (difluoromethyl)trimethylsilane (TMSCF₂H) can act as a source of a nucleophilic "CF₂H⁻" equivalent under the right conditions.[2]
Q2: How do I choose the right solvent for my reaction?
A2: The optimal solvent depends on the specific reaction mechanism and reagents.
-
For reactions involving ionic intermediates, polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices as they can help to solvate the ions and promote the reaction.
-
For radical reactions, a variety of solvents can be effective, and screening may be necessary.[8]
-
It is crucial that the solvent is anhydrous, as moisture can quench bases and decompose many difluoromethylating agents.[7]
Q3: My pyrazole has other functional groups. How do I ensure chemoselectivity?
A3: Achieving chemoselectivity in the presence of other reactive sites is a key challenge.
-
Protecting Groups: If your pyrazole contains other nucleophilic groups (e.g., -OH, -NH₂), consider protecting them before the difluoromethylation step.
-
Method Selection: Some difluoromethylation methods are known for their high functional group tolerance. For example, certain photocatalytic methods can be very mild and selective.[5][8] Reviewing the literature for methods compatible with your specific functional groups is essential.
Q4: What is a general starting protocol for optimizing the difluoromethylation of a new pyrazole?
A4: A good starting point is to adapt a literature procedure for a structurally similar pyrazole. If no direct analog exists, a systematic approach is recommended.
General Optimization Protocol:
-
Reagent Selection: Choose a readily available and relatively stable difluoromethylating agent, such as BrCF₂PO(OEt)₂.
-
Base and Solvent Screening: Set up a small-scale array of reactions to screen a few common bases (e.g., K₂CO₃, Cs₂CO₃) in a standard polar aprotic solvent like acetonitrile or DMF.
-
Temperature Variation: Run the initial screens at room temperature. If no reaction occurs, incrementally increase the temperature (e.g., to 50 °C, then 80 °C). If the reaction is messy, try lower temperatures (e.g., 0 °C).
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals to track product formation and the consumption of starting material.
Experimental Protocols & Data
Table 1: General Reaction Parameters for N-Difluoromethylation of Pyrazoles
| Parameter | Common Range/Options | Rationale & Considerations |
| Difluoromethylating Agent | BrCF₂PO(OEt)₂, ClCF₂H, NaSO₂CF₂H, TMSCF₂H | Choice depends on desired mechanism (carbene, radical, nucleophilic) and substrate compatibility.[2][3][6][8] |
| Base | K₂CO₃, Cs₂CO₃, NaH, KHMDS | Basicity must be sufficient to deprotonate the pyrazole N-H without causing side reactions.[3][6][16] |
| Catalyst | Copper salts, Photoredox catalysts (e.g., Ir or Ru complexes) | Required for certain reaction pathways, such as copper-catalyzed or photocatalytic methods.[3][8][10] |
| Solvent | Acetonitrile, DMF, DMSO, THF | Should be anhydrous. Polarity can influence reaction rate and selectivity.[7][13][14] |
| Temperature | -78 °C to 100 °C | Highly dependent on the specific reagents and substrate. Optimization is crucial.[4][11] |
| Concentration | 0.05 M to 0.5 M | Higher concentrations can increase reaction rates but may also promote side reactions.[11] |
General Protocol for N-Difluoromethylation using Diethyl Bromodifluoromethylphosphonate
This is a representative protocol and may require optimization for your specific substrate.
-
Preparation: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the pyrazole substrate (1.0 eq) and anhydrous solvent (e.g., acetonitrile, to make a 0.1 M solution).
-
Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq).
-
Reagent Addition: Add diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂, 1.5 eq) to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the N-difluoromethylated pyrazole product.
Visualizing the Workflow
Troubleshooting Logic for Low Yield
The following diagram illustrates a decision-making process for troubleshooting low-yield reactions.
Caption: A decision tree for troubleshooting low product yield.
General Experimental Workflow
This diagram outlines the standard steps for setting up and performing a difluoromethylation reaction.
Caption: A typical workflow for pyrazole difluoromethylation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
Stability issues of 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid in different solvents
Welcome to the dedicated technical support resource for 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research.
Troubleshooting Guide: Stability Issues in Solution
This section addresses common problems observed during the handling and storage of this compound in various solvents.
Issue 1: I am observing a rapid decrease in the concentration of my compound in a methanolic stock solution, even when stored in the dark. What is the likely cause and how can I prevent it?
Answer:
The most probable cause of degradation in a protic solvent like methanol, especially if the solution is not strictly neutral or acidic, is the hydrolysis of the difluoromethyl (CHF₂) group. This group is susceptible to nucleophilic attack, and this reactivity can be exacerbated in the presence of bases.
Causality: The difluoromethyl group can undergo hydrolysis, particularly under basic or even neutral conditions if residual bases are present in the solvent or on the glassware. This reaction proceeds via a nucleophilic substitution mechanism where a hydroxide ion or methoxide ion (in methanol) attacks the carbon of the CHF₂ group, leading to the eventual formation of a formate derivative and the release of fluoride ions. The pyrazole ring itself can also influence the reactivity of the CHF₂ group.
Troubleshooting Steps:
-
pH Measurement: Immediately check the pH of your methanolic stock solution. Even seemingly neutral methanol can become slightly basic upon storage if it absorbs atmospheric CO₂ and is stored in glass containers that can leach basic ions.
-
Solvent Purity: Ensure you are using high-purity, anhydrous methanol. Water content can facilitate hydrolysis.
-
Acidification: For storage, consider acidifying your stock solution to a pH of 4-5 with a non-reactive acid like formic acid or a dilute solution of HCl. This will significantly slow down the base-catalyzed hydrolysis.
-
Solvent Change: If acidification is not compatible with your downstream applications, consider switching to an aprotic solvent for long-term storage.
Preventative Measures:
-
Solvent Selection for Storage: For long-term storage, a high-purity aprotic solvent such as acetonitrile, acetone, or tetrahydrofuran (THF) is recommended. These solvents are less likely to participate in hydrolysis reactions.
-
Inert Atmosphere: Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent the absorption of atmospheric moisture and CO₂.
-
Storage Temperature: Store solutions at -20°C or lower to reduce the rate of any potential degradation.
Issue 2: My HPLC analysis shows a new, more polar peak appearing over time in my sample dissolved in an aqueous buffer at pH 8. What is this new peak likely to be?
Answer:
The new, more polar peak is likely the corresponding carboxylic acid formed from the hydrolysis of the difluoromethyl group. At a pH of 8, the conditions are sufficiently basic to promote this degradation pathway. The resulting dicarboxylic acid or a related polar degradation product will have a shorter retention time on a reverse-phase HPLC column.
Proposed Degradation Pathway:
Caption: Proposed hydrolysis of the difluoromethyl group at basic pH.
Verification:
To confirm the identity of the new peak, you can perform a forced degradation study. Intentionally expose a sample of your compound to a basic solution (e.g., 0.1 M NaOH) for a short period. The peak corresponding to the degradation product should increase significantly. For unequivocal identification, LC-MS analysis is recommended to determine the mass of the new compound.
Issue 3: I am conducting a reaction in DMSO and notice significant degradation of the pyrazole acid, even at room temperature. I thought DMSO was a stable solvent?
Answer:
While DMSO is a polar aprotic solvent and generally a good choice for many compounds, its stability can be compromised by impurities and reaction conditions.
Potential Causes:
-
Hygroscopic Nature: DMSO is highly hygroscopic and can absorb water from the atmosphere. This water can then participate in hydrolysis, especially if the solution is not anhydrous.
-
Basic Impurities: Technical grade DMSO can contain basic impurities that can catalyze the degradation of your compound.
-
Thermal Instability with Acidic Compounds: Although less common at room temperature, carboxylic acids can sometimes react with DMSO at elevated temperatures.
Recommendations:
-
Use Anhydrous DMSO: Always use a fresh bottle of anhydrous, high-purity DMSO.
-
Inert Atmosphere: Handle the solvent and your compound under an inert atmosphere.
-
Alternative Aprotic Solvents: If degradation persists, consider other anhydrous aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: The solid compound is generally more stable than its solutions. For optimal stability, store it in a tightly sealed container, protected from light and moisture, at 2-8°C. For long-term storage, storage at -20°C is recommended.
Q2: Is this compound sensitive to light?
A2: Yes, pyrazole-containing compounds can be susceptible to photodegradation. It is advisable to protect both the solid material and its solutions from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation can lead to complex reaction pathways, including ring cleavage and the formation of various byproducts[1][2].
Q3: What is the expected stability in acidic conditions?
A3: The compound is generally more stable in acidic to neutral aqueous solutions (pH 4-7) compared to basic conditions. The difluoromethyl group is less prone to hydrolysis in the absence of a strong nucleophile like the hydroxide ion. However, very strong acidic conditions (e.g., concentrated acids) could potentially lead to other degradation pathways, although this is less common under typical experimental conditions.
Q4: Can I use protic solvents like ethanol for my experiments?
A4: Yes, you can use protic solvents like ethanol for immediate experimental use. However, for storage of stock solutions, especially for more than a few days, aprotic solvents are a safer choice to minimize the risk of solvolysis. If you must use a protic solvent for storage, ensure it is anhydrous and consider acidification as mentioned earlier.
Q5: What analytical technique is best for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most suitable technique. This method should be able to separate the parent compound from its potential degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and acidified water is a good starting point for method development.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Dissolve a known amount in acetonitrile for analysis.
-
Photodegradation: Expose a solution of the compound in acetonitrile to UV light at 254 nm and 365 nm for 24 hours.
-
Analysis: Analyze all samples, including a control sample (stock solution diluted with acetonitrile), by HPLC-UV.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for a reverse-phase HPLC method. It should be validated for your specific application.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Summary Table: Expected Stability in Common Solvents
| Solvent | Type | Expected Stability | Primary Degradation Pathway | Mitigation Strategy |
| Methanol | Polar Protic | Low to Moderate | Hydrolysis/Solvolysis | Acidify to pH 4-5, store at low temp. |
| Ethanol | Polar Protic | Low to Moderate | Hydrolysis/Solvolysis | Acidify to pH 4-5, store at low temp. |
| Water (pH > 7) | Polar Protic | Low | Hydrolysis | Buffer to pH < 7 |
| Water (pH < 7) | Polar Protic | Good | - | - |
| Acetonitrile | Polar Aprotic | Good | Minimal | Use anhydrous grade |
| Acetone | Polar Aprotic | Good | Minimal | Use anhydrous grade |
| DMSO | Polar Aprotic | Moderate to Good | Hydrolysis (if wet) | Use anhydrous grade, store under inert gas |
| THF | Nonpolar Aprotic | Good | Minimal | Use anhydrous grade, check for peroxides |
| Dichloromethane | Nonpolar Aprotic | Good | Minimal | Use anhydrous grade |
References
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis, particularly the challenges associated with regioselectivity. The classical Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is a cornerstone of pyrazole preparation. However, when using unsymmetrical 1,3-dicarbonyls, the reaction can lead to two distinct regioisomers, a significant hurdle in targeted synthesis.[1]
This resource provides in-depth, evidence-based troubleshooting advice in a direct question-and-answer format to address specific experimental issues. Our goal is to empower you with the scientific understanding and practical protocols necessary to control the regiochemical outcome of your reactions, ensuring the efficient and selective formation of your desired biologically active isomer.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it a critical issue?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another when a reaction has the potential to yield multiple products.[2][3] In pyrazole synthesis, this issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[2][3][4] The hydrazine has two distinct nitrogen atoms, and the dicarbonyl has two different carbonyl groups, leading to two possible orientations of the final pyrazole ring.[3][4] Controlling which isomer is formed is crucial because different regioisomers can exhibit vastly different biological activities, physical properties, and subsequent chemical reactivity.[2] Therefore, for applications in drug discovery and materials science, ensuring the selective synthesis of the desired isomer is paramount for efficiency and efficacy.[2]
Q2: What are the primary factors that govern regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation is a result of a delicate balance of several factors:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a major role. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to initial nucleophilic attack by the hydrazine.[1][2][3]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically obstruct one of the reaction pathways.[1][2][3][5] The initial nucleophilic attack is more likely to occur at the less sterically hindered carbonyl group.[1][2][3][5]
-
Reaction pH: The acidity or basicity of the reaction medium is a critical parameter.[1][2] Under acidic conditions, the hydrazine can be protonated, which alters the relative nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.[2][6]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of a single regioisomer compared to conventional solvents like ethanol.[1][7]
-
Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the resulting regioisomers.[1]
Troubleshooting Guide: Common Regioselectivity Problems
Problem 1: My reaction yields a nearly 1:1 mixture of regioisomers, making purification difficult and costly.
Possible Cause: This outcome suggests that the intrinsic electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are minimal. Under standard reaction conditions (e.g., ethanol at room temperature or reflux), the activation energies for the two competing reaction pathways are very similar, leading to a non-selective reaction.
Solution: The key is to amplify the subtle differences between the two reaction pathways.
Workflow for Optimizing Regioselectivity
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Overcoming poor solubility of pyrazole carboxylic acids during reaction workup
Welcome to the technical support center dedicated to addressing a common yet vexing challenge in organic synthesis: the poor solubility of pyrazole carboxylic acids during reaction workup and purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter these difficulties. Here, we move beyond simple protocols to explain the underlying chemical principles, offering a robust framework for troubleshooting and optimization.
Introduction: The Solubility Challenge
Pyrazole carboxylic acids are a cornerstone in medicinal chemistry and materials science, prized for their versatile biological activities and structural properties.[1][2] However, their unique structure—a combination of an acidic carboxylic group and a pyrazole ring with both acidic (pyrrole-like) and basic (pyridine-like) nitrogen atoms—often leads to frustratingly low solubility in common organic solvents, complicating isolation and purification.[3] This guide provides a comprehensive approach to understanding and overcoming these solubility hurdles.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding the handling of pyrazole carboxylic acids.
Q1: Why is my pyrazole carboxylic acid crashing out of my organic extraction solvent?
This is often due to a combination of high crystallinity (strong lattice energy) and the amphoteric nature of the molecule. The pyrazole ring can be protonated or deprotonated, and the carboxylic acid group has its own pKa. This can lead to complex solubility behavior that is highly dependent on the pH and the specific solvent used. The presence of both hydrogen bond donors and acceptors can also lead to strong intermolecular interactions, further reducing solubility in non-polar organic solvents.[3]
Q2: I've tried to perform an acid-base extraction, but my product seems to be stuck in the biphasic layer or doesn't fully dissolve in the aqueous base. What's happening?
This is a classic issue. Several factors could be at play:
-
Insufficient Basicity: The aqueous base you are using may not be strong enough to fully deprotonate the carboxylic acid, especially if the pyrazole ring has electron-withdrawing substituents that increase its acidity.
-
Salt Formation: The resulting carboxylate salt may itself have limited solubility in the aqueous phase, particularly if the molecule has a large, hydrophobic scaffold.
-
Emulsion Formation: The presence of partially soluble species can stabilize emulsions, making phase separation difficult.
Q3: My compound "oils out" during recrystallization instead of forming nice crystals. How can I fix this?
"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[4] This is common with compounds that have strong intermolecular forces or when the solution is too concentrated. Key strategies to prevent this include:
-
Using a more dilute solution.
-
Slowing down the cooling rate.
-
Switching to a different solvent system, perhaps one with a lower boiling point.
-
Using a seed crystal to encourage proper crystal lattice formation.[5]
Q4: How do substituents on the pyrazole ring affect solubility?
Substituents have a significant impact on the electronic properties and intermolecular interactions of the molecule, which in turn affects solubility.
-
Electron-donating groups can increase the basicity of the pyridine-like nitrogen and may increase solubility in acidic solutions. They can also increase the acidity of the pyrrole-like NH group.[3]
-
Electron-withdrawing groups will make the carboxylic acid more acidic, facilitating its dissolution in weaker bases.
-
Large, non-polar substituents will generally decrease aqueous solubility and may increase solubility in less polar organic solvents.
Troubleshooting Guide: From Reaction Mixture to Pure Product
This section provides a systematic approach to overcoming poor solubility during the workup of pyrazole carboxylic acids.
Problem 1: Product Precipitation During Initial Quenching or Extraction
-
Symptom: A solid precipitates when the reaction mixture is quenched with water or an aqueous solution, making extraction difficult.
-
Root Cause Analysis: The product is likely insoluble in both the organic reaction solvent and the aqueous quench solution.
-
Solutions:
-
pH-Adjusted Quench: Instead of quenching with neutral water, quench with a dilute basic solution (e.g., 1M NaOH or NaHCO₃) to form the more water-soluble carboxylate salt. This will keep the product in the aqueous phase.
-
Co-solvent Addition: Before or during the quench, add a co-solvent in which the product is more soluble, such as tetrahydrofuran (THF) or methanol. This can help to keep the product in solution during the extraction process.
-
Problem 2: Inefficient Acid-Base Extraction
-
Symptom: Low recovery of the product after acidification of the basic aqueous extract.
-
Root Cause Analysis: Incomplete extraction into the aqueous base or precipitation of the carboxylate salt.
-
Solutions:
-
Optimize Base Strength and pH: The pKa of the carboxylic acid group on a pyrazole ring is typically in the range of 3.6-4.0.[6] To ensure complete deprotonation and transfer to the aqueous phase, the pH of the aqueous solution should be at least 2 units higher than the pKa of the carboxylic acid. A switch from sodium bicarbonate (weaker base) to sodium hydroxide (stronger base) may be necessary.
-
Increase Aqueous Volume: If the carboxylate salt has limited solubility, increasing the volume of the aqueous phase can help to keep it in solution.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous base rather than a single extraction with a large volume. This is a more efficient method for transferring the product to the aqueous phase.
-
Problem 3: Difficulty in Recrystallization
-
Symptom: The product does not crystallize, "oils out," or the yield is very low.
-
Root Cause Analysis: Inappropriate solvent choice, solution is too concentrated, or cooling is too rapid.
-
Solutions:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (see Table 1). The ideal solvent will dissolve the compound when hot but not when cold.
-
Mixed-Solvent Systems: A powerful technique is to dissolve the compound in a "good" solvent (e.g., ethanol, methanol) at an elevated temperature and then add a "poor" solvent (an anti-solvent, e.g., water or hexane) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow the solution to cool slowly.[5]
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. This slow cooling promotes the formation of a stable crystal lattice.[5]
-
Data Summary Table
The choice of solvent is critical for a successful workup. The following table provides general solubility information for some common pyrazole carboxylic acids. Note that actual solubility can vary significantly based on the specific substituents on your molecule.
| Compound | Solvent | Solubility | Reference |
| 1-Methyl-1H-pyrazole-4-carboxylic acid | Dimethyl sulfoxide (DMSO) | Soluble | [4] |
| Methanol | Soluble | [4] | |
| Water | Sparingly soluble | [4] | |
| Pyrazole-4-carboxylic acid | Water | Soluble | [5] |
| Alcohols | Soluble | [5] | |
| 1H-pyrazole | Ethanol, Methanol, Acetone | Soluble | [3] |
| Water | Limited solubility | [3] |
Table 1: General Solubility of Pyrazole Carboxylic Acids
Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction
This protocol is designed for a pyrazole carboxylic acid that is poorly soluble in common organic solvents like ethyl acetate or dichloromethane.
-
Dissolution: At the end of the reaction, if possible, remove the reaction solvent under reduced pressure. To the crude residue, add an organic solvent in which the impurities are soluble but the product has limited solubility (e.g., dichloromethane).
-
Extraction with Base: Transfer the mixture to a separatory funnel. Add an equal volume of 1M sodium hydroxide (NaOH) solution. Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate. The deprotonated pyrazole carboxylic acid should now be in the aqueous layer. Drain the lower organic layer.
-
Repeat Extraction: Re-extract the organic layer with a fresh portion of 1M NaOH to ensure complete recovery of the product. Combine the aqueous layers.
-
Back-Wash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous layers with a fresh portion of the organic solvent.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). The pyrazole carboxylic acid should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization
This protocol is ideal for purifying a pyrazole carboxylic acid when a single suitable recrystallization solvent cannot be found.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole carboxylic acid in the minimum amount of a hot "good" solvent (e.g., ethanol or methanol).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (anti-solvent, e.g., water or hexane) dropwise until you observe persistent cloudiness.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. You should observe the formation of crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold mixture of the "good" and "poor" solvents.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizing the Workflow
Decision Tree for Workup Strategy
Caption: Decision workflow for pyrazole carboxylic acid workup.
pH-Dependent Solubility
Caption: The effect of pH on the solubility of pyrazole carboxylic acids.
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Cas 5952-92-1,1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem [lookchem.com]
- 5. CAS 37718-11-9: Pyrazole-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Alternative synthetic routes to avoid hazardous reagents for pyrazole synthesis
Technical Support Center: Green Chemistry in Pyrazole Synthesis
A Guide to Safer, More Efficient Protocols for Researchers and Drug Development Professionals
Welcome to the technical support center for modern pyrazole synthesis. As Senior Application Scientists, we understand the critical importance of pyrazole scaffolds in medicinal chemistry and the increasing need to adopt safer, more sustainable synthetic methodologies. This guide is designed to address common challenges and questions regarding the move away from hazardous reagents like hydrazine, providing you with reliable, field-tested alternative protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: Why is there a strong push to replace hydrazine in pyrazole synthesis?
Hydrazine and its derivatives, while classic reagents for pyrazole synthesis (e.g., in the Knorr-Pechmann condensation), are highly toxic, potentially explosive, and carcinogenic. Regulatory bodies worldwide are increasingly restricting their use, making it essential for both academic and industrial labs to adopt greener alternatives for safety, compliance, and sustainability.
Q2: What are the most promising hydrazine-free alternatives for constructing the pyrazole ring?
The most successful strategies involve replacing the N-N bond-forming step using hydrazine with alternative nitrogen sources or different reaction pathways. Key alternatives include:
-
1,3-Dicarbonyl Compounds with Alternative Nitrogen Sources: Utilizing reagents like sulfonyl hydrazides or nosylhydrazide as safer, solid, and more stable hydrazine surrogates.
-
Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials, offering high atom economy and reduced waste.
-
Cycloaddition Reactions: [3+2] cycloadditions using nitrile imines or diazomethane derivatives offer a direct route to the pyrazole core.
-
Metal-Catalyzed Reactions: Transition-metal-catalyzed reactions provide novel pathways for N-N bond formation and ring closure.
Q3: Can microwave-assisted synthesis improve the safety and efficiency of these alternative routes?
Absolutely. Microwave irradiation often dramatically reduces reaction times from hours to minutes, which can minimize the formation of side products and decomposition of sensitive reagents. This is particularly beneficial for solvent-free or solid-supported reactions, further enhancing the green credentials of the synthesis. For many of the protocols discussed below, microwave heating is a highly recommended alternative to conventional heating.
Troubleshooting Guide 1: Synthesis via 1,3-Diketones and Tosylhydrazide
This method is a popular and robust alternative to using hydrazine. The reaction typically proceeds via the condensation of a 1,3-dicarbonyl compound with p-toluenesulfonylhydrazide (tosylhydrazide), followed by a base-mediated cyclization and elimination of the tosyl group (Shapiro-type reaction).
Experimental Protocol: General Procedure for Tosylhydrazide-based Pyrazole Synthesis
-
Step A (Condensation): To a solution of the 1,3-dicarbonyl compound (1.0 eq.) in ethanol, add p-toluenesulfonylhydrazide (1.1 eq.).
-
Add a catalytic amount of acetic acid (0.1 eq.).
-
Stir the mixture at room temperature or heat to 60 °C for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
The intermediate tosylhydrazone may precipitate and can be isolated by filtration.
-
Step B (Cyclization): Dissolve the crude tosylhydrazone in a suitable solvent (e.g., THF, Dioxane).
-
Add a strong base, such as sodium ethoxide or potassium tert-butoxide (2.2 eq.), at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours.
-
Monitor the reaction by TLC for the formation of the pyrazole product.
-
Upon completion, quench the reaction with saturated NH₄Cl solution and extract the product with an organic solvent.
Workflow Diagram: Tosylhydrazide Route
Caption: General workflow for pyrazole synthesis using tosylhydrazide.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of tosylhydrazone intermediate (Step A) | 1. Incomplete reaction. 2. Steric hindrance in the 1,3-dicarbonyl substrate. | 1. Increase reaction time or temperature (up to 80 °C). 2. Use a stronger acid catalyst, such as a drop of concentrated HCl. |
| Reaction stalls at the tosylhydrazone stage (Step B) | 1. Base is not strong enough. 2. Insufficient temperature for elimination. | 1. Switch from NaOEt to a stronger, non-nucleophilic base like KHMDS or t-BuOK. 2. Increase the reflux temperature by switching to a higher-boiling solvent like dioxane or toluene. |
| Formation of significant side products | 1. The strong base may be reacting with other functional groups on the substrate. 2. The intermediate may be degrading at high temperatures. | 1. Use a non-nucleophilic base (e.g., DBU) if compatible. 2. Attempt the reaction at a lower temperature for a longer duration or consider microwave-assisted heating for rapid, controlled heating. |
| Difficulty in removing the tosyl group | The C-S bond cleavage is inefficient. | This is the key step. Ensure at least 2 equivalents of a strong base are used. Some substrates may require even stronger conditions, such as sodium amide in liquid ammonia, although this reintroduces hazardous reagents. |
Troubleshooting Guide 2: Three-Component Synthesis Using Diazo Compounds
A highly efficient and atom-economical approach involves the one-pot reaction of an aldehyde, a β-ketoester, and a diazo compound precursor, such as tosylhydrazide (which generates the diazo species in situ). This avoids the isolation of potentially unstable diazo compounds.
Experimental Protocol: One-Pot Aldehyde/β-Ketoester/Tosylhydrazide Reaction
-
In a round-bottom flask, combine the aldehyde (1.0 eq.), β-ketoester (1.0 eq.), and tosylhydrazide (1.1 eq.) in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of a Lewis acid (e.g., InCl₃, 5 mol%) or a Brønsted acid (e.g., L-proline, 10 mol%).
-
Stir the reaction at 60-80 °C for 8-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the polysubstituted pyrazole.
Logical Flow: Multicomponent Reaction Pathway
Caption: Key stages in the one-pot three-component synthesis of pyrazoles.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | 1. Inefficient formation of the Knoevenagel adduct. 2. Poor generation of the in situ diazo compound. 3. Unfavorable cycloaddition kinetics. | 1. Screen different acid catalysts (e.g., Sc(OTf)₃, PTSA). 2. Ensure the tosylhydrazide is of high purity. Add a mild base like triethylamine (TEA) to facilitate diazo formation. 3. Increase the reaction temperature or switch to microwave heating to accelerate the cycloaddition step. |
| Reaction yields a complex mixture of products | 1. Self-condensation of the aldehyde or ketoester. 2. Decomposition of the diazo intermediate. | 1. Add the tosylhydrazide slowly to the reaction mixture to keep its concentration low. 2. Run the reaction at a slightly lower temperature to balance reaction rate with intermediate stability. Ensure the system is free of transition metal impurities that can catalyze diazo decomposition. |
| Product is difficult to purify from starting materials | The polarity of the product is very similar to the β-ketoester or aldehyde. | 1. Modify the workup procedure. An acidic or basic wash can help remove unreacted starting materials. 2. Adjust the solvent system for column chromatography. A switch from ethyl acetate/hexane to dichloromethane/methanol might provide better separation. |
Summary of Alternative Routes vs. Traditional Hydrazine Method
| Parameter | Traditional Hydrazine Method | Tosylhydrazide Route | Three-Component Reaction |
| Reagent Hazard | High (Toxic, Carcinogenic, Explosive) | Low (Stable, solid reagent) | Low (Uses stable precursors) |
| Atom Economy | Moderate | Moderate to Good | Excellent |
| Number of Steps | Typically 1-2 steps | 2 steps (often one-pot) | 1 step (one-pot) |
| Waste Generation | Moderate (Hydrazine salts) | Moderate (Tosyl salts) | Low |
| Substrate Scope | Broad | Broad, sensitive to sterics | Very Broad, high functional group tolerance |
| Reaction Conditions | Often requires harsh acidic/basic conditions | Requires strong base for elimination | Often milder, catalytic conditions |
Technical Support Center: A Guide to Scaling the Synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, particularly during scale-up operations. We will delve into common challenges, offering practical, field-tested solutions and the scientific rationale behind them.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a crucial process, as this compound serves as a key intermediate for several fungicides.[1] The most common and industrially optimized route involves a multi-step sequence, which we will use as the basis for our troubleshooting guide.
A widely adopted synthetic approach starts with the reaction of ethyl 4,4-difluoroacetoacetate with an orthoformate, followed by cyclization with methyl hydrazine to form the pyrazole ring. The final step is the hydrolysis of the resulting ester to yield the desired carboxylic acid.[1][2]
Caption: General synthetic route to this compound.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
A. Low Yield or Incomplete Reaction during Cyclization
Question: We are experiencing low yields and observing significant amounts of unreacted starting material after the cyclization step with methyl hydrazine. What are the potential causes and how can we optimize this reaction?
Answer:
Low yields during the Knorr pyrazole synthesis, a type of condensation reaction, can stem from several factors.[3] The primary culprits are often suboptimal reaction conditions and the nucleophilicity of the hydrazine.
Potential Causes & Solutions:
-
Suboptimal pH: The initial condensation to form a hydrazone is acid-catalyzed. However, a pH that is too low will protonate the methyl hydrazine, reducing its nucleophilicity and hindering the reaction.[3]
-
Recommendation: Carefully control the pH of the reaction mixture. While the reaction can proceed under neutral or slightly acidic conditions, a systematic pH screen (e.g., from 4 to 7) can help identify the optimal range for your specific scale. The use of a buffer system can also provide better control.
-
-
Reaction Temperature and Time: These parameters are critical for driving the reaction to completion.
-
Recommendation: If the reaction is sluggish at room temperature, consider a moderate increase in temperature (e.g., 40-60°C). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid potential side-product formation at elevated temperatures.
-
-
Solvent Choice: The polarity of the solvent can influence the solubility of reactants and the stability of intermediates.
-
Recommendation: While alcohols like ethanol are commonly used, exploring other solvents or solvent mixtures might be beneficial. For instance, the use of fluorinated alcohols has been shown to improve regioselectivity in some pyrazole syntheses.[4]
-
| Parameter | Recommended Range | Rationale |
| pH | 4 - 7 | Balances catalysis and hydrazine nucleophilicity. |
| Temperature | 25 - 60°C | Optimizes reaction rate while minimizing degradation. |
| Solvent | Ethanol, Methanol, or fluorinated alcohols | Influences solubility and reaction kinetics. |
B. Formation of Regioisomers
Question: We are struggling with the formation of the undesired pyrazole regioisomer during the cyclization step. How can we improve the regioselectivity of this reaction?
Answer:
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[3][4] The regioselectivity is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks.
Strategies to Enhance Regioselectivity:
-
Solvent Effects: As mentioned, the solvent can play a crucial role. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), can significantly influence the reaction's regioselectivity.[4]
-
Temperature Control: Running the reaction at lower temperatures can sometimes favor the formation of the thermodynamically more stable isomer.
-
Catalyst Screening: While often performed under neutral or acidic conditions, exploring different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) at varying concentrations may impact the isomeric ratio.
References
Technical Support Center: A Researcher's Guide to Separating 1,3,5- and 1,3,4-Pyrazole Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced chemical separations. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet significant challenge of separating constitutional isomers of substituted pyrazoles, specifically the 1,3,5- and 1,3,4-isomers. The subtle structural differences between these isomers often lead to nearly identical physical properties, making their separation a formidable task.
This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to empower you to overcome these separation challenges efficiently.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your separation strategy.
Q1: Why is it so difficult to separate 1,3,5- and 1,3,4-pyrazole isomers?
The primary challenge lies in their very similar physicochemical properties. As constitutional isomers, they have the same molecular weight and formula. The key difference is the placement of a substituent on the pyrazole ring, which may only cause minor variations in polarity, dipole moment, and crystal packing ability. These similarities result in nearly identical solubility profiles and retention behaviors in chromatography, making separation difficult.[1]
Q2: What is the first step I should take when faced with separating a new mixture of pyrazole isomers?
Your initial step should be a thorough analytical assessment. Before attempting any preparative scale separation, analyze the mixture using Thin Layer Chromatography (TLC) with a variety of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). This provides a rapid, low-cost indication of whether a chromatographic separation is feasible. Concurrently, perform small-scale solubility tests in a range of solvents to evaluate the potential for fractional crystallization.
Q3: How can I definitively confirm the identity of my separated isomers?
Unambiguous characterization is critical. While techniques like Mass Spectrometry confirm the molecular weight, they cannot distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. Specifically:
-
¹H and ¹³C NMR: The chemical shifts of the ring protons and carbons will differ subtly but measurably between the two isomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment is often the definitive method. It reveals through-space correlations between protons, allowing you to confirm the connectivity and substitution pattern by observing correlations between substituents and specific ring protons.[2] In cases where NMR is inconclusive, single-crystal X-ray diffraction provides absolute structural proof.[3]
Q4: Is it better to separate the isomers or to develop a regioselective synthesis?
This is a crucial strategic decision. If you require large quantities of a single isomer, investing time in developing a regioselective synthesis is often more efficient in the long run than performing tedious, multi-gram separations.[4][5][6] Many modern synthetic methods offer excellent control over regioselectivity, avoiding the formation of isomeric mixtures altogether.[7][8] However, for discovery chemistry or when only small amounts of each isomer are needed for initial screening, optimizing a separation protocol is a more practical approach.
Part 2: Troubleshooting Guide for Separation Techniques
This section provides detailed, question-and-answer-based troubleshooting for the most common separation methods.
Method 1: Column Chromatography
Column chromatography is often the first preparative method attempted for isomer separation.[2][9]
Q: My isomers are co-eluting or have very poor separation (ΔRf < 0.1) on silica gel. What should I do?
This is the most common issue. The similar polarity of the isomers leads to poor resolution.
Causality: Standard silica gel chromatography separates based primarily on polarity. If the isomers' polarities are nearly identical, they will travel through the column at similar rates.
Troubleshooting Strategies:
-
Exhaustive Eluent Screening: Systematically vary the eluent composition.
-
Change Solvent Ratios: Instead of large jumps (e.g., 10% ethyl acetate increments), try fine-tuning with 1-2% changes.
-
Introduce a Third Solvent: Adding a small amount of a third solvent with different properties (e.g., methanol, diethyl ether, or toluene to a hexane/ethyl acetate system) can modulate selectivity and improve separation.
-
-
Modify the Stationary Phase:
-
Use a Different Achiral Phase: Switch from standard silica to alumina (basic or neutral), which offers a different separation mechanism. For very non-polar compounds, reversed-phase (C18) chromatography can be effective.[1]
-
Consider Chiral Stationary Phases (CSPs): Even for achiral isomers, chiral columns can sometimes provide separation due to differences in how the isomers interact with the chiral environment. This is particularly relevant for HPLC applications.[10][11]
-
-
Optimize Column Parameters:
-
Use a Longer/Narrower Column: This increases the number of theoretical plates, enhancing resolving power.
-
Reduce the Flow Rate: Slower elution allows more time for equilibrium between the stationary and mobile phases, often improving separation.
-
Q: I'm observing significant tailing of my pyrazole spots on TLC or peaks in HPLC. What is the cause and solution?
Causality: Pyrazoles are basic compounds due to the pyridine-like nitrogen atom. This basic site can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to peak tailing and poor recovery.
Troubleshooting Strategies:
-
Neutralize the Stationary Phase: Add a small amount of a basic modifier to your eluent. A common choice is 0.1-1% triethylamine (Et₃N) or pyridine.[1] This deactivates the acidic sites on the silica, preventing strong analyte-stationary phase interactions.
-
Use a Deactivated Stationary Phase: Employ commercially available deactivated silica gel or switch to neutral alumina, which is less acidic than silica.[1]
Method 2: Fractional Crystallization
If a chromatographic separation is not viable, fractional crystallization can be a powerful alternative, especially for larger scales.
Q: I can't find a suitable solvent for fractional crystallization. How do I perform a systematic solvent screen?
Causality: The ideal solvent will have a large solubility difference for the two isomers at different temperatures. That is, it should dissolve both isomers when hot but allow one to crystallize selectively upon cooling while the other remains in the mother liquor.[12]
Troubleshooting Strategies:
-
Systematic Single-Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, isopropanol, ethanol, water).
-
Add a small amount of your isomeric mixture to a test tube.
-
Add the solvent dropwise at room temperature until the solid dissolves. If it dissolves easily, it's likely too soluble.
-
If it's insoluble at room temperature, heat the mixture gently. If it dissolves when hot, it's a potential candidate.
-
Allow the solution to cool slowly and observe for crystal formation.
-
-
Employ Mixed-Solvent Systems: This is a highly effective technique.
-
Dissolve the mixture in a small amount of a "good" solvent (one in which it is highly soluble, like DCM or methanol).
-
Slowly add a "poor" solvent (one in which it is insoluble, like hexane or water) at an elevated temperature until the solution becomes slightly turbid.[12]
-
Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.
-
Q: My isomers are co-crystallizing. How can I improve the separation?
Causality: Co-crystallization occurs when the isomers have very similar crystal lattice energies and pack together within the same crystal structure.
Troubleshooting Strategies:
-
Slow Down the Cooling Rate: Rapid cooling traps impurities and promotes co-crystallization. Allow the solution to cool to room temperature slowly, and then move it to a refrigerator or freezer.
-
Use Seeding: If you have a small crystal of the desired pure isomer, add it to the supersaturated solution to encourage selective crystallization of that isomer.
-
Iterative Recrystallization: This technique, known as fractional recrystallization, involves multiple steps to progressively enrich one isomer.[12] The collected crystals from one step are recrystallized again, and the mother liquors can be combined and concentrated for further crystallization attempts.
Method 3: Chemical Derivatization / Salt Formation
When all else fails, temporarily modifying the isomers chemically can introduce significant physical property differences.
Q: When should I consider chemical derivatization for separation?
Consider this approach when the isomers have virtually identical properties and both chromatography and crystallization have failed. This method is a last resort as it adds extra steps (derivatization and removal of the derivatizing group) to your synthesis.
Troubleshooting Strategies:
-
Salt Formation with an Acid: React the basic pyrazole mixture with a carefully chosen acid (e.g., HCl, H₂SO₄, or an organic acid) to form pyrazolium salts.[13][14] The different spatial arrangements of the substituents can lead to significant differences in the crystal packing and solubility of the resulting salts, allowing for separation by fractional crystallization.
-
Regenerating the Free Base: After separating the salt, the pure pyrazole isomer can be recovered by neutralization with a base (e.g., NaHCO₃, NaOH) and extraction.
Part 3: Protocols & Workflows
Workflow: Selecting a Separation Strategy
This decision tree guides the user through a logical process for choosing the most appropriate separation method.
Caption: Decision tree for selecting a pyrazole isomer separation strategy.
Protocol 1: Step-by-Step Guide to Developing a Column Chromatography Separation
-
TLC Analysis: Spot the mixture on a silica gel TLC plate. Develop the plate in various solvent systems (start with 9:1 Hexane:Ethyl Acetate and gradually increase polarity). Look for a system that gives Rf values between 0.2 and 0.5 and maximizes the separation between the two isomer spots.
-
Add a Modifier (if tailing occurs): If spots are tailing, prepare the chosen eluent with an added 0.5% triethylamine.
-
Prepare the Column: Dry-pack a glass column with silica gel (approx. 50-100x the weight of your crude mixture).
-
Load the Sample: Dissolve your crude mixture in a minimum amount of dichloromethane or the eluent. Pre-adsorb the mixture onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the optimized solvent system. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure, separated isomers and concentrate them under reduced pressure.
-
Characterize: Confirm the purity and identity of each isomer using NMR.
Data Presentation: Characterization of Separated Isomers
NMR spectroscopy is the primary tool for distinguishing between 1,3,5- and 1,3,4-isomers. The key is to identify the unique proton on the pyrazole ring and its correlations.
| Isomer Type | Key ¹H NMR Signal | Expected NOESY Correlations |
| 1,3,5-Trisubstituted | A singlet for the C4-H proton. | Correlation between the C4-H proton and the substituents at C3 and C5. |
| 1,3,4-Trisubstituted | A singlet for the C5-H proton. | Correlation between the C5-H proton and the substituent at C4 and the N1-substituent. |
Part 4: References
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. --INVALID-LINK--[4]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. --INVALID-LINK--[5]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. --INVALID-LINK--[7]
-
Universitat Autònoma de Barcelona. (2011). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. --INVALID-LINK--[2][15]
-
Gondru, R., Prasad, K. J. R., & Kumar, V. V. (2011). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2293-2301. --INVALID-LINK--[6]
-
ResearchGate. (n.d.). Synthesis of 1,3,5-trisubstituted pyrazoles. --INVALID-LINK--[8]
-
Dong, F., et al. (2016). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Chirality, 29(1), 25-30. --INVALID-LINK--[10]
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(48), 32595–32607. --INVALID-LINK--[11]
-
BenchChem. (2024). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. --INVALID-LINK--[1]
-
Google Patents. (2009). Method for purifying pyrazoles. --INVALID-LINK--[13]
-
BenchChem. (2024). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. --INVALID-LINK--[12]
-
Google Patents. (2009). Process for the purification of pyrazoles. --INVALID-LINK--[14]
-
ResearchGate. (n.d.). Gas Chromatograph of Pyrazole Isomer Mixture. --INVALID-LINK--
-
Sbardella, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. --INVALID-LINK--[9]
-
RSC Publishing. (2024). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. --INVALID-LINK--
-
Brooker, S., et al. (2019). Selective Isomer Formation and Crystallization-Directed Magnetic Behavior in Nitrogen-Confused C-Scorpionate Complexes of Fe(O3SCF3)2. Inorganic Chemistry, 58(13), 8753–8764. --INVALID-LINK--
-
National Center for Biotechnology Information. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. --INVALID-LINK--
-
ResearchGate. (2015). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. --INVALID-LINK--
-
Taylor & Francis Online. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. --INVALID-LINK--[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 15. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
Technical Support Center: Phase-Transfer Catalysis in Pyrazole Carboxylic Acid Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Phase-Transfer Catalysis in Pyrazole Synthesis
N-substituted pyrazole carboxylic acids are privileged scaffolds in medicinal chemistry and materials science, appearing in numerous blockbuster drugs and advanced materials.[1][2] The regioselective alkylation of the pyrazole core is a critical step in the synthesis of these valuable compounds.[3] However, traditional methods often require strong bases, harsh reaction conditions, or complex protecting group strategies.[1][2]
Phase-Transfer Catalysis (PTC) offers an elegant and efficient solution to these challenges.[4][5] By facilitating the transport of a deprotonated pyrazole anion from an aqueous or solid phase into an organic phase, PTC enables alkylation reactions to proceed under mild, biphasic conditions. This approach often leads to higher yields, improved regioselectivity, and a greener overall process.[5][6]
This technical guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for the successful application of PTC in the N-alkylation of pyrazole carboxylic acid esters.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right phase-transfer catalyst for my reaction?
A1: The choice of catalyst is crucial and depends on the specific reaction conditions. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) and methyltributylammonium chloride (Aliquat 336) are the most common and effective catalysts for N-alkylation of pyrazoles.[7][8] The "organophilicity" of the catalyst, often estimated by the total number of carbon atoms (C#), is a key parameter. For reactions where the rate-determining step is in the organic phase, a C# in the range of 16 to 32 is often optimal.[5] For highly substituted or sterically hindered pyrazoles, crown ethers like 18-crown-6 can also be effective.[4]
Q2: What is the best solvent system for PTC-mediated pyrazole alkylation?
A2: A key advantage of PTC is the ability to use a wider range of solvents beyond polar aprotics.[5] Toluene, acetonitrile, and dichloromethane are commonly used organic phases. The choice often depends on the solubility of the starting materials and the boiling point required for the reaction. In some cases, reactions can even be performed without a solvent, which can lead to higher productivity.[4]
Q3: Which base should I use for the deprotonation of the pyrazole?
A3: PTC allows for the use of weaker, more environmentally friendly inorganic bases.[5] Anhydrous potassium carbonate (K₂CO₃) is a widely used and effective base for the N-alkylation of pyrazoles.[9] For less acidic pyrazoles, stronger bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) may be necessary. The base is typically used in solid form or as a concentrated aqueous solution.
Q4: How can I control the regioselectivity of the N-alkylation for unsymmetrical pyrazoles?
A4: The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers.[1][2][3] The regioselectivity is often influenced by steric effects, with the alkylating agent preferentially attacking the less sterically hindered nitrogen atom.[1][2] The choice of base and cation can also play a role in directing the regioselectivity.[3][10] In some cases, enzymatic catalysis can provide excellent regioselectivity.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Phase Transfer: The catalyst may not be effectively transporting the pyrazole anion into the organic phase. 2. Low Reactivity of Alkylating Agent: The alkylating agent may be too unreactive under the reaction conditions. 3. Catalyst Poisoning: Impurities in the starting materials or solvent can deactivate the catalyst. 4. Suboptimal Temperature: The reaction may be too slow at the current temperature. | 1. Optimize Catalyst: Screen different quaternary ammonium salts with varying alkyl chain lengths (e.g., TBAB, Aliquat 336). Consider using a crown ether for challenging substrates.[4] 2. Increase Reactivity: Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). 3. Purify Reagents: Ensure all starting materials and solvents are pure and dry.[12] 4. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation.[12] |
| Formation of Side Products (e.g., O-alkylation) | 1. Ambident Nucleophile: The pyrazole anion is an ambident nucleophile and can react at either the nitrogen or oxygen (for pyrazolones). 2. Hard vs. Soft Nucleophiles/Electrophiles: "Hard" alkylating agents (e.g., dimethyl sulfate) may favor O-alkylation, while "soft" agents (e.g., benzyl bromide) tend to favor N-alkylation. 3. Reaction Conditions: Solvent and counter-ion can influence the site of alkylation. | 1. Choose "Softer" Alkylating Agents: Use alkyl halides like benzyl bromide or allyl bromide to favor N-alkylation.[13] 2. Modify Solvent: A less polar solvent may favor N-alkylation. 3. Vary the Base/Cation: The nature of the cation associated with the pyrazole anion can influence the N/O selectivity. |
| Mixture of Regioisomers | 1. Similar Steric Environment: The two nitrogen atoms of an unsymmetrical pyrazole may have similar steric accessibility. 2. Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms. | 1. Sterically Bulky Alkylating Agents: Using a bulkier alkylating agent may improve selectivity for the less hindered nitrogen.[1][2] 2. Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve regioselectivity. 3. Chromatographic Separation: If a mixture is unavoidable, separation by column chromatography is often effective.[12] |
| Difficult Product Purification | 1. Catalyst Removal: The quaternary ammonium salt can be difficult to remove from the final product. 2. Emulsion Formation: Vigorous stirring of the biphasic mixture can sometimes lead to stable emulsions. | 1. Aqueous Wash: Wash the organic layer with water or brine to remove the water-soluble catalyst. For more lipophilic catalysts, a wash with dilute acid may be effective. 2. Filtration through Silica: Passing the crude product through a short plug of silica gel can help remove the catalyst. 3. Break Emulsion: Add a small amount of brine or a different organic solvent to help break the emulsion. |
Detailed Experimental Protocol: N-Alkylation of Ethyl Pyrazole-3-carboxylate
This protocol provides a general procedure for the N-alkylation of a pyrazole carboxylic acid ester using phase-transfer catalysis.
Materials:
-
Ethyl pyrazole-3-carboxylate
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl pyrazole-3-carboxylate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add toluene to the flask to create a slurry.
-
Begin vigorous stirring and add benzyl bromide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the solid potassium carbonate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-benzylated pyrazole carboxylic acid ester.
Visualizations
Mechanism of Phase-Transfer Catalysis
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. phasetransfer.com [phasetransfer.com]
- 7. researchgate.net [researchgate.net]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1,5- vs. 1,4-Pyrazole Carboxamide Fungicides
For researchers, scientists, and professionals in drug development, the pyrazole carboxamide scaffold represents a cornerstone in the design of modern fungicides. Renowned for their high efficacy, these compounds primarily function as succinate dehydrogenase inhibitors (SDHIs), a critical mode of action in combating a wide spectrum of plant pathogenic fungi.[1] The constitutional isomerism of the pyrazole ring, specifically the 1,5- and 1,4-substitution patterns, significantly influences the biological activity of these fungicides. This guide provides an in-depth, objective comparison of these two classes of isomers, supported by experimental data and methodological insights to inform future research and development.
The Core Mechanism: Targeting Fungal Respiration
The primary target of pyrazole carboxamide fungicides is the enzyme succinate dehydrogenase (SDH), also known as Complex II, located in the inner mitochondrial membrane of fungal cells.[2] SDH is a key player in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides effectively block the transfer of electrons from succinate to ubiquinone. This disruption has a cascade of detrimental effects on the fungal cell:
-
Inhibition of ATP Synthesis: The blockage of the electron transport chain severely curtails the production of ATP, the cell's primary energy currency.
-
Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow leads to the generation of harmful ROS, inducing oxidative stress and damaging cellular components.
-
Disruption of Cellular Metabolism: Inhibition of the TCA cycle disrupts essential metabolic pathways necessary for fungal growth and survival.
This targeted inhibition of a vital metabolic process ultimately leads to the cessation of fungal growth and cell death.
Caption: Mechanism of Action of Pyrazole Carboxamide Fungicides.
Comparative Biological Activity: A Data-Driven Analysis
The substitution pattern on the pyrazole ring is a critical determinant of a compound's fungicidal efficacy. While both 1,4- and 1,5-disubstituted pyrazole carboxamides have demonstrated potent antifungal properties, their activity spectra and potency can vary significantly. The following table summarizes experimental data from various studies, providing a comparative overview of their biological activity against several key phytopathogenic fungi.
| Compound Class | Specific Compound/Reference | Fungal Pathogen | EC50 (µg/mL) | Reference |
| 1,4-Pyrazole Carboxamides | Compound 6j | Rhizoctonia cerealis | 8.14 | [3] |
| Compound 8j | Alternaria solani | 3.06 | [4] | |
| Compound 8e | Rhizoctonia solani | 0.012 | [1] | |
| Compound 8e | Sclerotinia sclerotiorum | 0.123 | [1] | |
| Compound 6a | Gibberella zeae | >50 (73.2% inhibition at 100 µg/mL) | ||
| Compound 6b | Gibberella zeae | 81.3 | ||
| Compound 7af | Alternaria porri | 11.22 | [2] | |
| Compound 7bc | Marssonina coronaria | 7.93 | [2] | |
| 1,5-Pyrazole Carboxamides | Compound Y47 | Gibberella zeae | 5.2 | [5] |
| Compound Y47 | Nigrospora oryzae | 9.2 | [5] | |
| Compound Y47 | Thanatephorus cucumeris | 12.8 | [5] | |
| Compound T6 | Nigrospora oryzae | 1.9 | [6] | |
| Compound 7a | Gibberella zeae | 1.8 | [7] | |
| Compound 7c | Fusarium oxysporum | 1.5 | [7] |
Analysis of Biological Activity Data:
From the collated data, it is evident that both 1,4- and 1,5-pyrazole carboxamide scaffolds can yield highly active fungicides. For instance, the 1,4-disubstituted compound 8e exhibits exceptional potency against Rhizoctonia solani with an EC50 of 0.012 µg/mL.[1] Similarly, the 1,5-disubstituted compound T6 shows strong activity against Nigrospora oryzae with an EC50 of 1.9 µg/mL.[6]
A direct comparison is challenging due to the variability in tested fungal species and the specific substituents on the pyrazole and carboxamide moieties across different studies. However, some general trends can be observed. The 1,4-disubstituted pyrazole carboxamides appear to be more extensively studied and have led to several commercialized fungicides. This may suggest a more consistently favorable orientation for binding to the SDH enzyme. Conversely, the potent activity of recently developed 1,5-disubstituted analogs like Y47 and T6 highlights the significant potential of this isomeric scaffold.[5][6]
Structure-Activity Relationships (SAR): The Influence of Isomerism
The spatial arrangement of substituents on the pyrazole ring directly impacts the molecule's ability to fit into the Qp binding site of the SDH enzyme.
-
1,4-Disubstituted Pyrazole Carboxamides: In this configuration, the carboxamide moiety at the 4-position and the substituent at the 1-position (often a methyl or phenyl group) are positioned to allow for optimal interactions with key amino acid residues in the binding pocket. The substituent at the 1-position can influence the overall conformation and electronic properties of the molecule. For example, replacing a methyl group at the N-1 position with a phenyl group has been shown to decrease antifungal activity in some series.
-
1,5-Disubstituted Pyrazole Carboxamides: Here, the key substituents are at adjacent positions on the pyrazole ring. This arrangement can lead to different steric and electronic interactions within the SDH binding site compared to the 1,4-isomers. Studies on 1,5-disubstituted derivatives have shown that large, sterically demanding and electronegative groups at the 5-position of the pyrazole ring can be important for activity.[5] This suggests that the 5-position offers a crucial interaction point with the enzyme.
Caption: Key SAR Considerations for Pyrazole Carboxamide Isomers.
Experimental Protocols for Biological Activity Assessment
The following are standardized methodologies for evaluating the in vitro and in vivo antifungal activity of pyrazole carboxamide fungicides.
In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This assay determines the concentration of the fungicide required to inhibit the growth of a fungal pathogen.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Media Preparation: Prepare potato dextrose agar (PDA) and autoclave to sterilize.
-
Incorporation of Compounds: While the PDA is still molten, add appropriate volumes of the stock solutions to achieve a series of final concentrations. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without fungicide) reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration. Determine the EC50 (effective concentration for 50% inhibition) value using probit analysis.[2][8]
In Vivo Protective and Curative Assays
These assays evaluate the efficacy of the fungicide in preventing (protective) or treating (curative) fungal infections on a host plant.
Step-by-Step Methodology:
Protective Assay:
-
Plant Cultivation: Grow healthy host plants (e.g., tomato, rice) to a suitable growth stage.[4][6]
-
Fungicide Application: Spray the plants with a solution of the test compound at various concentrations. Allow the plants to dry.
-
Inoculation: Inoculate the treated plants with a spore suspension or mycelial plugs of the target pathogen.
-
Incubation: Place the plants in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature).
-
Disease Assessment: After a set incubation period, assess the disease severity based on lesion size or the percentage of infected tissue.
-
Efficacy Calculation: Calculate the protective efficacy of the compound relative to the untreated control.
Curative Assay:
-
Plant Cultivation and Inoculation: Grow healthy host plants and inoculate them with the pathogen as described above.
-
Fungicide Application: After a specific time post-inoculation (e.g., 24-48 hours), spray the infected plants with the test compound solutions.
-
Incubation and Disease Assessment: Follow the same incubation and assessment procedures as for the protective assay.
-
Efficacy Calculation: Calculate the curative efficacy of the compound.
Caption: Workflow for Fungicide Efficacy Testing.
Conclusion and Future Perspectives
Both 1,5- and 1,4-disubstituted pyrazole carboxamides are potent classes of SDHI fungicides with significant utility in agriculture. The available data suggests that while the 1,4-isomers are more established, the 1,5-isomers represent a promising and potentially less-explored chemical space for the development of novel fungicides with improved efficacy and resistance-breaking properties.
Future research should focus on the systematic synthesis and parallel biological evaluation of both isomeric series with identical substituents to enable a direct and robust comparison of their structure-activity relationships. Such studies will provide a clearer understanding of the optimal substitution patterns for each scaffold and guide the rational design of next-generation pyrazole carboxamide fungicides.
References
- 1. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallography of substituted pyrazole carboxylic acids
An In-Depth Technical Guide to the X-ray Crystallography of Substituted Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1] The addition of a carboxylic acid group introduces a powerful hydrogen-bonding motif, making these molecules exceptional building blocks for crystal engineering.
X-ray crystallography is an indispensable tool for elucidating the three-dimensional structure of these compounds at the atomic level. It provides precise information on molecular conformation, bond lengths, bond angles, and, most critically, the intricate network of intermolecular interactions that govern the crystal lattice. Understanding this solid-state architecture is paramount for drug development, as properties like solubility, stability, and bioavailability are intrinsically linked to the crystalline form. This guide will compare how different substituents on the pyrazole ring direct these crystalline assemblies.
The Influence of Substituents on Crystal Packing and Supramolecular Assembly
The choice of substituent on the pyrazole ring is the primary tool for the crystal engineer. It exerts profound control over the molecule's electronic properties, steric profile, and hydrogen-bonding potential, thereby dictating the final supramolecular structure. The interplay of these factors can lead to vastly different packing arrangements, from simple dimers to complex three-dimensional networks.
The Dominance of Carboxylic Acid Dimers
The carboxylic acid group is a robust functional group for forming predictable hydrogen-bonding patterns. The most common motif is the centrosymmetric dimer, formed through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph-set notation. This interaction is often the primary organizing force in the crystal structures of pyrazole carboxylic acids.
However, the nature and position of other substituents can influence or compete with this arrangement. For instance, in 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, the strong O-H···O dimer is complemented by weaker C-H···N and C-H···F hydrogen bonds, which work in concert to build a stable three-dimensional structure.[2][3]
Competing Hydrogen-Bonding Motifs
While the carboxylic acid dimer is prevalent, the pyrazole ring itself offers additional hydrogen bond donors (N-H) and acceptors (pyridine-like N). This allows for competition and the formation of more complex assemblies.
-
Catemers and Chains: Instead of forming discrete dimers, molecules can assemble into chains (catemers) where the carboxylic acid of one molecule hydrogen-bonds to the pyrazole nitrogen of the next. This is particularly observed in pyrazole-4-carboxylic acid.[4][5]
-
Tetramers and Hexamers: Self-association of pyrazole rings through N-H···N bonds can lead to the formation of cyclic tetramers or hexamers.[5][6] The size of the substituent plays a critical role here; bulkier groups tend to favor the formation of simpler dimeric structures due to steric hindrance, while smaller substituents can allow for the assembly of larger tetrameric and hexameric aggregates.[4][5]
The Role of Steric Effects
The steric bulk of substituents can dramatically alter the crystal packing. For example, the replacement of hydrogen atoms with larger methyl or phenyl groups on the pyrazole ring can cause significant structural changes in metal complexes of these ligands, influencing the coordination geometry to minimize steric strain.[7] In a study of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, the relative orientation between the phenyl and pyrazole rings was found to be different for three independent molecules in the asymmetric unit, showcasing how subtle packing forces can influence molecular conformation.[3][8]
The logical relationship between substituent properties and resulting crystal structures is visualized below.
Caption: Influence of substituent properties on crystal packing outcomes.
Comparative Analysis of Crystallographic Data
To illustrate the impact of substitution, the table below compares key crystallographic parameters for two distinct pyrazole carboxylic acid derivatives. The data highlights how a change in substituent from a nitro group to a trifluoromethyl/phenyl combination alters the crystal system, space group, and hydrogen bonding landscape.
| Parameter | 1,2-bis(3-carboxy-4-nitro-1H-pyrazol-5-yl)diazene-1-oxide[9] | 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid[2][3][8] |
| Formula | C₈H₄N₈O₉ | C₁₁H₇F₃N₂O₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Molecules per Asymmetric Unit (Z') | Not specified | 3 |
| Primary H-Bond Motif | N-H···O, O-H···N | O-H···O (Carboxylic acid dimer) |
| Secondary Interactions | Not detailed | C-H···N, C-H···F |
| Key Feature | Azo-linked pyrazole core for energetic materials application. | Complex packing with Z'=3, indicating subtle conformational differences. |
| CCDC Number | 2363126-2363127 | 1893951 |
Experimental Workflow: A Guide from Synthesis to Structure Solution
This section outlines a self-validating protocol for the synthesis, crystallization, and crystallographic analysis of a representative substituted pyrazole carboxylic acid. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Workflow Overview
The process begins with the chemical synthesis of the target molecule, followed by purification and crystallization to obtain single crystals of sufficient quality for X-ray diffraction analysis.
Caption: Standard workflow for X-ray crystallography of small molecules.
Step-by-Step Experimental Protocol
Part 1: Synthesis via Cyclocondensation
Cyclocondensation of 1,3-dicarbonyl compounds with hydrazines is a common and effective route to synthesize the pyrazole core.[1]
-
Reaction Setup: To a solution of a substituted 1,3-dicarbonyl compound (1.0 eq) in ethanol, add a substituted hydrazine (1.0 eq).
-
Rationale: Ethanol is a common solvent that facilitates the dissolution of reactants and the subsequent cyclization reaction. The 1:1 stoichiometry is crucial for forming the pyrazole ring.
-
-
Catalysis: Add a catalytic amount of a mild acid (e.g., acetic acid).
-
Rationale: The acid protonates a carbonyl oxygen, activating the carbon for nucleophilic attack by the hydrazine, which is the rate-determining step of the condensation.
-
-
Reflux: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed to completion. TLC allows for real-time tracking of reactant consumption and product formation.
-
-
Isolation & Purification: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid by vacuum filtration. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure substituted pyrazole carboxylic acid.
-
Rationale: Recrystallization is a purification technique that removes impurities based on differences in solubility, which is critical for obtaining high-quality crystals later.
-
-
Validation: Confirm the structure and purity of the synthesized compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Rationale: This step provides a crucial quality control check. The spectroscopic data must be consistent with the expected structure before proceeding to the time-consuming crystallization step.
-
Part 2: Single Crystal Growth
The goal is to grow a single, defect-free crystal, typically 0.1-0.3 mm in size. Slow evaporation is a reliable method.
-
Solvent Selection: Dissolve a small amount of the purified compound in a high-purity solvent or solvent mixture until saturation. Common solvents include ethanol, methanol, acetone, or ethyl acetate.
-
Rationale: The ideal solvent should dissolve the compound moderately at room temperature. A solvent in which the compound is too soluble will not allow for precipitation, while a solvent in which it is poorly soluble will cause it to crash out as a powder.
-
-
Evaporation: Place the solution in a clean vial, cover it loosely with parafilm, and pierce a few small holes in the parafilm. Store the vial in a vibration-free environment.
-
Rationale: Slow, controlled evaporation of the solvent gradually increases the concentration of the compound beyond its saturation point, promoting the formation of a single, well-ordered crystal lattice rather than a polycrystalline powder. Vibrations can disrupt crystal growth.
-
-
Harvesting: Once suitable crystals have formed (days to weeks), carefully remove a crystal from the solution using a nylon loop.
Part 3: Single-Crystal X-ray Diffraction
-
Mounting: Mount the selected crystal on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is often used to protect the crystal from radiation damage and reduce thermal motion.
-
Data Collection: An automated routine on the diffractometer determines the unit cell parameters and collects the diffraction data by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots.
-
Structure Solution and Refinement: The collected data is processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data using software like SHELXT and SHELXL.[10]
-
Rationale: Refinement is an iterative process of adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed diffraction pattern and the one calculated from the model.
-
-
Validation: The final structure is validated using metrics like R-factors and by checking for any inconsistencies. The results are typically saved in a Crystallographic Information File (CIF). This file can be deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC) for public access.[9][11]
Conclusion
The crystallographic analysis of substituted pyrazole carboxylic acids reveals a fascinating interplay of strong and weak intermolecular forces. While the O-H···O carboxylic acid dimer is a powerful and predictable synthon, the ultimate crystal structure is a delicate balance between this primary interaction and weaker forces dictated by the specific substituents on the pyrazole core. Steric hindrance, competing hydrogen bond donors/acceptors, and π-stacking interactions all contribute to the final architecture. A thorough understanding of these principles, gained through high-quality X-ray diffraction experiments, is essential for the rational design of new pharmaceutical compounds and functional materials with tailored solid-state properties.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Semantic Scholar [semanticscholar.org]
- 3. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inter-hydrogen bond coupling in crystals of 3-phenylpyrazole polymorphs investigated by polarized IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular do… [ouci.dntb.gov.ua]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Antifungal Activity of Pyrazole Derivatives: From Structure-Activity Relationships to Mechanistic Insights
The escalating threat of invasive fungal infections, coupled with the rise of drug-resistant strains, has created an urgent need for novel antifungal agents.[1][2][3] Among the heterocyclic scaffolds explored in medicinal chemistry, the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a privileged structure.[4][5][6] Pyrazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][7][8] This guide provides a comprehensive comparative analysis of the antifungal activity of various classes of pyrazole derivatives, delving into their structure-activity relationships (SAR), mechanisms of action, and the validated experimental protocols essential for their evaluation in a research setting.
Comparative Analysis of Antifungal Potency
The antifungal efficacy of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the core ring and appended moieties. Numerous studies have synthesized and evaluated novel analogues, providing a rich dataset for comparative analysis. We will examine several key classes and their performance against clinically relevant fungal pathogens.
Key Classes and Representative Compounds:
-
Pyrazole Carboxamides: This class has been extensively developed, particularly for agricultural applications, with many commercial fungicides like penthiopyrad and bixafen acting as succinate dehydrogenase inhibitors.[7] In the context of human pathogens, certain pyrazole carboxamide thiazole derivatives have shown potent activity. For instance, compounds 6i and 19i were found to be significantly more effective against Valsa mali than the commercial fungicide boscalid.[1]
-
Triazole-Pyrazole Hybrids: Leveraging the known antifungal prowess of triazoles, these hybrid molecules represent a powerful strategy. Novel triazoles bearing a pyrazole-methoxyl moiety exhibited excellent in vitro activity against a range of Candida species and Cryptococcus neoformans, with MIC values as low as ≤0.125 μg/mL.[9] Notably, compounds 5k and 6c , triazoles with a phenylethynyl pyrazole side chain, showed excellent potency against C. albicans and C. neoformans (MIC = 0.0625 μg/mL) and were effective against fluconazole-resistant strains.[10]
-
Tetrazole-Pyrazole Hybrids: Recent work has explored replacing the triazole ring with a tetrazole bioisostere. This led to the discovery of compounds with potent activity against drug-resistant Candida auris isolates, significantly outperforming fluconazole.[11]
-
Azomethine-Pyrazoles: These derivatives, containing an imine (-C=N-) linkage, have demonstrated significant activity. Removing a phenyl group from the pyrazole ring and adding substituents to an azo fragment enhanced activity against Candida species and Cryptococcus neoformans.[2]
-
Pyrazoles with Aryl Trifluoromethoxy Groups: The introduction of an aryl trifluoromethoxy (OCF₃) group, a moiety known to enhance binding affinity, has yielded highly potent compounds. Compound 1v displayed exceptional activity against Fusarium graminearum with an EC₅₀ value of 0.0530 μM, comparable to the commercial agent pyraclostrobin.[12]
Quantitative Data Summary
The following table summarizes the antifungal activity (MIC or EC₅₀) of representative pyrazole derivatives against various fungal species, providing a direct comparison with established antifungal agents.
| Class/Compound | Fungal Species | Activity (µg/mL) | Reference Standard | Activity (µg/mL) | Source |
| Pyrazole Carboxamide (7ai) | Rhizoctonia solani | 0.37 (EC₅₀) | Carbendazol | 1.00 (EC₅₀) | [7] |
| Pyrazole-Thiazole (6i) | Valsa mali | 1.77 (EC₅₀, mg/L) | Boscalid | 9.19 (EC₅₀, mg/L) | [1] |
| Triazole-Pyrazole (7, 10) | Candida albicans | ≤0.125 (MIC) | Fluconazole | Not specified | [9] |
| Triazole-Pyrazole (6c) | Candida albicans | 0.0625 (MIC) | Fluconazole | >64.0 | [10] |
| Triazole-Pyrazole (6c) | C. albicans (Resistant) | 4.0 (MIC) | Fluconazole | >64.0 | [10] |
| Tetrazole-Pyrazole (8) | C. auris (Resistant) | <0.0625 (MIC) | Fluconazole | >64 | [11] |
| Azomethine-Pyrazole (AzoNH) | Cryptococcus neoformans | 2.83 (50% inhib.) | Not specified | Not specified | [2] |
| Aryl-OCF₃ Pyrazole (1v) | Fusarium graminearum | 0.0530 µM (EC₅₀) | Pyraclostrobin | Comparable | [12] |
Structure-Activity Relationship (SAR) Analysis
The antifungal potency of pyrazole derivatives is not arbitrary; it is governed by precise structural requirements. Synthesizing the findings from numerous studies reveals key SAR trends that guide the rational design of more effective agents.[13][14]
-
Substituents on the Phenyl Ring: The electronic nature and position of substituents on phenyl rings attached to the pyrazole core are critical. For triazole-pyrazole hybrids, electron-withdrawing groups like halogens (e.g., 4-F, 4-Cl) on the terminal phenyl ring are consistently associated with high potency.[9][10] The introduction of 4-Cl or 4-I can improve activity against specific species by orders of magnitude.[11]
-
The N1 Position of the Pyrazole Ring: The substituent at the N1 position of the pyrazole ring significantly modulates activity. In many series, a methyl group is optimal, while larger or more complex groups can be detrimental.
-
Hybridization Strategy: The choice of the heterocyclic partner in hybrid molecules is crucial. Both triazole and tetrazole rings linked to a core pyrazole structure have proven highly effective, suggesting they play a key role in binding to the target enzyme.[9][11]
-
Linker and Side Chains: For more complex derivatives, the linker connecting the pyrazole to other pharmacophores influences conformational flexibility and target engagement. The phenylethynyl pyrazole side chain, for instance, has been identified as a novel privileged structure for potent triazole antifungals.[10]
Caption: Key structure-activity relationships for antifungal pyrazole derivatives.
Mechanism of Antifungal Action
The primary mechanism by which many potent pyrazole derivatives exert their antifungal effect is the inhibition of ergosterol biosynthesis, a pathway critical for fungal cell membrane integrity.[15]
Inhibition of Erg11/CYP51
Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. Its synthesis is a multi-step process, with a key enzyme being lanosterol 14α-demethylase, encoded by the ERG11 gene and also known as CYP51.[15] This enzyme is the target of the widely used azole class of antifungals.
Experimental evidence confirms that potent triazole- and tetrazole-pyrazole hybrids also target Erg11.[9][11] By binding to the enzyme, these compounds prevent the demethylation of lanosterol, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates. This disrupts the structure and function of the fungal cell membrane, inhibiting growth and leading to cell death.[9] Studies using gas chromatography–mass spectrometry (GC-MS) have verified this mechanism, showing a significant reduction in ergosterol levels in fungal cells treated with these pyrazole derivatives.[11]
Caption: Inhibition of the ergosterol biosynthesis pathway by pyrazole derivatives.
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized protocols must be employed. The following sections detail the methodologies for the synthesis, in vitro evaluation, and mechanistic study of pyrazole derivatives.
Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol describes a common synthetic route via the reaction of a chalcone intermediate with a hydrazine derivative.
Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of the Antifungal Properties of Azomethine‐Pyrazole Derivatives from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 9. Synthesis and antifungal evaluation of novel triazole derivatives bearing a pyrazole-methoxyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of 1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic Acid Derivatives Versus Commercial Fungicides
In the continuous effort to safeguard global crop yields against devastating fungal pathogens, the development of novel, highly effective fungicides is paramount. Among the more recent and impactful classes of fungicides are the pyrazole carboxamides, derivatives of 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid. These compounds have demonstrated remarkable efficacy and a distinct mode of action, positioning them as critical tools in modern agriculture. This guide provides an in-depth, objective comparison of the performance of these pyrazole derivatives against established commercial fungicides, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Rise of Pyrazole Carboxamides: A Targeted Approach to Fungal Respiration
The primary mode of action for pyrazole carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[1][2][3] This targeted inhibition disrupts the fungus's ability to produce ATP, the essential energy currency of the cell, ultimately leading to cessation of growth and cell death.[1] This specific mode of action places them in the Fungicide Resistance Action Committee (FRAC) Group 7.[4][5]
This targeted approach offers a significant advantage in integrated pest management (IPM) strategies, providing a different mode of action to rotate with other fungicide classes like triazoles (Demethylation Inhibitors - DMIs, FRAC Group 3) and strobilurins (Quinone outside Inhibitors - QoIs, FRAC Group 11), which helps to mitigate the development of fungicide resistance.[6][7][8]
Comparative Efficacy: A Data-Driven Analysis
The true measure of a fungicide's utility lies in its performance against a spectrum of economically important fungal pathogens. The following tables summarize quantitative data from various studies, presenting the half-maximal effective concentration (EC50) values. A lower EC50 value indicates higher fungicidal activity.
| Fungus | This compound Derivatives | EC50 (µg/mL) | Commercial Fungicide | EC50 (µg/mL) | Reference |
| Rhizoctonia solani | Isoxazolol pyrazole carboxylate derivative | 0.37 | Carbendazol | >1.00 | [9] |
| Sclerotinia sclerotiorum | Fluxapyroxad | 0.021 - 0.095 | Boscalid | 0.0383 - 1.23 | [10] |
| Valsa mali | Pyrazole carboxamide thiazole derivative | 1.77 | Boscalid | 9.19 | [11] |
| Botrytis cinerea | Fluxapyroxad | 0.05 - 0.2 | Boscalid | 0.1 - 5.0 | [12] |
Table 1: In Vitro Mycelial Growth Inhibition (EC50 in µg/mL) of Pyrazole-Carboxamide Derivatives Compared to Commercial Fungicides.
| Fungus | Pyrazole Carboxamide Fungicide | Commercial Fungicide | Efficacy/Control | Reference |
| Cranberry Fruit Rot | Benzovindiflupyr + Azoxystrobin | Azoxystrobin alone | Lower rot incidence with the combination | [13] |
| Corn Foliar Diseases | Benzovindiflupyr + Azoxystrobin + Propiconazole | Untreated Control | Significant reduction in disease severity | [14][15] |
| Rhizoctonia spp. (in oilseed rape) | Sedaxane | Thiram | Effective reduction in pathogen DNA | [16][17] |
Table 2: In Vivo Efficacy of Pyrazole Carboxamide Fungicides in Combination or Comparison with Commercial Products.
Understanding the Mechanisms: A Tale of Three Targets
To appreciate the comparative efficacy, it is crucial to understand the distinct modes of action of these fungicide classes.
Caption: Modes of action for three major fungicide classes.
Experimental Protocols for Efficacy Evaluation
The following are standardized methodologies for assessing the in vitro and in vivo efficacy of fungicides.
In Vitro Efficacy: Mycelial Growth Inhibition Assay
This assay determines the direct inhibitory effect of a fungicide on the growth of a fungal pathogen.
Caption: Workflow for the mycelial growth inhibition assay.
Step-by-Step Methodology:
-
Preparation of Fungicide Solutions: Prepare stock solutions of the test compounds and commercial standards in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired concentrations.
-
Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and autoclave. Cool the medium to approximately 45-50°C.
-
Amending the Medium: Add the fungicide dilutions to the molten agar to achieve the final desired concentrations. Also, prepare control plates with the solvent alone.
-
Pouring Plates: Pour the amended and control agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of each agar plate.[18][19]
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plates reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value using probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.[20]
In Vivo Efficacy: Greenhouse Protective Assay
This assay evaluates the ability of a fungicide to protect a host plant from infection by a pathogen.
Caption: Workflow for a greenhouse protective fungicide assay.
Step-by-Step Methodology:
-
Plant Cultivation: Grow healthy, susceptible host plants under controlled greenhouse conditions to a uniform growth stage.[20]
-
Fungicide Application: Prepare spray solutions of the test fungicides and commercial standards at various concentrations. Apply the fungicides to the plants until runoff, ensuring thorough coverage. Include an untreated control group.
-
Inoculation: After the fungicide application has dried, inoculate the plants with a calibrated spore suspension of the target pathogen.
-
Incubation: Place the inoculated plants in a controlled environment with optimal temperature and high humidity to facilitate fungal infection and disease development.
-
Disease Assessment: After a suitable incubation period, visually assess the disease severity on each plant using a pre-defined rating scale (e.g., percentage of leaf area affected).
-
Data Analysis: Calculate the percent disease control for each fungicide treatment relative to the untreated control.
Conclusion and Future Perspectives
Derivatives of this compound represent a powerful class of fungicides with a highly specific and effective mode of action.[1] As demonstrated by the comparative data, these pyrazole carboxamides often exhibit superior or comparable efficacy to existing commercial fungicides across a range of important plant pathogens.[9][10][11] Their unique mechanism of targeting the SDH enzyme makes them invaluable for resistance management when used in rotation with other fungicide classes.[3]
The continued exploration and development of novel pyrazole carboxamide derivatives hold significant promise for addressing the ongoing challenges in agricultural disease management. Future research should focus on synthesizing new analogues with an even broader spectrum of activity, improved systemic properties, and a lower propensity for resistance development. Rigorous and standardized efficacy testing, as outlined in this guide, will be crucial in identifying the next generation of leading fungicidal solutions.
References
- 1. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crop Protection Network [cropprotectionnetwork.org]
- 5. frac.info [frac.info]
- 6. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Strobilurin Fungicides (FRAC code 11) — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 16. Early morpho-physiological response of oilseed rape under seed applied Sedaxane fungicide and Rhizoctonia solani pressure [research.unipd.it]
- 17. Frontiers | Early morpho-physiological response of oilseed rape under seed applied Sedaxane fungicide and Rhizoctonia solani pressure [frontiersin.org]
- 18. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to In Vitro Testing Protocols for Novel Pyrazole-Based Antifungal Agents
Introduction: The Rise of Pyrazole-Based Antifungals and the Imperative for Standardized Evaluation
The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] In the relentless pursuit of novel therapeutic strategies, pyrazole-containing heterocyclic compounds have garnered significant attention as a promising class of antifungal agents.[3][4] Their diverse biological activities stem from various mechanisms of action, including the disruption of fungal cell walls and the inhibition of crucial enzymes like succinate dehydrogenase and DNA gyrase.[5][6] To effectively evaluate and compare the preclinical potential of these novel pyrazole-based candidates, a rigorous and standardized in vitro testing cascade is paramount.
This guide provides a comprehensive overview of essential in vitro protocols for the characterization of novel pyrazole-based antifungal agents. Moving beyond a mere recitation of steps, this document delves into the causality behind experimental choices, emphasizing the principles of scientific integrity and self-validating systems. We will explore the core assays for determining antifungal potency, the kinetics of fungal killing, and the critical assessment of selective toxicity.
I. Foundational Assessment: Determining Antifungal Potency via Minimum Inhibitory Concentration (MIC)
The initial and most fundamental step in evaluating a novel antifungal agent is to determine its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[7] Standardized protocols for MIC determination have been established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10] Adherence to these guidelines ensures reproducibility and allows for meaningful comparison of data across different laboratories and studies.[2]
Broth Microdilution Method: The Gold Standard
The broth microdilution method is the most widely accepted and utilized technique for determining the MIC of antifungal agents.[2][10] It involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a 96-well microtiter plate format.[10]
Rationale for Key Experimental Choices:
-
Standardized Inoculum: The use of a precisely defined fungal inoculum (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts) is critical for consistent and reproducible MIC values.[10] A higher inoculum can lead to falsely elevated MICs, while a lower inoculum may result in underestimation of the compound's potency.
-
Growth Medium: RPMI-1640 medium is the standard for most antifungal susceptibility testing, although variations in glucose concentration exist between CLSI and EUCAST protocols.[10][11] The choice of medium can significantly impact fungal growth and, consequently, the determined MIC.
-
Endpoint Reading: For azole antifungals, the MIC is typically determined as the lowest concentration that causes a significant reduction in growth (often ≥50%) compared to the drug-free control.[2] This is in contrast to agents like amphotericin B, where complete inhibition of growth is the endpoint.[2] Spectrophotometric reading of endpoints is generally preferred over visual assessment to reduce subjectivity.[2]
Experimental Workflow: Broth Microdilution for MIC Determination
References
- 1. In vitro antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. testinglab.com [testinglab.com]
- 9. EUCAST: Methodology and Instructions [eucast.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Comparative Guide to the Environmental Fate and Metabolism of Pyrazole Carboxylic Acid Fungicides
This guide provides an in-depth comparative analysis of the environmental fate and metabolism of a critical class of modern agricultural fungicides: the pyrazole carboxylic acids, also known as succinate dehydrogenase inhibitors (SDHIs). Designed for researchers, environmental scientists, and regulatory professionals, this document moves beyond a simple data summary. It delves into the causal mechanisms behind the environmental behavior of these compounds, offers detailed experimental protocols for their evaluation, and presents a clear, data-driven comparison of key members of this class, including fluxapyroxad, bixafen, penthiopyrad, and isopyrazam.
Introduction: The Rise of Pyrazole Carboxamide Fungicides (SDHIs)
Pyrazole carboxamide fungicides have become indispensable tools in global agriculture for managing a wide range of fungal pathogens on various crops. Their efficacy stems from a specific mode of action: the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain in fungi. This targeted action disrupts fungal energy production, leading to effective disease control.
However, their widespread application necessitates a thorough understanding of their environmental persistence, mobility, and metabolic breakdown. Factors such as soil type, microbial activity, pH, and sunlight exposure heavily influence their transformation and ultimate fate. This guide will explore these factors, comparing the distinct environmental profiles of prominent pyrazole carboxamide fungicides to inform environmental risk assessments and guide sustainable agricultural practices.
Comparative Metabolic Pathways
The metabolism of pyrazole carboxamide fungicides in the environment is primarily driven by microbial and photochemical processes. While they share a common pyrazole carboxamide core, substitutions on the pyrazole and phenyl rings lead to distinct metabolic pathways and degradation rates. The primary transformations involve hydroxylation, cleavage of the amide bond, and subsequent conjugation.
Below is a generalized metabolic workflow, followed by a comparative discussion of the specific pathways for key fungicides.
Caption: Generalized metabolic pathway for pyrazole carboxamide fungicides.
-
Fluxapyroxad: Metabolism is initiated by the hydroxylation of the pyrazole ring, followed by the cleavage of the amide bond. The resulting metabolites can then be further transformed.
-
Bixafen: A key metabolic step for bixafen is the hydroxylation of the dichlorophenyl ring. The pyrazole ring can also undergo transformation, leading to several degradation products.
-
Penthiopyrad: Metabolism of penthiopyrad often involves the oxidation of the thiophene ring and subsequent cleavage of the molecule.
-
Isopyrazam: Isopyrazam shows two diastereomers that can be metabolized at different rates. The primary routes involve hydroxylation on the isopropyl group and the phenyl ring.
The variation in these initial steps is crucial as it dictates the nature of the resulting metabolites and the overall persistence of the fungicidal activity in the environment.
Environmental Fate: Persistence and Mobility
A fungicide's environmental impact is largely determined by its persistence (how long it remains in the environment) and its mobility (its tendency to move through soil and potentially reach water bodies). These characteristics are quantified by parameters such as the degradation half-life (DT50) and the soil organic carbon-water partitioning coefficient (Koc).
Comparative Data on Environmental Fate Parameters
The following table summarizes key environmental fate parameters for leading pyrazole carboxamide fungicides, compiled from regulatory assessments and peer-reviewed literature.
| Fungicide | Aerobic Soil DT50 (days) | Aquatic DT50 (days) | Koc (mL/g) | Bioaccumulation Factor (BCF) |
| Fluxapyroxad | 198 - 1039 | Stable to hydrolysis | 896 - 1246 | 67 |
| Bixafen | 173 - 533 | Stable to hydrolysis | 1856 - 2761 | 160 - 210 |
| Penthiopyrad | 139 - 555 | Stable to hydrolysis | 631 - 929 | 51 - 61 |
| Isopyrazam | 200 - 365 | Stable to hydrolysis | 1100 - 2400 | 130 - 160 |
Analysis of the Data:
-
Persistence: All four fungicides exhibit high persistence in soil under aerobic conditions, with DT50 values extending over several months to years. This indicates a potential for accumulation with repeated applications. They are generally stable to hydrolysis in aquatic environments, meaning their degradation in water is primarily driven by photolysis and microbial action.
-
Mobility: The Koc values for all compounds are relatively high, suggesting low to slight mobility in soil. Bixafen shows the highest sorption potential (Koc > 1800), indicating it will be strongly bound to soil organic matter and is less likely to leach into groundwater compared to penthiopyrad or fluxapyroxad.
-
Bioaccumulation: The bioaccumulation factor (BCF) values are generally low to moderate, suggesting that these fungicides are not expected to significantly bioaccumulate in aquatic organisms.
Standardized Experimental Methodologies
To ensure data reliability and comparability, environmental fate studies must follow standardized protocols. The Organization for Economic Co-operation and Development (OECD) provides a series of guidelines that are globally recognized.
Protocol: Aerobic Soil Degradation Study (Adapted from OECD 307)
This experiment is fundamental to determining the rate of aerobic degradation (DT50) of a fungicide in soil.
Objective: To quantify the rate of degradation and identify major metabolites of a pyrazole carboxamide fungicide in soil under controlled aerobic conditions.
Methodology:
-
Soil Selection: Select at least three different soil types with varying textures, organic carbon content, and pH to represent a range of agricultural conditions.
-
Test Substance Preparation: Prepare a stock solution of the radiolabeled (typically ¹⁴C) fungicide. The use of a radiolabel is critical for creating a mass balance and tracking all degradation products.
-
Application: Treat the fresh soil samples with the fungicide solution to achieve a concentration relevant to typical agricultural application rates.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). The incubation systems (flow-through or static) must be designed to trap CO₂ and other volatile organic compounds.
-
Sampling: Collect triplicate samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extraction and Analysis:
-
Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water).
-
Analyze the extracts using Liquid Scintillation Counting (LSC) to determine the total radioactivity.
-
Use High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent compound and its metabolites.
-
Identify significant metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis: Plot the concentration of the parent fungicide over time and use appropriate kinetic models (e.g., first-order kinetics) to calculate the DT50 and DT90 values.
Caption: Experimental workflow for a soil degradation study.
Protocol: Batch Equilibrium Method for Sorption (Adapted from OECD 106)
This protocol is used to determine the soil sorption coefficient (Kd) and the normalized sorption coefficient (Koc), which are key indicators of a chemical's mobility.
Objective: To measure the extent to which a fungicide partitions between the soil and water phase at equilibrium.
Methodology:
-
Soil and Solution Preparation: Use the same soils as in the degradation study. Prepare a solution of the fungicide in 0.01 M CaCl₂, which acts as a background electrolyte to mimic soil water.
-
Preliminary Test: Conduct a preliminary test to determine the optimal soil-to-solution ratio, equilibration time, and appropriate test concentrations.
-
Definitive Test:
-
Add a known mass of soil to a series of centrifuge tubes.
-
Add a known volume of the fungicide solution at five different concentrations.
-
Shake the tubes at a constant temperature until equilibrium is reached (determined in the preliminary test, typically 24-48 hours).
-
-
Phase Separation: Centrifuge the tubes at high speed to separate the soil (solid phase) from the water (aqueous phase).
-
Analysis: Carefully remove an aliquot of the aqueous phase and analyze the concentration of the fungicide using a suitable method like LC-MS/MS.
-
Calculation:
-
Calculate the amount of fungicide sorbed to the soil by subtracting the amount remaining in the aqueous phase from the initial amount.
-
The sorption coefficient (Kd) is the ratio of the fungicide concentration in soil to the concentration in water at equilibrium.
-
The Koc is calculated by normalizing the Kd for the organic carbon content of the soil: Koc = (Kd / %OC) * 100.
-
Conclusion and Future Perspectives
The pyrazole carboxamide fungicides, while highly effective, are characterized by high persistence in soil and low to slight mobility. Bixafen exhibits the strongest sorption to soil, making it the least mobile of the compared compounds. In contrast, penthiopyrad and fluxapyroxad have comparatively lower Koc values, indicating a slightly higher potential for movement within the soil profile.
The choice of fungicide should, therefore, consider not only its efficacy against target pathogens but also the specific environmental conditions of the application area. In regions with sandy soils and high rainfall, for instance, a fungicide with a higher Koc like bixafen might be preferred to minimize the risk of leaching.
Future research should focus on the long-term effects of the accumulation of these persistent compounds and their metabolites on soil microbial communities and non-target organisms. A deeper understanding of the factors that can enhance their degradation in the field would also be invaluable for developing more sustainable agricultural systems.
A Senior Application Scientist's Guide to Molecular Docking of Pyrazole Carboxamides with Succinate Dehydrogenase
This guide provides an in-depth technical comparison and procedural walkthrough for the molecular docking of pyrazole carboxamide derivatives with their target enzyme, succinate dehydrogenase (SDH). It is intended for researchers, scientists, and professionals in the fields of drug discovery and agrochemical development. We will move beyond a simple recitation of steps to explore the causal reasoning behind methodological choices, ensuring a robust and reproducible in-silico experimental design.
The Significance of Targeting Succinate Dehydrogenase
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme in the cellular respiration of aerobic organisms.[1] It plays a dual role in both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.[2] This pivotal function makes it an attractive target for the development of inhibitors. Pyrazole carboxamides have emerged as a prominent class of fungicides that effectively inhibit SDH, leading to the disruption of fungal respiration and subsequent cell death.[1][3] Molecular docking has become an indispensable tool for understanding the structure-activity relationships (SAR) of these compounds and for designing novel, more potent inhibitors.[3][4]
Comparative Analysis of Pyrazole Carboxamide Derivatives
The efficacy of pyrazole carboxamide inhibitors is dictated by their binding affinity to the ubiquinone-binding (Qp) site of the SDH enzyme.[1] Molecular docking simulations allow for the prediction of binding energies and the visualization of key molecular interactions that govern this affinity. Below is a comparative summary of experimentally validated pyrazole carboxamide derivatives and their performance metrics.
| Compound Name/ID | Target Organism | In Vitro Activity (EC50/IC50) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Fluxapyroxad | Rhizoctonia solani | EC50 = 0.033 mg/L | Not specified | Not specified | [5][6] |
| SCU3038 | Rhizoctonia solani | EC50 = 0.016 mg/L | Not specified | Not specified | [5][6] |
| SCU2028 | Rhizoctonia solani | EC50 = 0.022 mg/L | Not specified | Not specified | [7][8] |
| Compound 7s | Porcine SDH | IC50 = 0.014 µM | Not specified | C_S42 | [3] |
| Compound 7u | Wheat powdery mildew | EC50 = 0.633 mg/L | Not specified | Not specified | [3] |
| Compound 7f | Phytophthora infestans | IC50 = 6.9 µg/mL | Not specified | Arg59 | [9] |
| Compound 9b | Sclerotinia sclerotiorum | EC50 = 0.97 µg/mL | Not specified | Not specified | [4] |
| Compound Ip | Fusarium graminearum | EC50 = 0.93 µg/mL | Not specified | Not specified | [10] |
Note: Direct comparison of binding energies can be challenging across different studies due to variations in docking software, scoring functions, and protein structure preparation.
A Validated Protocol for Molecular Docking of Pyrazole Carboxamides with SDH
This section details a robust, step-by-step methodology for performing molecular docking studies of pyrazole carboxamide inhibitors with SDH. The protocol is designed to be self-validating by incorporating essential controls and cross-verification steps.
Step 1: Preparation of the Succinate Dehydrogenase Receptor
The accuracy of a docking study is fundamentally dependent on the quality of the receptor structure.
-
Selection of a Crystal Structure: Obtain a high-resolution crystal structure of SDH from the Protein Data Bank (PDB). Structures co-crystallized with a known inhibitor are preferable as they provide a validated binding pocket. A commonly used structure is that of E. coli SDH (PDB ID: 1NEN) or avian respiratory complex II (PDB ID: 2FBW).[11][12][13]
-
Receptor Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors not relevant to the binding site of interest, and any existing ligands.[14]
-
Addition of Hydrogens and Charge Assignment: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Assign appropriate atomic charges using a force field such as Kollman charges.[14] This can be accomplished using software like AutoDockTools.[14][15]
Step 2: Ligand Preparation
Proper preparation of the pyrazole carboxamide ligands is equally critical for a successful docking simulation.
-
3D Structure Generation: If the 3D structures of the ligands are not available, they can be sketched in a 2D chemical drawing program and then converted to 3D structures.
-
Energy Minimization: Perform energy minimization on the 3D ligand structures to obtain a low-energy, stable conformation. This can be done using molecular mechanics force fields.
-
File Format Conversion: Convert the ligand files to the appropriate format required by the docking software (e.g., PDBQT for AutoDock Vina). This step typically involves defining the rotatable bonds and assigning Gasteiger charges.[14][16]
Step 3: Defining the Binding Site and Docking Parameters
The search space for the docking algorithm must be carefully defined to focus on the biologically relevant binding site.
-
Grid Box Generation: Define a grid box that encompasses the entire ubiquinone-binding (Qp) site of SDH. The dimensions and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.[17]
-
Configuration File: Create a configuration file that specifies the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search algorithm.[16][18] Higher exhaustiveness increases the computational time but also improves the chances of finding the optimal binding pose.
Step 4: Running the Docking Simulation and Analyzing the Results
-
Execution of Docking: Run the molecular docking simulation using a validated software package such as AutoDock Vina.[15][18][19]
-
Pose Selection and Binding Energy Analysis: The docking software will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.[14]
-
Interaction Analysis: Visualize the top-ranked binding poses in a molecular graphics program to analyze the key molecular interactions between the ligand and the receptor.[18] Pay close attention to hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions.[10][14] Computational results have shown, for example, that a fluorine atom on the pyrazole ring can form a dipolar-dipolar interaction with specific residues like C_S42, thereby increasing the van der Waals interaction between the compound and SDH.[3][20]
Visualizing the Workflow and Interactions
To further elucidate the process, the following diagrams illustrate the molecular docking workflow and the key interactions between a pyrazole carboxamide inhibitor and the SDH active site.
Caption: A generalized workflow for molecular docking of pyrazole carboxamides with SDH.
Caption: Key molecular interactions governing the binding of pyrazole carboxamides to the SDH active site.
Conclusion
Molecular docking is a powerful and indispensable tool in the rational design of novel pyrazole carboxamide inhibitors of succinate dehydrogenase. By following a rigorous and validated protocol, researchers can gain valuable insights into the molecular basis of inhibitor potency and selectivity. The comparative analysis of different derivatives, guided by computational predictions and experimental data, will continue to drive the development of more effective fungicides and therapeutic agents targeting this crucial enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. The quaternary structure of the Saccharomyces cerevisiae succinate dehydrogenase. Homology modeling, cofactor docking, and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyrazole Acyl(thio)urea Derivatives Containing a Biphenyl Scaffold as Potential Succinate Dehydrogenase Inhibitors: Design, Synthesis, Fungicidal Activity, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. eagonlab.github.io [eagonlab.github.io]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic Acid
Welcome to a comprehensive guide on the safe and compliant disposal of 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid. As researchers and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety and environmental stewardship are integral to our laboratory practices. The unique characteristics of this compound—a heterocyclic carboxylic acid containing a difluoromethyl group—necessitate a specific and cautious approach to its disposal.
Section 1: Pre-Disposal Safety & Hazard Assessment
Before any disposal process begins, a thorough understanding of the compound's hazards is paramount. This initial assessment dictates the necessary precautions to protect yourself, your colleagues, and the environment.
Hazard Identification
This compound is a solid organic compound whose hazard profile requires careful management.[1] Its acidic nature, combined with the presence of fluorine, informs the required handling protocols. The primary hazards, as identified in safety data sheets for this and structurally similar compounds, are summarized below.
| Property | Identifier | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 1052617-38-5 (for the isomeric 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid) | [2] |
| Molecular Formula | C₆H₆F₂N₂O₂ | |
| Physical Form | Solid | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][4] |
Mandatory Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is non-negotiable when handling this compound in any form—pure, in solution, or as waste.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[5] When handling larger quantities or preparing for neutralization, a face shield worn over goggles is strongly recommended to protect against splashes.[6]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but always consult your institution's glove compatibility chart for the specific solvents in use.[5]
-
Body Protection: A standard laboratory coat is required to protect against incidental contact.[5] For tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of the solid compound and any neutralization procedures must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5]
Section 2: Waste Characterization and Segregation
Proper disposal begins with correct characterization and segregation at the point of generation. Due to its chemical structure, this compound falls into multiple hazardous waste categories.
-
As an Acid: It is considered a corrosive waste, although it is a weak acid.
-
As a Fluorinated Compound: It is a halogenated organic waste. The carbon-fluorine bond is exceptionally strong, making this compound persistent and requiring specific disposal methods for complete destruction.[7][8]
The Cardinal Rule of Segregation: Never mix incompatible waste streams.[5][9] Mixing this acidic compound with bases or oxidizing agents could lead to uncontrolled reactions. Combining halogenated and non-halogenated organic waste streams increases disposal costs and complexity. All waste must be treated as hazardous waste unless explicitly confirmed otherwise by your institution's Environmental Health & Safety (EHS) department.[10]
Section 3: Step-by-Step Disposal Protocols
Follow the appropriate protocol based on the form of the waste you are generating.
Protocol 3.1: Handling Pure Compound and Contaminated Solids
This protocol applies to expired reagents, excess material from weighing, and contaminated items like weigh boats or paper towels.
-
Container Selection: Choose a sealable, wide-mouth solid waste container that is compatible with the chemical.[9][11]
-
Labeling: Affix a "Hazardous Waste" label to the container immediately.[11][12] The label must include the full chemical name—"this compound"—and must not use abbreviations.[11][12] Note the accumulation start date.
-
Waste Transfer: Carefully transfer the solid waste into the container inside a chemical fume hood to minimize inhalation risk.
-
Storage: Securely cap the container when not in use.[9][11] Store it in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials like bases.[9]
Protocol 3.2: Managing Organic Solvent Solutions
This applies to solutions where the compound is dissolved in solvents like dichloromethane, THF, or methanol.
-
Container Selection: Use a designated "Halogenated Organic Waste" container. The presence of fluorine classifies this as halogenated waste.
-
Labeling: The container must be clearly labeled "Hazardous Waste" and list all chemical constituents, including the full name of the pyrazole derivative and all solvents.[12]
-
Waste Transfer: Pour the waste solution into the container using a funnel. Do not fill the container beyond 80% capacity to allow for vapor expansion.[5]
-
Storage: Keep the container tightly sealed and stored in a secondary containment bin within your SAA.
Protocol 3.3: Neutralization and Disposal of Aqueous Solutions
For solutions of the compound in water or aqueous buffers, the acidity must be neutralized before collection. This procedure reduces the corrosivity hazard, but the resulting solution remains hazardous due to its organic content and must be disposed of accordingly.
Rationale: Neutralization converts the carboxylic acid to its corresponding salt, making it less reactive. However, the core fluorinated pyrazole structure remains intact and requires destruction via specialized disposal methods.
Materials:
-
Aqueous waste containing the compound
-
1M Sodium Hydroxide (NaOH) solution
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriately labeled aqueous hazardous waste container
Procedure:
-
Setup: Place the open container of acidic waste in a chemical fume hood on a magnetic stir plate.[5] Add a stir bar and begin gentle stirring.
-
Slow Addition: Carefully add the 1M NaOH solution dropwise to the waste. An uncontrolled, rapid addition can cause excessive heat generation.[5]
-
Monitor pH: Continuously monitor the pH of the solution. Your target is a stable pH between 6.0 and 8.0.[5]
-
Finalize: Once the target pH is reached and stable, stop adding base.
-
Collection: Transfer the neutralized solution to a securely capped hazardous waste container.
-
Labeling: The hazardous waste label must list the final contents, for example: "Neutralized this compound solution (Sodium Salt) in water."
Protocol 3.4: Decontamination of Glassware
Properly decontaminating glassware is crucial to prevent cross-contamination and ensure safety.
-
Initial Rinse: Perform an initial rinse with a small amount of a suitable solvent (e.g., acetone) that can dissolve the compound. This first rinseate is hazardous and must be collected in the appropriate halogenated organic waste container. [10][11]
-
Triple Rinse: After the initial solvent rinse, triple-rinse the container with water.[10][11] This subsequent aqueous rinseate can typically be discarded down the sanitary sewer, but confirm this with your local EHS guidelines.
-
Final Cleaning: Proceed with standard washing procedures. Deface or remove any chemical labels from the glassware before returning it to use or storage.[10]
Section 4: Final Disposal Pathway and Logistics
The protocols above detail the collection and initial treatment of the waste. The final step involves coordination with your institution's EHS office for professional disposal.
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste streams of this compound.
Caption: Disposal workflow for pyrazole-based chemical waste.
The Role of EHS and Final Destruction
Your institutional Environmental Health & Safety (EHS) department is your partner in compliant disposal.[11] Once your waste containers are full, contact them to schedule a pickup. They will work with licensed hazardous waste disposal companies to transport the material for final destruction.
Given the stable carbon-fluorine bonds in this molecule, the most probable and effective disposal technology is high-temperature incineration in a facility permitted to handle hazardous and fluorinated wastes.[8] This process provides sufficient energy to break the C-F bonds, permanently destroying the compound and preventing its release into the environment.[8] Landfilling in a specialized hazardous waste facility is another possibility, though this is a containment strategy rather than a destruction one.[8]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 1052617-38-5|3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. chemical-label.com [chemical-label.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. danielshealth.com [danielshealth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
